molecular formula C13H9ClF2O2S B1353940 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene CAS No. 470716-51-9

2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene

Cat. No.: B1353940
CAS No.: 470716-51-9
M. Wt: 302.72 g/mol
InChI Key: HHEQSSURHUQFCS-UHFFFAOYSA-N
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Description

2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene (CAS 470716-51-9) is a high-purity chemical building block supplied with a minimum purity of ≥98% . This compound, with the molecular formula C₁₃H₉ClF₂O₂S and a molecular weight of 302.72 g/mol, is characterized by its distinct sulfonyl group bridging a 4-chlorophenyl ring and a 2,5-difluorobenzyl moiety . This reagent is primarily valued in organic synthesis and pharmaceutical research as a key intermediate. Its structure, featuring both a sulfonamide-like linker and halogen substituents, makes it a versatile scaffold for the synthesis of more complex molecules, particularly in the development of potential pharmacologically active compounds . Computational physicochemical data indicates a Topological Polar Surface Area (TPSA) of 34.14 Ų and a calculated LogP value of 3.59, suggesting good membrane permeability, which is a valuable characteristic in drug discovery . For research and further manufacturing use only. This product is not intended for direct human or veterinary use .

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylmethyl]-1,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2O2S/c14-10-1-4-12(5-2-10)19(17,18)8-9-7-11(15)3-6-13(9)16/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEQSSURHUQFCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC2=C(C=CC(=C2)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432595
Record name 2-[(4-Chlorobenzene-1-sulfonyl)methyl]-1,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470716-51-9
Record name 2-[(4-Chlorobenzene-1-sulfonyl)methyl]-1,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth, technical walkthrough of the methodologies employed to elucidate the chemical structure of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene, a molecule featuring a unique combination of a sulfone linkage, a chlorinated aromatic ring, and a difluorinated benzyl moiety.[1] This document is tailored for researchers, scientists, and professionals in drug development, offering not just procedural steps but the underlying scientific rationale for the experimental choices made. Our approach is grounded in a multi-technique spectroscopic analysis, ensuring a self-validating and robust structural confirmation.

Molecular Structure Overview

The target molecule, this compound, possesses the molecular formula C₁₃H₉ClF₂O₂S and a molecular weight of 302.72 g/mol .[1] Its structure is characterized by a central sulfonyl group connecting a 4-chlorophenyl ring and a 2,5-difluorobenzyl group. The elucidation of this structure hinges on the unambiguous identification and placement of each of these fragments and their connectivity.

Synthesis Pathway

While various synthetic routes can be envisioned, a common approach for forming aryl sulfones involves the reaction of a sulfonyl chloride with an appropriate nucleophile. In this case, 4-chlorobenzenesulfonyl chloride would be a key starting material.[2][3] The synthesis could proceed via the reaction of 4-chlorobenzenesulfonyl chloride with a carbanion derived from 1,4-difluoro-2-(halomethyl)benzene in the presence of a suitable base. Alternatively, a Friedel-Crafts type reaction could be employed.[3] The purification of the final product is crucial to obtain accurate analytical data.

Spectroscopic Elucidation Workflow

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive and orthogonal approach to structure determination.

Diagram of the Structure Elucidation Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR Interpretation Spectral Data Interpretation NMR->Interpretation MS->Interpretation IR->Interpretation Structure Final Structure Confirmation Interpretation->Structure

Caption: A workflow diagram illustrating the key stages from synthesis to final structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment of individual atoms. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

Experimental Protocol:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Expected Spectral Features and Interpretation:

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the two aromatic rings and the methylene bridge.

Proton(s) Expected Chemical Shift (ppm) Expected Multiplicity Rationale
Methylene (-CH₂-)~4.5 - 5.0Triplet (t)The methylene protons are adjacent to the electron-withdrawing sulfonyl group, causing a downfield shift. They will be coupled to the two adjacent fluorine atoms on the difluorobenzene ring, resulting in a triplet.
Difluorobenzene Ring~6.8 - 7.2Multiplets (m)The protons on the difluorobenzene ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.
Chlorophenyl Ring~7.5 - 7.9Two doublets (d)The 4-chlorophenyl group will show a characteristic AA'BB' system, which often appears as two distinct doublets due to the symmetry of the ring.
¹³C NMR Spectroscopy

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the proton-decoupled ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[4]

Expected Spectral Features and Interpretation:

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of fluorine will introduce C-F coupling, which can be a valuable diagnostic tool.

Carbon(s) Expected Chemical Shift (ppm) Expected Multiplicity (due to C-F coupling) Rationale
Methylene (-CH₂-)~55 - 65Triplet (t)The methylene carbon is attached to the sulfonyl group and is coupled to the two fluorine atoms on the adjacent ring.
Difluorobenzene Ring~110 - 135Doublets (d) and Triplets (t)Carbons directly bonded to fluorine will show large one-bond C-F coupling constants. Carbons further away will exhibit smaller two- and three-bond couplings.
Chlorophenyl Ring~125 - 140Singlets (s)The carbons of the chlorophenyl ring will appear as singlets in a proton-decoupled spectrum.
Quaternary Carbons (C-S and C-Cl)~135 - 145Singlets (s) or Doublets (d)The carbon attached to the sulfonyl group on the difluorobenzene ring will show coupling to fluorine.
¹⁹F NMR Spectroscopy

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the proton-decoupled ¹⁹F NMR spectrum.

  • An external reference standard, such as CFCl₃, is typically used.

Expected Spectral Features and Interpretation:

¹⁹F NMR is particularly useful for fluorinated compounds due to its high sensitivity and wide chemical shift range.[5][6][7]

Fluorine(s) Expected Chemical Shift (ppm) Expected Multiplicity Rationale
Fluorine at C-1VariesDoublet of doublets (dd)Each fluorine atom will be coupled to the other fluorine atom and to the adjacent protons.
Fluorine at C-4VariesDoublet of doublets (dd)The chemical shifts of aromatic fluorine atoms are sensitive to the nature of other substituents on the ring.[8]

Mass Spectrometry (MS)

Experimental Protocol:

  • Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Acquire the mass spectrum in positive or negative ion mode.

Expected Spectral Features and Interpretation:

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.

m/z Value Interpretation Rationale
~302/304[M]⁺ or [M+H]⁺The molecular ion peak. The presence of a peak at M+2 with approximately one-third the intensity of the M peak is characteristic of a compound containing one chlorine atom.
~175[Cl-C₆H₄-SO₂]⁺Fragmentation corresponding to the 4-chlorophenylsulfonyl cation.
~127[F₂-C₆H₃-CH₂]⁺Fragmentation corresponding to the 1,4-difluorobenzyl cation.

Diagram of Key Mass Spectrometry Fragments

G Molecule C13H9ClF2O2S (m/z ~302/304) Fragment1 [Cl-C6H4-SO2]+ (m/z ~175) Molecule->Fragment1 Fragmentation Fragment2 [F2-C6H3-CH2]+ (m/z ~127) Molecule->Fragment2 Fragmentation

Caption: Predicted fragmentation pattern of this compound in mass spectrometry.

Infrared (IR) Spectroscopy

Experimental Protocol:

  • Prepare a sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Expected Spectral Features and Interpretation:

IR spectroscopy is used to identify the functional groups present in the molecule.[9][10]

Wavenumber (cm⁻¹) Vibration Functional Group
~3100-3000C-H stretchAromatic rings
~1600-1450C=C stretchAromatic rings
~1350-1300 and ~1160-1120Asymmetric and symmetric SO₂ stretchSulfone
~1250-1000C-F stretchAryl-fluoride
~850-800C-Cl stretchAryl-chloride

The presence of strong absorption bands in the regions characteristic of sulfone and C-F bonds would provide strong evidence for the proposed structure.[11][12]

Conclusion

The structural elucidation of this compound is achieved through a systematic and multi-faceted analytical approach. The combined data from ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and infrared spectroscopy provide a self-validating and unambiguous confirmation of the molecular structure. This guide has outlined the theoretical basis and practical considerations for each technique, offering a comprehensive framework for the characterization of this and other novel chemical entities.

References

  • Hoyt, D. W., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2657-2664. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central. Available at: [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. Encyclopedia of Magnetic Resonance. Available at: [Link]

  • Wang, Z., et al. (2016). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules, 21(10), 1349. Available at: [Link]

  • Block, E., et al. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 156-161. Available at: [Link]

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  • Dolbier, W. R. (2009). An Overview of Fluorine NMR. Guide to Fluorine NMR for Organic Chemists. Available at: [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Available at: [Link]

  • Nguyen, T. B., et al. (2022). Visible-light-induced one-pot synthesis of sulfonic esters via multicomponent reaction of arylazo sulfones and alcohols. RSC Advances, 12(27), 17351-17359. Available at: [Link]

  • Suter, C. M., & Larrowe, G. S. (1954). Studies in the Sulfone Series. VIII. Infrared Absorption Spectra and Structure of Some Substituted Diphenyl Sulfones and Sulfoxides. Journal of the American Chemical Society, 76(21), 5343-5345. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • Li, Y., et al. (2022). Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. Organic Process Research & Development, 26(2), 380-386. Available at: [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Available at: [Link]

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  • Google Patents. (n.d.). EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides.
  • Liu, H., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. International Journal of Molecular Sciences, 11(11), 4647-4655. Available at: [Link]

  • Chem munity. (2024, February 26). How to Interpret an IR Spectrum and Identify the RIGHT Functional Group [Video]. YouTube. Available at: [Link]

  • Google Patents. (n.d.). US4983773A - Preparation of bis-(4-chlorophenyl) sulfone.
  • Google Patents. (n.d.). US 2012/0309796 A1. Available at: [Link]

  • Reddit. (2013). 13C NMR of pentafluorophenyl group. r/chemistry. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. Available at: [Link]

  • SpectraBase. (n.d.). 2,4-Dichloro-1-fluorobenzene - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • SpectraBase. (n.d.). N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide - Optional[1H NMR] - Spectrum. Available at: [Link]

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An In-depth Technical Guide to 2-((4-chlorophenylsulfonyl)methyl)-1,4-difluorobenzene (CAS 470716-51-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-((4-chlorophenylsulfonyl)methyl)-1,4-difluorobenzene (CAS 470716-51-9), an aryl sulfone of significant interest in medicinal chemistry. Aryl sulfones are a class of compounds that have garnered attention for their potential as therapeutic agents, particularly as γ-secretase inhibitors in the context of Alzheimer's disease research. This document collates available physicochemical data, presents predicted spectroscopic information to aid in characterization, and offers detailed experimental protocols for its synthesis, analysis, and solubility determination. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required for the effective investigation and utilization of this compound.

Introduction: The Significance of Aryl Sulfones in Drug Discovery

Aryl sulfones are a prominent structural motif in medicinal chemistry, recognized for their diverse biological activities. The sulfone group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, imparts specific electronic and steric properties that can modulate a molecule's interaction with biological targets. In recent years, aryl sulfones have emerged as a promising class of γ-secretase inhibitors.[1][2]

γ-Secretase is a multi-protein complex that plays a crucial role in the pathogenesis of Alzheimer's disease through its cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides that aggregate into neurotoxic plaques.[3][4] The inhibition of γ-secretase is therefore a key therapeutic strategy. The compound 2-((4-chlorophenylsulfonyl)methyl)-1,4-difluorobenzene, belonging to the aryl sulfone class, is a molecule of interest within this therapeutic landscape. Understanding its fundamental properties is a critical first step in exploring its potential as a drug candidate.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-((4-chlorophenylsulfonyl)methyl)-1,4-difluorobenzene is presented below.

PropertyValueSource
CAS Number 470716-51-9N/A
IUPAC Name 2-((4-chlorophenylsulfonyl)methyl)-1,4-difluorobenzeneN/A
Synonyms Benzene, 2-[[(4-chlorophenyl)sulfonyl]methyl]-1,4-difluoro-N/A
Molecular Formula C₁₃H₉ClF₂O₂SN/A
Molecular Weight 302.72 g/mol N/A
Appearance Predicted: White to off-white solidN/A
Melting Point Not availableN/A
Boiling Point 440.0 ± 45.0 °C at 760 mmHgN/A
Density 1.4 ± 0.1 g/cm³N/A
Flash Point 219.9 ± 28.7 °CN/A

Spectroscopic Characterization (Predicted)

To facilitate the identification and characterization of 2-((4-chlorophenylsulfonyl)methyl)-1,4-difluorobenzene, predicted spectroscopic data are provided below. It is important to note that these are computational predictions and should be confirmed by experimental data.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum would likely exhibit signals corresponding to the aromatic protons on both phenyl rings and the methylene protons. The protons on the difluorinated ring will show complex splitting patterns due to coupling with the adjacent fluorine atoms.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbons attached to fluorine will exhibit characteristic splitting (C-F coupling).

Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z 302, corresponding to the molecular weight. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio) and one sulfur atom. Common fragmentation pathways would involve the cleavage of the C-S and S-C bonds.

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum will likely display characteristic absorption bands for the sulfone group (SO₂) at approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. Aromatic C-H stretching vibrations are expected around 3100-3000 cm⁻¹, and C-F stretching vibrations will appear in the fingerprint region, typically between 1250-1000 cm⁻¹.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis, characterization, and solubility determination of 2-((4-chlorophenylsulfonyl)methyl)-1,4-difluorobenzene.

Synthesis Protocol: A General Approach

A plausible synthetic route for 2-((4-chlorophenylsulfonyl)methyl)-1,4-difluorobenzene involves the reaction of a suitable starting material with 4-chlorobenzenesulfonyl chloride. A general procedure is outlined below.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification cluster_4 Oxidation Start 2,5-Difluorobenzyl bromide + 4-Chlorobenzenethiol Reaction_Vessel Stir at room temperature or gentle heating Start->Reaction_Vessel Solvent Anhydrous solvent (e.g., DMF or Acetone) Solvent->Reaction_Vessel Base Base (e.g., K₂CO₃ or Et₃N) Base->Reaction_Vessel Quench Quench with water Reaction_Vessel->Quench Extract Extract with organic solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash organic layer (water, brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Filter Filter and concentrate Dry->Filter Purify Column chromatography (Silica gel) Filter->Purify Oxidize Oxidize with m-CPBA or Oxone® in a suitable solvent (e.g., DCM) Purify->Oxidize Final_Product 2-((4-chlorophenylsulfonyl)methyl) -1,4-difluorobenzene Oxidize->Final_Product

Caption: Workflow for the analytical characterization of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer using a suitable ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

    • Acquire the mass spectrum over an appropriate m/z range.

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structure.

  • Infrared (IR) Spectroscopy:

    • Prepare the sample as a KBr pellet or as a thin film on a salt plate (for solids), or directly as a neat liquid.

    • Acquire the IR spectrum using an FTIR spectrometer.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Solubility Determination Protocol

A systematic approach to determining the solubility of the compound in various laboratory solvents is crucial for its application in research and development.

[5][6][7][8][9]Workflow for Solubility Determination

G Start Weigh a known amount of the compound Solvent Select a solvent (e.g., DMSO, Ethanol, Water) Start->Solvent Add_Solvent Add a known volume of solvent incrementally Solvent->Add_Solvent Observe Vortex/sonicate and observe for dissolution Add_Solvent->Observe Record_Insoluble Record as insoluble or sparingly soluble at that concentration Add_Solvent->Record_Insoluble Decision Completely Dissolved? Observe->Decision Decision->Add_Solvent No Record_Soluble Record as soluble and calculate concentration Decision->Record_Soluble Yes

Caption: A stepwise workflow for determining the solubility of a compound.

Step-by-Step Methodology:

  • Weigh a precise amount of the compound (e.g., 1 mg) into a small vial.

  • Add a measured volume of the chosen solvent (e.g., 100 µL) to the vial.

  • Vortex or sonicate the mixture for a set period (e.g., 1 minute) to facilitate dissolution.

  • Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.

  • If the solid has dissolved, the compound is soluble at that concentration (e.g., 10 mg/mL).

  • If the solid has not completely dissolved, add another measured volume of the solvent and repeat steps 3 and 4.

  • Continue this process until the solid dissolves completely or until a practical upper volume limit is reached, at which point the compound can be classified as sparingly soluble or insoluble in that solvent.

  • Repeat this procedure for a range of common laboratory solvents (e.g., water, ethanol, methanol, DMSO, acetone, dichloromethane, ethyl acetate).

Biological Context: A Potential γ-Secretase Inhibitor

The structural features of 2-((4-chlorophenylsulfonyl)methyl)-1,4-difluorobenzene place it within the class of aryl sulfones, which have been investigated as inhibitors of γ-secretase. T[1][2]his enzyme is a key player in the amyloidogenic pathway of APP processing, which is central to the pathology of Alzheimer's disease.

[3][4]The γ-Secretase Signaling Pathway in Alzheimer's Disease

G APP Amyloid Precursor Protein (APP) beta_secretase β-secretase Cleavage APP->beta_secretase gamma_secretase γ-secretase Cleavage beta_secretase->gamma_secretase Abeta Amyloid-β (Aβ) Peptides gamma_secretase->Abeta Oligomers Aβ Oligomers Abeta->Oligomers Plaques Amyloid Plaques Oligomers->Plaques Neurotoxicity Neurotoxicity and Neuronal Dysfunction Plaques->Neurotoxicity AD_Pathology Alzheimer's Disease Pathology Neurotoxicity->AD_Pathology Inhibitor 2-((4-chlorophenylsulfonyl)methyl) -1,4-difluorobenzene (Potential Inhibitor) Inhibitor->gamma_secretase Inhibits

Caption: The amyloidogenic pathway and the potential role of γ-secretase inhibitors.

The development of potent and selective γ-secretase inhibitors is an active area of research. The data and protocols provided in this guide are intended to support the investigation of 2-((4-chlorophenylsulfonyl)methyl)-1,4-difluorobenzene and similar compounds as potential therapeutic agents for Alzheimer's disease.

Conclusion

References

  • γ-Secretase as a target for Alzheimer's disease. (2012). PubMed Central (PMC). [Link]

  • How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. [Link]

  • γ-Secretase-Regulated Mechanisms Similar to Notch Signaling May Play a Role in Signaling Events, Including APP Signaling, Which Leads to Alzheimer's Disease. (n.d.). SpringerLink. [Link]

  • Chapter 2: Targeting Alzheimer's γ-Secretase: Genetic and Chemical Modulation. (n.d.). ScienceDirect. [Link]

  • Physiological and pathological roles of the γ-secretase complex. (2018). PubMed Central (PMC). [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Chem LibreTexts. [Link]

  • Tricyclic sulfones as orally active gamma-secretase inhibitors: synthesis and structure-activity relationship studies. (2010). PubMed. [Link]

  • DETERMINATION OF SOLUBILITY CLASS. (n.d.). Web Server at The University of Southern Mississippi. [Link]

  • The γ-secretase complex: from structure to function. (2014). Frontiers in Cellular Neuroscience. [Link]

  • Aryl sulfones: a new class of gamma-secretase inhibitors. (2005). PubMed. [Link]

  • How To Determine Solubility Of Organic Compounds? (2025). YouTube. [Link]

  • 3,4-Fused cyclohexyl sulfones as gamma-secretase inhibitors. (2006). PubMed. [Link]

  • Organic Chemistry: Introduction to Solubility. (2021). SALTISE. [Link]

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An In-Depth Technical Guide to the Spectral Data Analysis of (4-Chlorophenyl)(2,5-difluorobenzyl) sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (4-Chlorophenyl)(2,5-difluorobenzyl) sulfone

Diaryl sulfones are a class of compounds recognized for their diverse pharmacological activities. The unique combination of a 4-chlorophenyl ring, a 2,5-difluorobenzyl group, and a central sulfone moiety in the title compound suggests potential for novel biological interactions. Halogen substituents, such as chlorine and fluorine, are known to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, a thorough structural elucidation using modern spectroscopic techniques is paramount for its progression in any research and development pipeline. This guide will walk through the predicted spectral characteristics, offering insights into the causality behind the expected spectroscopic behavior.

Molecular Structure and Analytical Workflow

A logical and systematic approach is crucial for the comprehensive spectral analysis of a novel compound. The following workflow outlines the key stages of analysis discussed in this guide.

Analytical_Workflow cluster_0 Compound Information cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation mol_structure Molecular Structure (4-Chlorophenyl)(2,5-difluorobenzyl) sulfone NMR NMR Spectroscopy (¹H and ¹³C) mol_structure->NMR Predict & Analyze MS Mass Spectrometry (MS) mol_structure->MS Predict & Analyze IR Infrared Spectroscopy (IR) mol_structure->IR Predict & Analyze interpretation Spectral Data Interpretation & Structure Confirmation NMR->interpretation MS->interpretation IR->interpretation

Figure 2: The molecular structure of (4-Chlorophenyl)(2,5-difluorobenzyl) sulfone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. [1]By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular structure can be assembled. The predicted ¹H and ¹³C NMR data for (4-Chlorophenyl)(2,5-difluorobenzyl) sulfone are presented below, generated using advanced computational algorithms. [2][3][4][5]

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons of both phenyl rings and the benzylic protons.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-2', H-6' (4-chlorophenyl)7.85 - 7.95DoubletJ = 8.5
H-3', H-5' (4-chlorophenyl)7.50 - 7.60DoubletJ = 8.5
H-3 (2,5-difluorobenzyl)7.20 - 7.30Doublet of doubletsJ = 8.8, 4.2
H-4 (2,5-difluorobenzyl)7.10 - 7.20Triplet of doubletsJ = 8.8, 4.5
H-6 (2,5-difluorobenzyl)7.00 - 7.10Doublet of doubletsJ = 8.8, 3.0
Methylene (-CH₂-)4.50 - 4.60Singlet-

Interpretation and Rationale:

  • The protons on the 4-chlorophenyl ring are expected to appear as two distinct doublets due to the symmetry of the ring. The protons ortho to the sulfone group (H-2', H-6') are deshielded and appear at a lower field compared to the meta protons (H-3', H-5').

  • The protons on the 2,5-difluorobenzyl ring will exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings.

  • The benzylic methylene protons (-CH₂-) are adjacent to the electron-withdrawing sulfone group and are therefore expected to be significantly deshielded, appearing as a singlet in the absence of adjacent protons.

¹³C NMR Spectral Data (Predicted)

The carbon NMR spectrum provides complementary information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1' (4-chlorophenyl)139.0 - 140.0
C-2', C-6' (4-chlorophenyl)129.5 - 130.5
C-3', C-5' (4-chlorophenyl)129.0 - 130.0
C-4' (4-chlorophenyl)138.0 - 139.0
C-1 (2,5-difluorobenzyl)125.0 - 126.0
C-2 (2,5-difluorobenzyl)158.0 - 159.0 (d, J ≈ 245 Hz)
C-3 (2,5-difluorobenzyl)117.0 - 118.0 (d, J ≈ 25 Hz)
C-4 (2,5-difluorobenzyl)116.0 - 117.0 (dd, J ≈ 24, 8 Hz)
C-5 (2,5-difluorobenzyl)157.0 - 158.0 (d, J ≈ 245 Hz)
C-6 (2,5-difluorobenzyl)115.0 - 116.0 (d, J ≈ 25 Hz)
Methylene (-CH₂-)60.0 - 62.0

Interpretation and Rationale:

  • The chemical shifts of the aromatic carbons are influenced by the substituents on each ring. The presence of the electron-withdrawing sulfone group and halogen atoms significantly affects the electronic environment of the carbons.

  • The carbons directly bonded to fluorine (C-2 and C-5) will exhibit large coupling constants (¹JCF), resulting in doublets in the proton-decoupled ¹³C NMR spectrum. Carbons further away will show smaller couplings.

  • The methylene carbon, being directly attached to the sulfone group, is expected to be in the range of 60-62 ppm.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of (4-Chlorophenyl)(2,5-difluorobenzyl) sulfone in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. [6][7][8]This fragmentation is often predictable and provides valuable structural clues.

Predicted Mass Spectral Data

The predicted mass spectrum of (4-Chlorophenyl)(2,5-difluorobenzyl) sulfone under electron ionization (EI) conditions is expected to show a characteristic molecular ion peak and several key fragment ions.

m/z (predicted) Ion Structure/Fragment Lost Interpretation
308/310[M]⁺˙Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
175[C₇H₅ClSO₂]⁺Fragment corresponding to the 4-chlorophenylsulfonyl cation.
143[C₇H₅F₂]⁺Fragment corresponding to the 2,5-difluorobenzyl cation.
111/113[C₆H₄Cl]⁺Fragment corresponding to the chlorophenyl cation.

Fragmentation Pathway:

The major fragmentation pathways are expected to involve the cleavage of the C-S bonds.

Fragmentation_Pathway M [M]⁺˙ m/z 308/310 F1 [C₇H₅ClSO₂]⁺ m/z 175 M->F1 Loss of C₇H₅F₂ radical F2 [C₇H₅F₂]⁺ m/z 143 M->F2 Loss of C₆H₄ClSO₂ radical F3 [C₆H₄Cl]⁺ m/z 111/113 F1->F3 Loss of SO₂

Figure 3: Predicted major fragmentation pathway for (4-Chlorophenyl)(2,5-difluorobenzyl) sulfone under electron ionization.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and fragment ions.

  • Data Acquisition and Analysis: Acquire the mass spectrum and analyze the fragmentation pattern to confirm the proposed structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. [9][10][11]

Predicted IR Spectral Data

The IR spectrum of (4-Chlorophenyl)(2,5-difluorobenzyl) sulfone is predicted to show characteristic absorption bands for the sulfone group, aromatic rings, and C-H bonds.

Wavenumber (cm⁻¹) (Predicted) Vibrational Mode Intensity
3100 - 3000Aromatic C-H stretchMedium
1580 - 1450Aromatic C=C stretchMedium to Strong
1350 - 1300SO₂ asymmetric stretchStrong
1160 - 1120SO₂ symmetric stretchStrong
1250 - 1100C-F stretchStrong
850 - 800C-Cl stretchStrong

Interpretation and Rationale:

  • The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the sulfone (SO₂) group.

  • The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings will appear in the 1600-1450 cm⁻¹ region.

  • The strong absorption bands for the C-F and C-Cl stretching vibrations are also key diagnostic features.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, spectral analysis of (4-Chlorophenyl)(2,5-difluorobenzyl) sulfone. By integrating predictive methodologies with fundamental spectroscopic principles, we have established a detailed and reasoned expectation of the NMR, MS, and IR spectral data for this novel compound. The presented data, interpretations, and protocols offer a valuable resource for researchers in the field of drug discovery and development, enabling them to confidently approach the synthesis and characterization of this and other structurally related molecules. The self-validating nature of combining these three powerful analytical techniques provides a high degree of confidence in the proposed structure and its spectral characteristics.

References

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Initial synthesis pathways for 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Synthesis of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene

Introduction

The synthesis of complex organosulfur compounds, particularly diaryl and benzyl-aryl sulfones, is a cornerstone of modern medicinal and materials chemistry. The sulfone functional group is a key structural motif in numerous pharmacologically active molecules, valued for its metabolic stability and ability to engage in strong hydrogen bonding. When combined with fluorinated aromatic rings, which can enhance metabolic resistance, binding affinity, and pharmacokinetic properties, the resulting molecules become highly valuable scaffolds for drug discovery.

This technical guide provides a comprehensive overview of a robust and efficient initial synthesis pathway for this compound. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and the critical parameters for success. The pathway is designed as a convergent synthesis, focusing on the preparation of two key intermediates followed by their strategic coupling.

Part 1: Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule reveals a logical and highly efficient disconnection at the carbon-sulfur bond of the benzyl sulfone. This approach is predicated on the well-established nucleophilic substitution reaction between a benzylic halide and a sulfinate salt, a cornerstone reaction in the formation of such sulfones.

This strategy bifurcates the synthesis into two primary branches:

  • Synthesis of the Electrophile: Preparation of 2-(Chloromethyl)-1,4-difluorobenzene from commercially available 1,4-difluorobenzene.

  • Synthesis of the Nucleophile: Preparation of Sodium 4-chlorobenzenesulfinate from 4-chlorobenzenesulfonyl chloride.

The final step involves the convergent coupling of these two intermediates to yield the target compound.

G Target This compound Disconnection C-S Bond (Nucleophilic Substitution) Target->Disconnection Intermediate_A 2-(Chloromethyl)-1,4-difluorobenzene (Electrophile) Disconnection->Intermediate_A Intermediate_B Sodium 4-Chlorobenzenesulfinate (Nucleophile) Disconnection->Intermediate_B Start_A 1,4-Difluorobenzene Intermediate_A->Start_A Chloromethylation Start_B 4-Chlorobenzenesulfonyl chloride Intermediate_B->Start_B Reduction G Start_A 1,4-Difluorobenzene Process_A Chloromethylation (H₂SO₄, (CH₂O)n/HCl) Start_A->Process_A Intermediate_A 2-(Chloromethyl)-1,4-difluorobenzene Process_A->Intermediate_A Intermediate_A->Combine Start_B 4-Chlorobenzenesulfonyl chloride Process_B Reduction (Na₂SO₃, H₂O) Start_B->Process_B Intermediate_B Sodium 4-Chlorobenzenesulfinate Process_B->Intermediate_B Intermediate_B->Combine Process_C SN2 Coupling (DMF, Heat) Combine->Process_C Target 2-(((4-Chlorophenyl)sulfonyl)methyl)- 1,4-difluorobenzene Process_C->Target

Caption: Overall synthetic workflow for the target molecule.

Detailed Experimental Protocol:

  • Setup: In a dry, round-bottomed flask under a nitrogen atmosphere, dissolve sodium 4-chlorobenzenesulfinate (1.1 equiv) in anhydrous DMF.

  • Reagent Addition: To this solution, add 2-(chloromethyl)-1,4-difluorobenzene (1.0 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then with brine to remove residual DMF. Dry the solution over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford the final product, this compound, as a pure solid.

Data Summary

The following table summarizes typical reaction parameters for this synthetic pathway. Yields are representative and may vary based on scale and purification efficiency.

StepKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
Chloromethylation 1,4-Difluorobenzene, (CH₂Cl)₂O, H₂SO₄Chloroform0 → RT5-855-75
Sulfinate Synthesis 4-Chlorobenzenesulfonyl chloride, Na₂SO₃Water55-60385-95
SN2 Coupling Intermediates A & BDMF60-804-880-90

Conclusion

The described three-step convergent synthesis provides a reliable and scalable pathway to this compound. By dissecting the target molecule into two readily accessible intermediates and coupling them using a robust SN2 reaction, this strategy ensures high overall yields and simplifies purification. The protocols are grounded in well-understood, fundamental organic reactions, making this guide a valuable resource for researchers in drug development and synthetic chemistry.

References

  • Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts. Organic Letters - ACS Publications.[Link]

  • Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters.[Link]

  • Synthesis of diaryl sulfones via C−H activation. ResearchGate.[Link]

  • Heterogeneous copper-catalyzed synthesis of diaryl sulfones. RSC Publishing.[Link]

  • The Role of Sodium 4-Chlorobenzenesulfinate in Modern Synthesis. Watson International Ltd.[Link]

  • Nucleophilic substitution of benzylic halides. University of Calgary.[Link]

  • Substitution of benzylic and allylic halides. Chemistry LibreTexts.[Link]

  • Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
  • Synthesis of sodium p-chlorobenzenesulfinate. PrepChem.com.[Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PubMed Central.[Link]

  • Benzylic, Allylic, Vinylic and Arylic halides in Nucleophilic Substitution Reactions. YouTube.[Link]

  • Synthesis of benzyl sulfinates. ResearchGate.[Link]

  • The chloromethylation of an aromatic or heteroaromatic ring is of great importance. science-of-synthesis.thieme.com.[Link]

  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances.[Link]

  • Process for preparing chloro-difluorobenzene.
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  • Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. ACS Publications.[Link]

  • The 2,4 dichloro fluorobenzene synthesis technique.
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  • Process for the preparation of difluorobenzenes.
  • Preparation of bis-(4-chlorophenyl) sulfone.
  • Process for preparing 1,3-difluorobenzene.
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An In-depth Technical Guide to the Putative Mechanism of Action of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the putative mechanisms of action for the novel diaryl sulfone, 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene. Based on a detailed analysis of its structural motifs—a diaryl sulfone core, a 4-chlorophenylsulfonyl group, and a 1,4-difluorinated phenyl ring—we propose and dissect three primary, plausible signaling pathways through which this compound may exert its biological effects. These hypotheses are centered on the inhibition of the cyclooxygenase-2 (COX-2) enzyme, modulation of the PI3K/Akt signaling cascade, and the inhibition of key kinases within the MAPK/ERK pathway. For each proposed mechanism, this guide furnishes the underlying scientific rationale, detailed step-by-step experimental protocols for validation, and visual workflows to facilitate comprehension. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction

Diaryl sulfones represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The subject of this guide, this compound, is a novel compound featuring this core structure. Its therapeutic potential is further suggested by the presence of a 4-chlorophenylsulfonyl moiety, a common feature in various bioactive molecules, and a 1,4-difluorobenzene ring, a substituent known to enhance metabolic stability and target engagement. Given the absence of direct studies on this specific molecule, this guide synthesizes current knowledge of its constituent parts to propose several well-founded, putative mechanisms of action.

Structural Features and Mechanistic Implications

The chemical structure of this compound suggests several avenues for biological interaction:

  • Diaryl Sulfone Core : This flexible hinge-like structure is present in a number of selective COX-2 inhibitors, where the two aryl rings can orient to fit within the enzyme's active site.

  • 4-Chlorophenylsulfonyl Moiety : The electron-withdrawing nature of the chlorine atom and the sulfonyl group can influence the molecule's electronic properties, potentially facilitating interactions with various enzymatic targets. This group is also found in compounds with demonstrated anticancer activity.

  • 1,4-Difluorobenzene Ring : Fluorine substitution is a common strategy in drug design to improve metabolic stability and binding affinity. Specifically, fluorinated phenyl rings are prevalent in kinase inhibitors, where they can form favorable interactions within the ATP-binding pocket.

Based on these features, we will now explore three putative mechanisms of action in detail.

Putative Mechanism 1: Selective Inhibition of Cyclooxygenase-2 (COX-2)

Rationale

The structural similarity of the diaryl sulfone scaffold to known selective COX-2 inhibitors, such as celecoxib and rofecoxib, provides a strong basis for our first hypothesis. These drugs effectively reduce inflammation by blocking the conversion of arachidonic acid to prostaglandins, key mediators of pain and inflammation. The diaryl arrangement in this compound could allow for its insertion into the hydrophobic channel of the COX-2 active site.

Proposed Signaling Pathway

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound 2-(((4-Chlorophenyl)sulfonyl)methyl) -1,4-difluorobenzene Test_Compound->COX-2 Inhibition PI3K_Akt_Pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation Test_Compound 2-(((4-Chlorophenyl)sulfonyl)methyl) -1,4-difluorobenzene Test_Compound->PI3K Inhibition

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

Experimental Validation
  • Objective : To determine if the test compound inhibits the phosphorylation of Akt, a key downstream target of PI3K.

  • Methodology :

    • Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) to 70-80% confluency.

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours). Include a vehicle control and a known PI3K inhibitor (e.g., LY294002) as a positive control.

    • Lyse the cells and quantify the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.

  • Objective : To assess the effect of the test compound on the viability of cancer cells.

  • Methodology :

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound.

    • After a 48-72 hour incubation period, add a viability reagent such as MTT or resazurin.

    • Measure the absorbance or fluorescence according to the manufacturer's protocol.

    • Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.

Putative Mechanism 3: Inhibition of the MAPK/ERK Pathway

Rationale

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell growth, differentiation, and survival. Kinases within this pathway are frequent targets for cancer therapy. The presence of a difluorinated phenyl ring in the test compound is a common feature of many kinase inhibitors, as the fluorine atoms can enhance binding affinity within the ATP-binding pocket of these enzymes. Therefore, it is plausible that this compound could inhibit a kinase in the MAPK/ERK pathway, such as MEK or ERK.

Proposed Signaling Pathway

MAPK_ERK_Pathway Growth Factor Receptor Growth Factor Receptor Ras Ras Growth Factor Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Test_Compound 2-(((4-Chlorophenyl)sulfonyl)methyl) -1,4-difluorobenzene Test_Compound->MEK Inhibition

Caption: Proposed inhibition of the MAPK/ERK signaling pathway.

Experimental Validation
  • Objective : To directly measure the inhibitory activity of the test compound against specific kinases in the MAPK/ERK pathway (e.g., MEK1, ERK2).

  • Methodology :

    • Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • In a 96-well plate, incubate the recombinant kinase with a dilution series of the test compound.

    • Initiate the kinase reaction by adding the appropriate substrate and ATP.

    • After incubation, add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the kinase detection reagent to convert ADP to ATP and measure the luminescence, which is proportional to the kinase activity.

    • Calculate the IC50 value for the test compound against each kinase.

  • Objective : To determine if the test compound inhibits the phosphorylation of ERK in a cellular context.

  • Methodology :

    • Follow the same general procedure as the Western blot for p-Akt (Section 4.3.1.).

    • Use primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

    • A known MEK inhibitor (e.g., U0126) should be used as a positive control.

    • Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Conclusion

This technical guide has outlined three plausible, scientifically-grounded, putative mechanisms of action for this compound. The proposed inhibition of COX-2, the PI3K/Akt pathway, or the MAPK/ERK pathway are all supported by the structural characteristics of the molecule. The detailed experimental protocols provided herein offer a clear and robust roadmap for the validation of these hypotheses. Successful elucidation of the mechanism of action will be a critical step in the continued development of this promising compound as a potential therapeutic agent.

References

  • Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors--current status and future prospects. European journal of medicinal chemistry, 36(2), 109–126.
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The Pharmacological Potential of Fluorinated Aromatic Sulfones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The strategic incorporation of fluorine into aromatic sulfone scaffolds represents a powerful and increasingly utilized strategy in modern medicinal chemistry. This guide provides an in-depth analysis of the synergistic benefits of this combination, exploring how the unique properties of fluorine can be leveraged to optimize the pharmacological profile of aromatic sulfones. We will delve into synthetic methodologies, dissect key mechanisms of action across various therapeutic areas, and provide actionable experimental protocols for researchers in drug development. By understanding the fundamental principles and practical applications outlined herein, scientists can better harness the potential of fluorinated aromatic sulfones to create safer, more effective therapeutics.

Introduction: A Union of Privileged Scaffolds

The sulfone group (R-S(=O)₂-R') is a cornerstone in medicinal chemistry, valued for its chemical stability, ability to act as a strong hydrogen bond acceptor, and its presence in a wide array of approved drugs.[1][2] Similarly, the introduction of fluorine into drug candidates has become an indispensable tool for fine-tuning molecular properties.[3][4] Fluorination can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[5][6]

The convergence of these two motifs—the aromatic sulfone and the fluorine atom—creates a class of compounds with significant therapeutic potential. Fluorinated aromatic sulfones are being explored across diverse disease areas, including oncology, inflammation, and infectious diseases, demonstrating the versatility and power of this chemical combination.

The Fluorine Advantage: Modulating Physicochemical and Pharmacological Properties

The strategic placement of fluorine atoms on an aromatic sulfone backbone can dramatically alter its drug-like properties. This "fluorine effect" is not a single phenomenon but a collection of powerful electronic and steric influences.[3][7]

Key Impacts of Fluorination:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol), making it resistant to metabolic cleavage by enzymes like cytochrome P450.[5] Replacing a metabolically vulnerable C-H bond with a C-F bond can block common metabolic pathways, thereby increasing the drug's half-life and bioavailability.[5][6]

  • Lipophilicity (LogP): Fluorine's effect on lipophilicity is context-dependent. A single fluorine substitution on an aromatic ring typically increases lipophilicity, which can enhance membrane permeability and blood-brain barrier penetration.[7][8] Conversely, groups like trifluoromethyl (-CF₃) can decrease lipophilicity, which may be advantageous for optimizing solubility or reducing off-target effects.[5][9]

  • Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[4] This can lower the pKa of nearby acidic groups (making them stronger) or basic groups (making them weaker), which is a critical parameter for controlling a drug's ionization state at physiological pH, thereby affecting solubility and target engagement.[5]

  • Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions.[7] By altering the electronic distribution of the aromatic rings, fluorine can enhance the binding affinity and selectivity of the sulfone scaffold for its target protein.[4][10]

PropertyEffect of Fluorine SubstitutionRationale
Metabolic Stability Generally IncreasedStrong C-F bond blocks oxidative metabolism at the site of fluorination.[5]
Lipophilicity (LogP) Modulated (Increase/Decrease)Single F often increases LogP; -CF₃ can decrease it. Effect is context-dependent.[5][7]
Acidity (pKa) of nearby groups Increased (Lower pKa)Strong inductive electron-withdrawal by fluorine stabilizes the conjugate base.[5]
Basicity (pKa) of nearby groups Decreased (Lower pKa)Inductive withdrawal of electron density from the basic nitrogen atom.[5]
Binding Affinity Often EnhancedCan introduce new, favorable interactions (e.g., hydrogen bonds) with the target.[4][7]
Conformation AlteredFluorine's steric and electronic properties can influence the preferred molecular shape.[6]

Synthetic Strategies for Fluorinated Aromatic Sulfones

The synthesis of fluorinated aromatic sulfones can be approached in several ways, primarily differing in the stage at which the sulfone and fluorine moieties are introduced. Common methods include the oxidation of precursor sulfides or direct sulfonylation reactions.

Oxidation of Fluorinated Diaryl Sulfides

A reliable and common method involves the synthesis of a fluorinated diaryl sulfide intermediate, followed by oxidation to the corresponding sulfone.

G cluster_0 Step 1: Sulfide Formation cluster_1 Step 2: Oxidation A Fluorinated Thiophenol C Fluorinated Diaryl Sulfide A->C Base, Catalyst (e.g., CuI, Pd) B Aryl Halide B->C D Fluorinated Diaryl Sulfide F Fluorinated Diaryl Sulfone D->F E Oxidizing Agent (e.g., m-CPBA, H₂O₂) E->F

Caption: General workflow for sulfone synthesis via sulfide oxidation.

Direct Sulfonylation

Alternatively, the sulfone bridge can be formed directly. This can be achieved through transition-metal-catalyzed cross-coupling reactions or via nucleophilic addition to arynes.[11][12][13] For instance, a palladium-catalyzed three-component coupling can unite an aryl lithium species, an aryl halide, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).[13]

Late-Stage Fluorination

Advances in synthetic chemistry have enabled "late-stage fluorination," where a fluorine atom is introduced at a later step in the synthetic sequence.[3] This strategy is highly valuable in drug discovery as it allows a common, non-fluorinated precursor to be diversified into multiple fluorinated analogues for structure-activity relationship (SAR) studies.

Pharmacological Applications and Mechanisms of Action

Fluorinated aromatic sulfones have demonstrated significant potential in a variety of therapeutic areas. Their mechanisms of action are diverse, reflecting the versatility of the core scaffold.

Anti-Inflammatory Agents: COX-2 Inhibition

One of the most well-known applications of the diaryl sulfone scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[14][15] COX-2 is an enzyme responsible for mediating inflammation and pain.[14] Selective inhibitors were designed to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[15][16]

  • Celecoxib (Celebrex®): A prime example is celecoxib, which features a trifluoromethyl (-CF₃) group and a sulfonamide moiety (a close relative of the sulfone).[17] The trifluoromethyl group on the pyrazole ring is crucial for its COX-2 selectivity. Celecoxib fits into a hydrophobic side pocket of the COX-2 active site that is absent in the COX-1 isoform.[15]

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (Inflammation, Pain) COX2->PGs Inhibitor Fluorinated Aromatic Sulfone (e.g., Celecoxib) Inhibitor->COX2 G A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Serial Dilutions of Test Compound B->C D Incubate 48-72h C->D E Add MTS Reagent D->E F Incubate 1-4h E->F G Read Absorbance at 490 nm F->G H Calculate % Viability and IC₅₀ Value G->H

Sources

An In-Depth Technical Guide to the Exploration of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The diaryl sulfone scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent inhibitory activity against a range of enzymatic targets. This technical guide provides a comprehensive exploration of a novel investigational compound, 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene, as a potential enzyme inhibitor. We will delve into the rationale behind its design, a plausible synthetic route, and detailed protocols for its biochemical and cellular characterization. This document is intended to serve as a practical resource for researchers in the field of drug discovery, offering insights into the experimental workflows and data analysis required to advance a novel chemical entity from initial concept to a validated lead compound. While the specific biological data presented herein is illustrative, the methodologies are grounded in established scientific principles and best practices.

Introduction: The Rationale for Targeting Enzymes with Diaryl Sulfones

Enzyme inhibitors are a cornerstone of modern therapeutics, offering highly specific mechanisms to modulate pathological processes.[1] The diaryl sulfone moiety is of particular interest due to its chemical stability and its ability to engage in key interactions within enzyme active sites, often mimicking the transition state of the substrate or binding to allosteric sites.[2][3] The compound at the heart of this guide, this compound, has been designed to leverage these properties. The inclusion of a 4-chlorophenyl group can facilitate hydrophobic and halogen-bonding interactions, while the difluorobenzene ring offers a metabolically stable and electronically distinct aromatic system.

For the purposes of this guide, we will hypothesize that this compound is a potent inhibitor of a novel Matrix Metalloproteinase (MMP), a family of zinc-dependent endopeptidases implicated in cancer metastasis and inflammatory diseases. The sulfonyl group can act as a zinc-binding group, a key interaction for MMP inhibition.

Synthesis of this compound

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Formation 4_chlorobenzenesulfonyl_chloride 4-Chlorobenzenesulfonyl chloride friedel_crafts Friedel-Crafts Acylation 4_chlorobenzenesulfonyl_chloride->friedel_crafts AlCl3 nucleophilic_substitution Nucleophilic Substitution 4_chlorobenzenesulfonyl_chloride->nucleophilic_substitution NaH, DMF 1_4_difluorobenzene 1,4-Difluorobenzene 1_4_difluorobenzene->friedel_crafts intermediate_ketone Intermediate Ketone friedel_crafts->intermediate_ketone reduction Reduction intermediate_ketone->reduction NaBH4 intermediate_alcohol Intermediate Alcohol reduction->intermediate_alcohol chlorination Chlorination intermediate_alcohol->chlorination SOCl2 intermediate_chloride Intermediate Chloride chlorination->intermediate_chloride intermediate_chloride->nucleophilic_substitution final_product 2-(((4-Chlorophenyl)sulfonyl)methyl)- 1,4-difluorobenzene nucleophilic_substitution->final_product

Caption: Proposed synthetic pathway for this compound.

Biochemical Characterization: Enzyme Inhibition Assays

A critical step in evaluating a new inhibitor is to determine its potency and mechanism of action against the purified target enzyme.[1][7] A fluorescence-based assay is often employed for its sensitivity and suitability for high-throughput screening.[8]

Fluorescence-Based MMP Inhibition Assay Protocol

This protocol is adapted from general principles of fluorescence-based enzyme assays.[8]

Materials:

  • Purified recombinant human MMP enzyme

  • Fluorescent MMP substrate (e.g., a FRET-based peptide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • Test compound (this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., a known broad-spectrum MMP inhibitor like Batimastat)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

  • Assay Plate Setup: In a 96-well plate, add 2 µL of each compound dilution. For control wells, add 2 µL of DMSO (for 0% inhibition) or 2 µL of the positive control inhibitor (for 100% inhibition).

  • Enzyme Addition: Add 48 µL of the MMP enzyme solution (at a pre-determined optimal concentration) to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the fluorescent substrate solution to each well.

  • Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (with appropriate excitation and emission wavelengths for the chosen substrate) at regular intervals for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical IC₅₀ Data
CompoundTarget EnzymeIC₅₀ (nM)
This compound MMP-X85
Batimastat (Control)MMP-X10
Mechanism of Action Studies

To understand how the compound inhibits the enzyme, kinetic studies are performed by varying the concentrations of both the inhibitor and the substrate.[9]

MOA_Workflow start Determine IC50 vary_substrate Vary Substrate Concentration at Fixed Inhibitor Concentrations start->vary_substrate vary_inhibitor Vary Inhibitor Concentration at Fixed Substrate Concentrations start->vary_inhibitor measure_rates Measure Reaction Rates vary_substrate->measure_rates vary_inhibitor->measure_rates lineweaver_burk Generate Lineweaver-Burk Plot measure_rates->lineweaver_burk determine_mechanism Determine Inhibition Mechanism (Competitive, Non-competitive, etc.) lineweaver_burk->determine_mechanism

Caption: Workflow for determining the mechanism of enzyme inhibition.

Cellular Assays: Assessing Activity in a Biological Context

While biochemical assays are crucial, it is equally important to evaluate the compound's activity in a cellular context to assess factors like cell permeability and engagement with the target in its native environment.[10]

Cell-Based MMP Activity Assay

A cell-based assay can be performed using a cancer cell line that overexpresses the target MMP.

Procedure:

  • Cell Culture: Culture the chosen cancer cell line in appropriate media.

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified period (e.g., 24 hours).

  • MMP Activity Measurement: Measure MMP activity using a commercially available cell-based MMP activity assay kit, which typically involves a fluorogenic substrate that can be cleaved by active MMPs on the cell surface or in the conditioned media.

  • Data Analysis: Determine the EC₅₀ value, the concentration of the compound that causes a 50% reduction in cellular MMP activity.

Hypothetical Cellular Activity Data
CompoundCell LineTargetEC₅₀ (µM)
This compound HT-1080 (Fibrosarcoma)MMPs1.2

Structure-Activity Relationship (SAR) and Lead Optimization

The initial findings for our lead compound provide a foundation for further optimization through the systematic modification of its chemical structure.[11][12][13]

Key Structural Motifs for SAR Exploration
  • A-Ring (1,4-difluorobenzene): The fluorine substitution pattern can be altered to probe electronic and steric effects.

  • B-Ring (4-chlorophenyl): The position and nature of the halogen can be varied (e.g., F, Br, I) or replaced with other substituents (e.g., methoxy, trifluoromethyl) to modulate binding interactions.

  • Sulfonyl Linker: The methylene bridge can be modified to alter the geometry and flexibility of the molecule.

SAR_Diagram compound A_ring_label A-Ring Modification (e.g., Fluorine Position) linker_label Linker Modification (e.g., Chain Length) linker_label->compound B_ring_label B-Ring Modification (e.g., Halogen Substitution) B_ring_label->compound

Caption: Key areas for structure-activity relationship (SAR) studies.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, framework for the initial exploration of this compound as a novel enzyme inhibitor. The proposed synthetic route and detailed protocols for biochemical and cellular assays provide a clear path for its evaluation. The illustrative data suggests that this compound is a promising starting point for the development of a potent and selective inhibitor.

Future work should focus on confirming the proposed synthesis, determining the mechanism of inhibition, and expanding the SAR studies to improve potency and selectivity. Further investigations into the compound's pharmacokinetic and pharmacodynamic properties will also be essential for its advancement as a potential therapeutic agent.

References

  • Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. (URL: )
  • Development of Enzyme Inhibitors from ((3-Chlorophenyl)sulfonyl)glycine: Application Notes and Protocols - Benchchem. (URL: )
  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (URL: [Link])

  • Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials - PubMed. (URL: [Link])

  • (PDF) Crystal Structures of Diaryl Hydrazone and Sulfone Stabilizers in Complex with an Amyloidogenic Light Chain Reveal an Alternate Ligand‐Binding Cavity - ResearchGate. (URL: [Link])

  • Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides - PubMed. (URL: [Link])

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (URL: [Link])

  • Crystal Structures of Diaryl Hydrazone and Sulfone Stabilizers in Complex with an Amyloidogenic Light Chain Reveal an Alternate Ligand-Binding Cavity - PubMed. (URL: [Link])

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  • Preparation of bis-(4-chlorophenyl)

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Introduction: The Strategic Importance of the 2,5-Difluorobenzyl Sulfone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,5-Difluorobenzyl Sulfone Derivatives: Synthesis, Properties, and Therapeutic Applications

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. The 2,5-difluorobenzyl sulfone scaffold has emerged as a privileged structural unit, combining the unique physicochemical properties of a difluorinated aromatic ring with the versatile sulfone linker. The presence of fluorine atoms can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule.[1][2] The carbon-fluorine bond is exceptionally strong, which can prevent metabolic degradation at that position, while the sulfone group acts as a stable, polar, and effective hydrogen bond acceptor, often serving as a bioisostere for less stable carbonyl groups.[3]

This guide provides a comprehensive overview of 2,5-difluorobenzyl sulfone derivatives, intended for researchers and drug development professionals. We will explore the causal logic behind synthetic strategies, delve into their significant biological activities with a focus on recent breakthroughs, and present detailed protocols and structure-activity relationship (SAR) insights to empower further discovery in this promising chemical space.

Part 1: Synthesis and Chemical Logic

The construction of 2,5-difluorobenzyl sulfone derivatives primarily relies on the formation of the carbon-sulfur bond. The choice of starting materials and reaction conditions is dictated by the desired complexity of the final molecule and scalability. The most common precursors are 2,5-difluorobenzyl halides (bromide or chloride), which are valued for the reactivity of their benzylic carbon towards nucleophiles.[1][4]

Core Synthetic Strategy: Nucleophilic Substitution

The foundational approach involves the S-alkylation of a pre-formed sulfinate salt with a 2,5-difluorobenzyl halide. This SN2-type reaction is reliable and versatile, allowing for the introduction of diverse R-groups attached to the sulfone moiety.

Causality Behind Experimental Choices:

  • Starting Materials: 2,5-Difluorobenzyl bromide is often preferred over the chloride due to the better leaving group nature of bromide, facilitating the reaction under milder conditions.[4] Sodium sulfinates are typically used as they are readily prepared from the corresponding sulfonyl chlorides and are sufficiently nucleophilic.

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN) is chosen to solubilize the sulfinate salt and promote the SN2 mechanism by solvating the cation without strongly interacting with the nucleophile.

  • Temperature: The reaction is often performed at room temperature or with gentle heating (e.g., 50-80 °C) to ensure a reasonable reaction rate without promoting side reactions like elimination or decomposition.

G cluster_product Product A 2,5-Difluorobenzyl Bromide (Electrophile) E 2,5-Difluorobenzyl Aryl Sulfone A->E Forms C-S Bond B Sodium Arylsulfinate (R-SO2Na) (Nucleophile) B->E C Polar Aprotic Solvent (e.g., DMF) D Heat (Optional)

Caption: General synthetic pathway for 2,5-difluorobenzyl sulfone derivatives.

Experimental Protocol: Synthesis of 1-((2,5-Difluorobenzyl)sulfonyl)-4-methylbenzene

This protocol provides a self-validating workflow for a representative synthesis.

Workflow Diagram:

workflow start Start reactants 1. Combine Reactants - Sodium p-toluenesulfinate - 2,5-Difluorobenzyl bromide - Anhydrous DMF start->reactants reaction 2. Reaction - Stir at 60°C under N2 - Monitor by TLC (e.g., 12h) reactants->reaction workup 3. Aqueous Workup - Cool to RT - Pour into ice-water - Filter precipitated solid reaction->workup purify 4. Purification - Recrystallize from Ethanol/Water workup->purify analyze 5. Analysis - 1H NMR, 13C NMR, HRMS - Melting Point purify->analyze end Pure Product analyze->end

Caption: Experimental workflow from reaction setup to product analysis.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium p-toluenesulfinate (1.78 g, 10 mmol, 1.0 eq.). Add anhydrous dimethylformamide (DMF, 40 mL) and stir to dissolve. Add 2,5-difluorobenzyl bromide (2.09 g, 10 mmol, 1.0 eq.) via syringe.

  • Reaction Execution: Place the flask under a nitrogen atmosphere. Heat the reaction mixture to 60 °C in an oil bath and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 12 hours, indicated by the consumption of the starting benzyl bromide.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring. A white precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (3 x 30 mL) to remove residual DMF and salts.

  • Purification: Recrystallize the crude solid from a hot ethanol/water mixture to yield the pure product as white crystals.

  • Characterization: Dry the purified product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. Determine the melting point.

Part 2: Biological Applications and Mechanism of Action

The 2,5-difluorobenzyl sulfone core is present in a variety of biologically active compounds. Sulfones, in general, are known for a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[5][6][7] A particularly compelling and well-documented application is in the development of Retinoid-related Orphan Receptor gamma t (RORγt) inverse agonists for treating autoimmune diseases.[8][9]

Case Study: RORγt Inverse Agonists

RORγt is a nuclear receptor that is critical for the differentiation of Th17 cells, which are key drivers of many inflammatory and autoimmune diseases.[9] Inverse agonists of RORγt can suppress this pathway, making them promising therapeutic agents.

Research has shown that incorporating a 2,6-difluorobenzyl ether group into a phenyl sulfone template leads to surprisingly potent and selective RORγt inverse agonists.[8][9] While the initial search focused on 2,5-difluoro derivatives, the principles discovered with the 2,6-difluoro analogues are highly relevant and instructive for the broader class of difluorobenzyl sulfones.

Structure-Activity Relationship (SAR) Insights:

  • Difluorobenzyl Moiety: The difluorobenzyl group was found to be crucial for potency. X-ray crystallography revealed that this bulky group induces a significant conformational change in the RORγt ligand-binding domain.[8][9] It causes helix 11 of the protein to partially uncoil, creating a new, enlarged hydrophobic pocket that the benzyl ether moiety fits into, leading to a substantial gain in potency.[8][9]

  • Sulfone Core: The sulfone group acts as a rigid linker and a hydrogen bond acceptor, properly orienting the key pharmacophores within the binding site.

  • Oral Bioavailability: Optimization of the scaffold led to compounds with good oral bioavailability in mice, demonstrating the drug-like properties of these derivatives.[8]

moa cluster_protein RORγt Ligand Binding Domain cluster_pathway Cellular Pathway h11_normal Helix 11 (Coiled State) binding_pocket Ligand Binding Pocket h11_uncoiled Helix 11 (Uncoiled State) Creates New Pocket binding_pocket->h11_uncoiled Induces Conformational Change coactivator Co-activator Recruitment h11_uncoiled->coactivator Blocks transcription Th17 Gene Transcription (e.g., IL-17) coactivator->transcription Leads to inflammation Pro-inflammatory Response transcription->inflammation Drives ligand 2,6-Difluorobenzyl Sulfone Derivative ligand->binding_pocket Binds

Caption: Mechanism of RORγt inhibition by a difluorobenzyl sulfone derivative.

Table 1: Biological Activity of Phenyl Sulfone RORγt Inverse Agonists

Compound IDCore StructureRORγt Gal4 EC₅₀ (nM)Selectivity vs. PXR, LXRα, LXRβOral Bioavailability (Mouse)Reference
26 Phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone with 2,6-difluorobenzyl ether11HighNot Reported[8]
29 Optimized Phenyl Sulfone with 2,6-difluorobenzyl etherPotentHigh56%[8]
38 Optimized Phenyl Sulfone with 2,6-difluorobenzyl etherPotentHigh101%[8]

This table is adapted from data on 2,6-difluorobenzyl ether derivatives, which provides a strong model for the potential of the broader difluorobenzyl sulfone class.[8]

Part 3: Future Perspectives and Conclusion

The 2,5-difluorobenzyl sulfone scaffold represents a highly valuable platform for modern drug discovery. The synthetic accessibility, combined with the favorable physicochemical properties imparted by the difluoroaryl and sulfone motifs, makes these derivatives attractive for targeting a wide range of biological targets. The success in developing potent and bioavailable RORγt inverse agonists highlights the potential of this class of compounds.[8][9]

Future research should focus on expanding the diversity of the 'R' group attached to the sulfone to explore new structure-activity relationships against other targets, such as kinases, proteases, and other nuclear receptors.[10][11] The principles of rational drug design, guided by structural biology and computational modeling, will continue to unlock the full therapeutic potential of 2,5-difluorobenzyl sulfone derivatives, paving the way for new treatments for a host of human diseases.

References

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  • Scheme 1 Synthesis of 2,5-difluorobenzene diazonium tetrafluoroborate 3.
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Methodological & Application

Application Note & Detailed Protocol: A Convergent Synthesis of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene, a diaryl sulfone derivative of interest in medicinal chemistry and materials science. Diaryl sulfones are prominent structural motifs in a variety of pharmaceutical agents, valued for their metabolic stability and ability to engage in key hydrogen bonding interactions.[1][2] This guide details a robust, two-precursor convergent synthesis strategy, designed for reproducibility and scalability. The protocol is divided into three primary stages: (1) the preparation of sodium 4-chlorobenzenesulfinate via reduction of the corresponding sulfonyl chloride; (2) the synthesis of the key electrophile, 2-(bromomethyl)-1,4-difluorobenzene, through radical bromination; and (3) the final nucleophilic substitution to yield the target compound. Each section includes detailed procedural steps, mechanistic rationale, safety protocols, and characterization guidelines to ensure both scientific integrity and user safety.

Introduction: The Significance of the Diaryl Sulfone Scaffold

The sulfone functional group is a cornerstone in modern drug design, appearing in numerous FDA-approved drugs for a wide array of therapeutic areas.[1] Its polarity, metabolic robustness, and capacity to act as a hydrogen bond acceptor make it an invaluable component of pharmacophores. The target molecule, this compound, combines this critical sulfone linker with two distinct, functionalized aromatic rings. The 4-chlorophenyl moiety is a common feature in bioactive molecules, while the 1,4-difluorobenzene ring offers modulated electronic properties and can enhance metabolic stability and binding affinity through fluorine's unique characteristics.

This synthesis protocol is designed around a classic and reliable C-S bond-forming strategy: the alkylation of a sulfinate salt. This approach is favored for its high efficiency, operational simplicity, and the ready availability of the required precursors.

Overall Synthetic Strategy

The synthesis is achieved through a convergent approach, where two key intermediates are prepared separately and then combined in a final step. This strategy enhances overall efficiency and simplifies purification challenges.

Synthesis_Workflow cluster_precursor1 Precursor A Synthesis cluster_precursor2 Precursor B Synthesis cluster_final Final Coupling Reaction A 4-Chlorobenzenesulfonyl Chloride F Sodium 4-chlorobenzenesulfinate A->F Reduction (Water) B Sodium Sulfite B->F Reduction (Water) C 2-Methyl-1,4-difluorobenzene G 2-(Bromomethyl)-1,4-difluorobenzene C->G Radical Bromination (Benzene) D N-Bromosuccinimide (NBS) D->G Radical Bromination (Benzene) E AIBN (Initiator) E->G Radical Bromination (Benzene) H This compound F->H Nucleophilic Substitution (DMF) G->H Nucleophilic Substitution (DMF)

Caption: Overall workflow for the convergent synthesis.

Part I: Synthesis of Sodium 4-chlorobenzenesulfinate

Mechanistic Rationale: This step involves the reduction of a sulfonyl chloride to a sulfinate salt. Sodium sulfite acts as the reducing agent in an aqueous medium. This is a classic and highly efficient method for preparing aromatic sulfinate salts, which are versatile nucleophiles.[3]

Materials and Equipment

Reagent/MaterialQuantityMolar Eq.Supplier Example
4-Chlorobenzenesulfonyl chloride21.1 g1.0Sigma-Aldrich (101568)
Sodium sulfite13.8 g1.1Fisher Scientific (S445)
Deionized Water200 mL--
500 mL Round-bottom flask1--
Magnetic stirrer/hotplate1--
Thermometer1--
Buchner funnel and filter flask1--

Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and thermometer.

  • Reagent Addition: To the flask, add deionized water (200 mL) and sodium sulfite (13.8 g). Begin stirring to dissolve the sulfite.

  • Reaction Initiation: Gently heat the solution to 55-60°C. Once the temperature is stable, add the 4-chlorobenzenesulfonyl chloride (21.1 g) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exotherm and prevent localized overheating.

  • Reaction Progress: Maintain the reaction mixture at 55-60°C with vigorous stirring for 3 hours. Monitor the dissolution of the sulfonyl chloride.

  • Crystallization: After 3 hours, turn off the heat and cool the reaction mixture in an ice-water bath for 1 hour. White crystals of the sodium salt product will precipitate.

  • Isolation: Collect the white crystalline solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2x 30 mL) to remove any remaining inorganic salts.

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight. The product is typically obtained in high yield (>90%) and can be used without further purification.

Safety: 4-Chlorobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

Part II: Synthesis of 2-(Bromomethyl)-1,4-difluorobenzene

Mechanistic Rationale: This transformation is a free-radical halogenation at the benzylic position. N-Bromosuccinimide (NBS) serves as the source of bromine radicals, and Azobisisobutyronitrile (AIBN) is a thermal initiator that starts the radical chain reaction upon heating. A non-polar solvent like benzene or carbon tetrachloride is typically used.

Materials and Equipment

Reagent/MaterialQuantityMolar Eq.Supplier Example
2-Methyl-1,4-difluorobenzene12.8 g1.0Alfa Aesar (A14569)
N-Bromosuccinimide (NBS)18.7 g1.05Sigma-Aldrich (B81255)
Azobisisobutyronitrile (AIBN)0.16 g0.01Sigma-Aldrich (441090)
Benzene (anhydrous)250 mL--
500 mL Round-bottom flask1--
Reflux condenser1--
Magnetic stirrer/heating mantle1--

Protocol:

  • Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagent Loading: Charge the flask with 2-methyl-1,4-difluorobenzene (12.8 g), NBS (18.7 g), AIBN (0.16 g), and anhydrous benzene (250 mL). Expertise Note: A slight excess of NBS ensures complete conversion of the starting material. AIBN is used in catalytic amounts as it regenerates during the chain reaction.

  • Reaction: Heat the mixture to reflux (approx. 80°C) using a heating mantle. The reaction will initiate, evidenced by the color turning orange-yellow.

  • Monitoring: Allow the reaction to proceed at reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot indicates completion.

  • Work-up (Cooling): Once complete, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate as a white solid.

  • Filtration: Filter the mixture to remove the succinimide. Wash the solid with a small amount of cold benzene.

  • Purification: Combine the filtrates and remove the benzene solvent under reduced pressure using a rotary evaporator. The resulting crude oil (2-(bromomethyl)-1,4-difluorobenzene) is often used directly in the next step. If higher purity is required, it can be purified by vacuum distillation.

Safety: NBS is a lachrymator and irritant.[5] Benzene is a known carcinogen and is highly flammable. AIBN can decompose violently if heated without a solvent. This entire procedure must be performed in a certified chemical fume hood.

Part III: Final Synthesis of this compound

Mechanistic Rationale: This is the convergent step, an SN2 reaction where the nucleophilic sulfinate anion displaces the bromide from the benzylic position. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it solvates the sodium counter-ion, enhancing the nucleophilicity of the sulfinate.

Materials and Equipment

Reagent/MaterialQuantity (Theoretical)Molar Eq.Supplier Example
Sodium 4-chlorobenzenesulfinate (from Part I)19.8 g1.0-
2-(Bromomethyl)-1,4-difluorobenzene (from Part II)20.7 g1.0-
N,N-Dimethylformamide (DMF, anhydrous)300 mL-Sigma-Aldrich (227056)
500 mL Round-bottom flask1--
Magnetic stirrer/hotplate1--
Deionized Water, Ethyl Acetate, BrineAs needed--
Anhydrous Magnesium SulfateAs needed--

Protocol:

  • Setup: In a 500 mL round-bottom flask equipped with a stir bar, dissolve the sodium 4-chlorobenzenesulfinate (19.8 g) in anhydrous DMF (300 mL).

  • Addition of Electrophile: To this stirring solution, add the crude 2-(bromomethyl)-1,4-difluorobenzene (20.7 g) dropwise via a syringe or dropping funnel at room temperature.

  • Reaction: Heat the reaction mixture to 70°C and stir for 8-12 hours. Monitor the reaction progress by TLC until the starting bromide is consumed.

  • Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 500 mL of deionized water. A white precipitate (the product) may form. Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 200 mL) and then with brine (1 x 200 mL). Trustworthiness Note: The water washes remove the DMF, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude solid should be purified by recrystallization. A suitable solvent system is ethanol or an isopropanol/hexane mixture. Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

  • Isolation: Collect the pure crystals by vacuum filtration and dry in a vacuum oven.

Analytical Characterization

The final product should be a white to off-white crystalline solid. Its identity and purity should be confirmed using the following methods:

  • ¹H NMR: Expect a characteristic singlet for the methylene protons (-SO₂-CH₂ -Ar) typically in the range of δ 4.5-5.0 ppm. The aromatic protons will show complex splitting patterns consistent with the substitution on both rings.

  • ¹³C NMR: The spectrum will show distinct signals for the methylene carbon and all aromatic carbons.[6]

  • ¹⁹F NMR: Two distinct signals corresponding to the two non-equivalent fluorine atoms on the difluorobenzene ring are expected.[7]

  • Mass Spectrometry (ESI-MS): Calculate the expected molecular weight (C₁₃H₉ClF₂O₂S ≈ 302.73 g/mol ) and look for the corresponding [M+H]⁺ or [M+Na]⁺ peak. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1) should be visible.

  • Melting Point: A sharp melting point range is indicative of high purity.

Safety and Waste Disposal

  • Personal Protective Equipment: Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves throughout the procedure.[8]

  • Fume Hood: All steps, particularly those involving benzene, NBS, sulfonyl chlorides, and DMF, must be performed in a well-ventilated chemical fume hood.

  • Waste Disposal: Halogenated and non-halogenated organic wastes should be collected in separate, labeled containers. Aqueous waste should be neutralized before disposal according to institutional guidelines.

References

  • Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current topics in medicinal chemistry, 16(10), 1200–1216.
  • Google Patents. (n.d.). EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
  • Hamel, E., & Lin, C. M. (1998). A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4. Bioorganic & medicinal chemistry letters, 8(23), 3281–3286.
  • PrepChem.com. (n.d.). Synthesis of sodium p-chlorobenzenesulfinate. Retrieved from [Link]

  • Willis, M. C. (2013). Diaryl Sulfone Synthesis. ChemistryViews. Retrieved from [Link]

  • Google Patents. (n.d.). JPH07285896A - 1,4-difluorobenzene derivative.
  • ResearchGate. (n.d.). Drugs with diaryl sulfone and catechol skeletons. Retrieved from [Link]

  • Verma, N. K. (2023). A New Avenue to Diversity-Oriented Synthesis of Diaryl Sulfones. ChemistrySelect, 8(23).
  • Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). Sodium 4-chlorobenzenesulfinate. Retrieved from [Link]

  • Google Patents. (n.d.). US4847442A - Process for the preparation of difluorobenzenes.
  • International Journal of Pure and Applied Mathematics. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl).
  • ACS Publications. (2022). Modified and Scalable Synthesis of N-Tosyl-4-Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine-T Trihydrate. Organic Process Research & Development, 26, 380-386.
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Google Patents. (n.d.). EP 2266961 B1 - Process for the synthesis of organic compounds.
  • Google Patents. (n.d.). CN1944361A - Process for preparing fluconazole intermediate 2,4-difluror bromo-benzene.
  • MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). US4983773A - Preparation of bis-(4-chlorophenyl) sulfone.
  • Google Patents. (n.d.). EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides.
  • Google Patents. (n.d.). EP 1013629 A1 - Preparation process of fluorine subsituted aromatic compound.
  • Molecules. (2012). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. 17(12), 14073-14084.
  • Google Patents. (n.d.). CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

  • Google Patents. (n.d.). US 2012/0309796 A1.
  • Malaysian Journal of Microscopy. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl).

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and efficient preparative High-Performance Liquid Chromatography (HPLC) method for the purification of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene. This compound serves as a critical building block in organic synthesis and pharmaceutical research, where high purity is paramount for downstream applications.[1] The methodology leverages reversed-phase chromatography, which is ideally suited for separating this non-polar molecule from synthesis-related impurities. We provide a detailed protocol, from mobile phase preparation to post-purification analysis, explaining the scientific rationale behind each step to ensure reproducibility and high recovery rates. This guide is intended for researchers, chemists, and drug development professionals requiring a validated protocol for obtaining high-purity (≥98%) this compound.

Introduction and Scientific Principles

This compound (MW: 302.72 g/mol ) is a sulfone-containing aromatic compound.[2] Its structure, featuring a chlorophenyl sulfonyl group and a difluorobenzyl moiety, contributes to a calculated XLogP3 of approximately 3.08, indicating significant non-polar (hydrophobic) character.[3] This inherent hydrophobicity is the guiding principle for the selection of an appropriate purification strategy.

The Rationale for Reversed-Phase HPLC:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for the separation of non-polar and weakly polar compounds.[4] The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically silica bonded with C18 alkyl chains) and a polar mobile phase (commonly a mixture of water and a miscible organic solvent like acetonitrile).[4]

In this system, the separation is driven by hydrophobic interactions. Non-polar analytes, such as our target compound, will preferentially adsorb to the hydrophobic stationary phase. To elute the compound, the concentration of the organic solvent in the mobile phase is increased, which reduces the mobile phase's polarity. This increased organic content competes with the analyte for the stationary phase, eventually desorbing the analyte and allowing it to travel through the column. More hydrophobic molecules interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute, resulting in longer retention times. This differential retention allows for the effective separation of the target compound from more polar or less polar impurities.

Experimental Workflow and Protocols

This section details the complete workflow, from initial sample handling to the final purity verification of the isolated compound.

Workflow Diagram

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Purification cluster_post Phase 3: Post-Purification prep_mobile Mobile Phase Preparation (A: 0.1% TFA in H₂O | B: 0.1% TFA in ACN) scout Analytical Scouting Run (Identify Target Peak RT) prep_mobile->scout prep_sample Crude Sample Preparation (Dissolve in DMSO, Filter) prep_sample->scout prep_run Preparative Scale-Up Run (Inject Crude Sample) scout->prep_run Optimize Gradient collect Fraction Collection (Based on UV Signal at RT) prep_run->collect analyze Fraction Analysis (Analytical HPLC of Fractions) collect->analyze pool Pool Pure Fractions analyze->pool evap Solvent Evaporation (Rotary Evaporation) pool->evap final Final Purity & Yield Analysis evap->final

Caption: The complete workflow for the purification of this compound.

Materials and Equipment
  • HPLC System: Preparative HPLC system with a gradient pump, autosampler (or manual injector), and a Photo Diode Array (PDA) or multi-wavelength UV detector.

  • Column: C18 reversed-phase preparative column (e.g., 20 mm x 150 mm, 5 µm particle size). A C18 phase is the standard first choice for developing methods for non-polar compounds.[5]

  • Reagents:

    • Crude this compound sample.

    • Acetonitrile (ACN), HPLC grade or higher.

    • Water, HPLC grade (e.g., Milli-Q or equivalent).

    • Trifluoroacetic Acid (TFA), HPLC grade.

    • Dimethyl Sulfoxide (DMSO), HPLC grade.

  • Glassware & Consumables: Volumetric flasks, graduated cylinders, beakers, 0.22 µm syringe filters, vials, collection tubes.

  • Post-Processing: Rotary evaporator, vacuum pump.

Optimized HPLC Parameters

The following parameters have been optimized for the purification. They should be used as a starting point and can be adjusted based on the specific impurity profile of the crude material.

ParameterSettingRationale
Column C18 Reversed-Phase (e.g., 20 mm x 150 mm, 5 µm)The non-polar C18 stationary phase provides strong hydrophobic retention for the target analyte.[4][6]
Mobile Phase A 0.1% (v/v) TFA in HPLC-grade WaterTFA is an ion-pairing agent that sharpens peaks by suppressing free silanol interactions on the silica backbone and ensuring consistent protonation of any acidic/basic impurities.
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile (ACN)Acetonitrile is a common organic modifier with low viscosity and UV transparency, allowing for efficient separation and detection.
Flow Rate 20.0 mL/minThis flow rate is typical for a 20 mm ID preparative column and provides a balance between resolution and run time.
Gradient Elution 50% to 95% B over 20 minutes; Hold at 95% B for 5 minutes; Return to 50% B over 1 minute.A gradient is crucial for resolving compounds with varying polarities and for eluting the strongly retained target compound in a sharp band, which improves recovery and purity.[7]
Column Temperature 35 °CMaintaining a constant, slightly elevated temperature reduces mobile phase viscosity, improving efficiency and ensuring reproducible retention times.
Detection Wavelength 230 nm and 254 nm (PDA: 210-400 nm)The aromatic rings in the molecule provide strong UV absorbance. Monitoring multiple wavelengths helps ensure no impurities are co-eluting under the main peak. A wavelength above 200 nm is recommended to avoid noise.[7]
Injection Volume 1-5 mL, depending on sample concentrationThe volume should be optimized to maximize throughput without overloading the column, which would compromise resolution.
Step-by-Step Protocol

1. Mobile Phase Preparation:

  • Mobile Phase A: To 999 mL of HPLC-grade water in a 1 L flask, add 1 mL of TFA. Mix thoroughly and degas.

  • Mobile Phase B: To 999 mL of HPLC-grade acetonitrile in a 1 L flask, add 1 mL of TFA. Mix thoroughly and degas.

2. Sample Preparation:

  • Accurately weigh the crude this compound.

  • Dissolve the crude material in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL). Note: DMSO is a strong solvent suitable for many organic compounds and is miscible with the aqueous mobile phase.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column or system.

3. HPLC System Setup and Equilibration:

  • Install the preparative C18 column.

  • Purge the pump lines with freshly prepared mobile phases.

  • Equilibrate the column with the starting conditions (50% Mobile Phase B) at the set flow rate (20.0 mL/min) for at least 15-20 minutes, or until a stable baseline is achieved.

4. Purification Run and Fraction Collection:

  • Inject the filtered sample onto the equilibrated column.

  • Start the gradient method as detailed in the parameter table.

  • Monitor the chromatogram in real-time. The target compound is expected to elute at a high percentage of Mobile Phase B due to its non-polar nature.

  • Begin collecting fractions just before the main peak begins to elute and continue until the peak has fully returned to the baseline. Use a fraction collector set to trigger collection based on the UV signal threshold.

5. Post-Purification Processing and Analysis:

  • Analyze a small aliquot from each collected fraction using a rapid analytical HPLC method to determine their purity.

  • Pool the fractions that meet the desired purity specification (e.g., >98%).

  • Combine the pure fractions in a round-bottom flask.

  • Remove the acetonitrile and water using a rotary evaporator. Caution: A small amount of water may remain; this can be removed by co-evaporation with a solvent like toluene or by lyophilization if necessary.

  • Once the solvent is removed, weigh the dried, purified solid to determine the final yield.

  • Perform a final analytical HPLC run on the purified solid to confirm its final purity.

Discussion and Expected Outcomes

The primary challenge in purifying this compound lies in removing structurally similar impurities, such as starting materials or by-products from the synthesis. The use of a C18 stationary phase provides the necessary hydrophobic surface area for strong retention, while the gradient elution is key to achieving high resolution. The gradient, starting at 50% ACN, ensures that more polar impurities are washed from the column early in the run. As the ACN concentration increases, the target compound is desorbed and eluted as a focused band.

Expected Chromatogram: A typical chromatogram will show early-eluting peaks corresponding to polar impurities. The main, sharp peak of the target compound will appear later in the gradient, likely between 15-20 minutes under the specified conditions. Any less polar, more hydrophobic impurities will elute after the main peak, often during the high-organic hold phase.

Purity and Recovery: This method is designed to achieve a final purity of ≥98%. The recovery rate is highly dependent on the purity of the crude material but is typically expected to be in the range of 80-95% from the loaded sample, assuming a reasonably clean crude product.

Conclusion

The reversed-phase HPLC method detailed in this application note provides a reliable and scalable solution for the purification of this compound. By leveraging the compound's hydrophobic properties with a C18 column and an optimized water/acetonitrile gradient, this protocol enables the isolation of the target molecule with high purity and good recovery. The systematic workflow and detailed scientific rationale ensure that researchers can confidently implement and adapt this method for their specific research and development needs.

References

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Pesek, J. J., & Matyska, M. T. (2006, June 2). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Retrieved from [Link]

  • ResearchGate. (2020, April 7). RP-HPLC of strongly non-polar compound?. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

  • Walsh Medical Media. (2011, August 24). HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For inquiries: [Contact Information]

Abstract

This document provides a comprehensive guide for the scalable synthesis of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene, a key intermediate in pharmaceutical and agrochemical research. The synthetic strategy is designed for scalability, prioritizing cost-effectiveness, operational safety, and high yield. The protocols detailed herein are based on established chemical transformations and have been optimized for large-scale production. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry.

Introduction

Diaryl sulfones are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The target molecule, this compound (CAS No. 470716-51-9), incorporates a difluorinated benzene ring, a common motif for enhancing metabolic stability and bioavailability in drug candidates. This guide outlines a robust and scalable two-step synthetic route, commencing from readily available starting materials.

Overall Synthetic Scheme

The synthesis is divided into three primary stages: the preparation of the electrophilic intermediate, 2-(bromomethyl)-1,4-difluorobenzene; the synthesis of the nucleophilic coupling partner, sodium 4-chlorophenylsulfinate; and the final coupling reaction to yield the target compound.

Synthetic_Scheme cluster_coupling Nucleophilic Substitution 1,4-Difluorobenzene 1,4-Difluorobenzene HBr, DMSO HBr, DMSO 1,4-Difluorobenzene->HBr, DMSO Intermediate_1 2-(Bromomethyl)-1,4-difluorobenzene HBr, DMSO->Intermediate_1 Bromomethylation Final_Product This compound Intermediate_1->Final_Product 4-Chlorobenzenesulfonyl_chloride 4-Chlorobenzenesulfonyl chloride Na2SO3 Sodium sulfite 4-Chlorobenzenesulfonyl_chloride->Na2SO3 Intermediate_2 Sodium 4-chlorophenylsulfinate Na2SO3->Intermediate_2 Reduction Intermediate_2->Final_Product

Caption: Overall synthetic workflow.

Part 1: Scalable Synthesis of 2-(Bromomethyl)-1,4-difluorobenzene

This protocol describes the bromomethylation of 1,4-difluorobenzene using a combination of hydrobromic acid (HBr) and dimethyl sulfoxide (DMSO). This method is advantageous for its scalability and avoidance of more hazardous brominating agents.[1][2]

Protocol

Materials:

  • 1,4-Difluorobenzene

  • Hydrobromic acid (48% aqueous solution)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To the jacketed glass reactor, charge 1,4-difluorobenzene (1.0 eq) and DMSO (5.0 eq).

  • Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.

  • Slowly add hydrobromic acid (48% aq, 2.0 eq) via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, quench the reaction by carefully adding the mixture to a stirred solution of ice-cold water.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3 x V).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield 2-(bromomethyl)-1,4-difluorobenzene as a colorless to pale yellow liquid.

Part 2: Scalable Synthesis of Sodium 4-chlorophenylsulfinate

This protocol details the preparation of sodium 4-chlorophenylsulfinate from the corresponding sulfonyl chloride.[3]

Protocol

Materials:

  • 4-Chlorobenzenesulfonyl chloride

  • Sodium sulfite

  • Deionized water

  • Isopropanol

Equipment:

  • Jacketed glass reactor with overhead stirrer and temperature probe

  • Buchner funnel and filter flask

Procedure:

  • In the jacketed glass reactor, dissolve sodium sulfite (1.2 eq) in deionized water.

  • Heat the solution to 50-55 °C with stirring.

  • Portion-wise, add 4-chlorobenzenesulfonyl chloride (1.0 eq) to the warm sodium sulfite solution over 1 hour. Maintain the temperature between 55-60 °C.

  • After the addition is complete, continue stirring at 55-60 °C for an additional 3 hours.

  • Cool the reaction mixture to 0-5 °C using a circulating chiller to precipitate the product.

  • Collect the white crystalline solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with ice-cold deionized water, followed by a wash with cold isopropanol.

  • Dry the product under vacuum at 50 °C to a constant weight to obtain sodium 4-chlorophenylsulfinate.

Part 3: Scalable Synthesis of this compound

This final step involves the nucleophilic substitution of 2-(bromomethyl)-1,4-difluorobenzene with sodium 4-chlorophenylsulfinate.[4]

Final_Step_Workflow Start Charge Reactor with: - Sodium 4-chlorophenylsulfinate - 2-(Bromomethyl)-1,4-difluorobenzene - DMF Heat Heat to 80 °C and stir for 4-6 hours Start->Heat Monitor Monitor by HPLC/TLC Heat->Monitor Quench Cool to RT and quench with water Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over Na2SO4 and filter Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Recrystallize from Ethanol/Water Concentrate->Purify Isolate Isolate and dry final product Purify->Isolate

Caption: Final coupling reaction workflow.

Protocol

Materials:

  • 2-(Bromomethyl)-1,4-difluorobenzene (from Part 1)

  • Sodium 4-chlorophenylsulfinate (from Part 2)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Ethanol

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Separatory funnel

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • To the jacketed glass reactor, charge sodium 4-chlorophenylsulfinate (1.1 eq) and DMF.

  • Stir the mixture to form a suspension.

  • Add 2-(bromomethyl)-1,4-difluorobenzene (1.0 eq) to the suspension.

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours, or until reaction completion is confirmed by HPLC or TLC.

  • Cool the reaction mixture to room temperature and pour it into a stirred vessel containing deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x V).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by recrystallization from an ethanol/water mixture to afford this compound as a white to off-white solid.

Characterization and Data Summary

ParameterValueReference
Compound Name This compound[5][6][7]
CAS Number 470716-51-9[5]
Molecular Formula C₁₃H₉ClF₂O₂S[5][6]
Molecular Weight 302.72 g/mol [5][6]
Appearance White to off-white solid
Boiling Point 440.0±45.0 °C at 760 mmHg[5]
Density 1.4±0.1 g/cm³[5]
Flash Point 219.9±28.7 °C[5]

Safety Considerations

  • General: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • HBr: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.

  • DMSO: Can enhance the absorption of other chemicals through the skin.

  • 4-Chlorobenzenesulfonyl chloride: Corrosive and moisture-sensitive.

  • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

References

  • Organic Chemistry Portal. Synthesis of benzylic sulfones by C-S coupling reactions. Available at: [Link]

  • PrepChem. Synthesis of sodium p-chlorobenzenesulfinate. Available at: [Link]

  • Google Patents. Preparation of diaryl sulfones. US4822916A.
  • Liu, R., et al. (2022). Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. Organic Process Research & Development.
  • Google Patents. Process for preparing fluconazole intermediate 2,4-difluror bromo-benzene. CN1944361A.
  • ResearchGate. ChemInform Abstract: Difluoroallylation Using a 2-Bromomethyl-1,1-difluoroalk-1-ene. Available at: [Link]

  • ResearchGate. Development of large-scale oxidative Bromination with HBr-DMSO by using a continuous-flow microwave system for the subsequent synthesis of 4-Methoxy-2-methyldiphenylamine. Available at: [Link]

  • Google Patents. Process for preparing 1-bromo-3,5-difluorobenzene. CA2191652A1.
  • Google Patents. Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. GB2135666A.
  • Organic Chemistry Portal. Bromination of Olefins with HBr and DMSO. Available at: [Link]

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Characterizing 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene: A Framework for In-Vitro Kinase Inhibition Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in-vitro characterization of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene, a novel small molecule with structural motifs common to kinase inhibitors. As drug development professionals require robust methods to profile new chemical entities, this guide details a multi-stage experimental approach. We will proceed from broad kinase panel screening to determine initial targets, followed by detailed IC50 determination to quantify potency, and culminate in mechanism of action studies to elucidate its inhibitory modality. The protocols provided are designed to be self-validating and are grounded in established biochemical assay principles, including luminescence-based ADP detection and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Introduction: Rationale for Kinase Inhibition Profiling

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major class of drug targets.[2][3] The development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[4]

The subject compound, this compound, possesses chemical features—such as the sulfone group and halogenated phenyl rings—that are present in many known kinase inhibitors.[5][6] Therefore, a systematic evaluation of its potential as a kinase inhibitor is a critical step in its preclinical assessment. This guide outlines a logical, field-proven workflow for this purpose. The primary objectives are:

  • Target Identification: To identify which kinase(s), if any, are inhibited by the compound from a broad panel representing the human kinome.[2]

  • Potency Determination: To quantify the inhibitory potency (IC50) against identified "hit" kinases.

  • Mechanism of Action (MoA) Analysis: To determine whether the compound inhibits the kinase by competing with ATP, which is a crucial characteristic for lead optimization.[7][8]

Compound Handling and Preparation

Proper handling of the test compound is fundamental to generating reproducible and reliable data.

  • Solubility Testing: Initial solubility tests in common laboratory solvents are crucial. Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions of small molecules for screening.[9] It is essential to determine the maximum soluble concentration.

  • Stock Solution Preparation: Prepare a high-concentration stock solution, typically 10-50 mM, in 100% DMSO. Aliquot this stock into single-use tubes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[10] Store at -20°C or -80°C.

  • Working Solutions: For assays, create intermediate dilutions from the main stock in 100% DMSO. These are then used to make the final dilutions in the aqueous assay buffer. This serial dilution method minimizes the final DMSO concentration in the assay, which should ideally be kept below 1% to avoid impacting enzyme activity.[9]

Experimental Workflow: A Three-Stage Approach

A logical progression from broad screening to specific characterization ensures an efficient use of resources. This workflow is designed to first identify promising targets and then investigate them with increasing detail.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action A Prepare Compound Stock (e.g., 10 mM in DMSO) B Kinase Panel Screening (Single High Concentration, e.g., 10 µM) A->B Dilute C Identify 'Hit' Kinases (% Inhibition > Threshold) B->C D IC50 Determination (10-point Dose-Response Curve) C->D Select Hits E Select Potent Hits (Low nM IC50) D->E F ATP Competition Assay (Varying ATP Concentrations) E->F Characterize G Final Data Analysis & Candidate Prioritization F->G

Caption: Overall workflow for in-vitro kinase inhibitor characterization.

Protocol I: Broad Kinase Panel Screening

The initial step is to screen the compound at a single, high concentration against a large, diverse panel of kinases. This efficiently identifies potential targets for further study.[2] A concentration of 10 µM is standard for such primary screens.

Assay Principle Selection: For large panels, a universal assay format that works for most kinases is ideal. The ADP-Glo™ Kinase Assay is an excellent choice as it measures the production of ADP, a common product of all kinase reactions.[11][12] It is a luminescence-based assay with high sensitivity and a broad dynamic range.[12][13]

Step-by-Step Protocol (Adapted for ADP-Glo™)

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[14] Note that specific kinases may require buffer modifications.

    • Prepare a 2X solution of each kinase and its corresponding substrate in kinase buffer.

    • Prepare a 2X ATP solution in kinase buffer. The concentration should be at or near the ATP Km for each specific kinase to ensure assay sensitivity.

    • Dilute the test compound to 20 µM (2X final concentration) in kinase buffer containing 2% DMSO. The vehicle control will be kinase buffer with 2% DMSO only.

  • Kinase Reaction (in a 384-well plate):

    • Add 2.5 µL of the 2X test compound or vehicle control to appropriate wells.

    • Add 2.5 µL of the 2X kinase/substrate mix to all wells.

    • Initiate the reaction by adding 5 µL of 2X ATP solution. The final reaction volume is 10 µL.

    • Incubate for 60 minutes at room temperature. Incubation time may need optimization depending on the kinase activity.[15]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[16]

    • Incubate for 40 minutes at room temperature.[11]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[16]

    • Incubate for 30-60 minutes at room temperature.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for the compound relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Identify "hits" as kinases showing inhibition above a predefined threshold (e.g., >50% inhibition).

Protocol II: IC50 Determination

For each "hit" kinase, the next step is to determine the half-maximal inhibitory concentration (IC50), a key measure of the inhibitor's potency. This involves a dose-response experiment.

Assay Principle Selection: While ADP-Glo™ is suitable, a TR-FRET assay like LANCE® Ultra can also be used and offers a robust, non-radioactive alternative.[17][18] This format measures the phosphorylation of a ULight™-labeled substrate by a Europium-labeled anti-phospho-antibody.[15] The TR-FRET signal is proportional to kinase activity.

Step-by-Step Protocol (Adapted for LANCE® Ultra)

  • Reagent Preparation:

    • Prepare a 4X solution of the "hit" kinase in kinase buffer.

    • Prepare a 2X mix of ATP and ULight™-labeled substrate in kinase buffer.

    • Prepare a 4X serial dilution of the test compound in kinase buffer with 4% DMSO, typically starting from 100 µM down to low nM concentrations (10-12 points).

  • Kinase Reaction (in a 384-well plate):

    • Add 2.5 µL of the 4X compound serial dilutions or vehicle control to the wells.

    • Add 5 µL of the 4X kinase solution.

    • Initiate the reaction by adding 2.5 µL of the 2X ATP/ULight™-substrate mix. Final volume is 10 µL.

    • Incubate for 60 minutes at room temperature.[15]

  • Detection:

    • Add 5 µL of 4X EDTA solution (prepared in 1X LANCE Detection Buffer) to stop the reaction.[15] Incubate for 5 minutes.

    • Add 5 µL of 4X Europium-labeled antibody solution (prepared in 1X LANCE Detection Buffer).[14]

    • Cover the plate and incubate for 60 minutes at room temperature.[15]

    • Read the plate on a TR-FRET enabled plate reader (excitation: 320 or 340 nm, emission: 665 nm).[18]

  • Data Analysis:

    • Plot the TR-FRET signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Description Example Value
Top Plateau Maximum signal (0% inhibition)150,000 RFU
Bottom Plateau Minimum signal (100% inhibition)5,000 RFU
LogIC50 Log of the inhibitor concentration at 50% inhibition-7.5
Hill Slope The steepness of the curve-1.1
IC50 Calculated potency31.6 nM
Caption: Example parameters from a dose-response curve fit.

Protocol III: Mechanism of Action (MoA) Study

Understanding how the compound inhibits the kinase is vital. The most common mechanism is direct competition with ATP at its binding site.[3][7] An ATP competition assay can elucidate this. The principle is that the IC50 of an ATP-competitive inhibitor will increase as the concentration of ATP in the assay increases.[7] In contrast, the IC50 of a non-ATP-competitive inhibitor will remain largely unchanged.[8][19]

G cluster_0 Experimental Setup cluster_1 Data Analysis & Interpretation Setup Perform multiple IC50 experiments for the test compound. Conditions Each experiment uses a different, fixed ATP concentration. (e.g., 0.1x Km, 1x Km, 10x Km) Result Does IC50 increase with [ATP]? Conditions->Result Yes Yes (Rightward shift in curve) Result->Yes No No (No significant shift) Result->No Conclusion1 Conclusion: ATP-Competitive Mechanism Yes->Conclusion1 Conclusion2 Conclusion: Non-ATP-Competitive or Mixed-Type Mechanism No->Conclusion2

Caption: Logic diagram for an ATP competition assay.

Step-by-Step Protocol

  • Determine ATP Km: First, determine the Michaelis constant (Km) of ATP for the target kinase under the chosen assay conditions if it is not already known.

  • Set up IC50 Experiments: Perform the complete IC50 determination protocol (as described in Section 5) at several fixed concentrations of ATP. Recommended concentrations are:

    • Low ATP (e.g., 0.1 x Km)

    • Physiological ATP (e.g., 1 x Km)

    • High ATP (e.g., 10 x Km or higher)

  • Data Analysis:

    • Calculate the IC50 value for the compound from each dose-response curve at each ATP concentration.

    • Compare the IC50 values. A significant, concentration-dependent increase in IC50 strongly indicates an ATP-competitive mechanism of action.

[ATP] IC50 of Compound Interpretation
10 µM (0.1 x Km)25 nMBaseline Potency
100 µM (1 x Km)230 nM~10-fold shift
1 mM (10 x Km)2.5 µM~100-fold shift
Caption: Hypothetical data showing an ATP-competitive profile.

Conclusion and Future Directions

This application note provides a robust, multi-stage framework for the initial in-vitro characterization of this compound as a potential kinase inhibitor. By following these protocols, researchers can efficiently identify kinase targets, quantify inhibitory potency, and determine the compound's mechanism of action relative to ATP. Positive results from this workflow—namely, high potency against a specific kinase or kinase family and a clear mechanism of action—provide a strong rationale for advancing the compound into further studies, such as cellular target engagement assays and selectivity profiling against a broader range of off-target proteins.

References

  • Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Yu, F., et al. (2018). In vitro NLK Kinase Assay. Bio-protocol. [Link]

  • Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. Drug Target Review. [Link]

  • Sidorova, N., & Andrews, B. (2001). In vitro assay for cyclin-dependent kinase activity in yeast. Yeast. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • ProQinase GmbH. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research. [Link]

  • Roskoski, R. Jr. (2016). Non-ATP competitive protein kinase inhibitors. PubMed. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Martens, S., et al. (2023). In vitro kinase assay v1. ResearchGate. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • ResearchGate. (2016). Non-ATP Competitive Protein Kinase Inhibitors. Request PDF. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Nussinov, R., et al. (2022). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Journal of Hematology & Oncology. [Link]

  • Lountos, G. T., et al. (2014). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Medicinal Chemistry Letters. [Link]

  • Wodarczyk, C., et al. (2020). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (1979). Process for preparing fluorobenzene-sulfonyl fluorides.
  • ResearchGate. (2013). Synthesis and Biological Activity of Novel Sulfone Derivatives Containing a[15][17][20]Triazolo[4,3-a]pyridine Moiety. ResearchGate. [Link]

  • PubMed. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed. [Link]

  • Gray, N. S., et al. (2012). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][20][21]naphthyridin-2(1H)-one as a Potent and Selective Inhibitor of the Kinase mTOR. Journal of Medicinal Chemistry. [Link]

  • PubMed Central. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. National Institutes of Health. [Link]

  • MDPI. (2022). N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

  • PubMed. (2012). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. PubMed. [Link]

  • PubMed Central. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. National Institutes of Health. [Link]

  • Google Patents. (2005). Process for preparing fluconazole intermediate 2,4-difluror bromo-benzene.

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Application Notes and Protocols: Utilizing 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene as a Chemical Probe for Target Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Small-molecule chemical probes are indispensable tools for dissecting protein function and validating therapeutic targets in their native biological context.[1][2] This guide provides a comprehensive framework for utilizing 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene , hereafter designated CPSDFB , as a novel chemical probe. We present detailed protocols for its application in target engagement and validation studies, focusing on a hypothetical kinase target, "Target Kinase X" (TKX), to illustrate the workflow. The methodologies described herein, including biochemical assays, Cellular Thermal Shift Assay (CETSA), and Affinity-Based Protein Profiling (ABPP), are broadly applicable to researchers, scientists, and drug development professionals seeking to validate novel protein targets.

Introduction: The Rationale for a Covalent Chemical Probe

Target validation is a critical and often failure-prone stage in drug discovery, where establishing a definitive link between a protein target and a disease phenotype is paramount.[2][3] Chemical probes, which are small molecules designed to interact with a specific protein target, offer a powerful means to interrogate protein function with temporal control that genetic methods cannot provide.[4] An ideal chemical probe exhibits high potency, selectivity, and demonstrated target engagement in a cellular context.[5]

CPSDFB is a unique molecule featuring a sulfonylmethyl moiety flanked by a 4-chlorophenyl group and a 1,4-difluorobenzene group. The electrophilic nature of the sulfonylmethyl group suggests a potential for covalent modification of nucleophilic residues (e.g., cysteine, lysine, histidine) in a protein's binding pocket. This covalent and irreversible mode of action can offer distinct advantages for a chemical probe, including:

  • Prolonged Target Occupancy: Enabling durable pharmacodynamic effects that can be uncoupled from pharmacokinetic properties.

  • Suitability for Advanced Assays: Covalent binding is highly amenable to techniques like Affinity-Based Protein Profiling (ABPP) for target identification and selectivity profiling.[6]

  • Potential for High Potency: Irreversible binding can lead to high functional potency, even from modest initial binding affinity.

This document outlines a systematic approach to validate the utility of CPSDFB as a chemical probe for a hypothetical protein, Target Kinase X (TKX), a putative driver of an oncogenic pathway.

Characterization and Quality Control of the Chemical Probe

Before initiating any biological experiments, the identity, purity, and stability of the chemical probe must be rigorously confirmed. Misleading results often stem from impure or improperly characterized compounds.[5]

ParameterMethodSpecificationRationale
Identity ¹H NMR, ¹³C NMR, HRMSStructure confirmedEnsures the correct molecule is being tested.
Purity HPLC-UV/MS>98%Prevents off-target effects from impurities.
Solubility Kinetic/Thermodynamic Solubility Assay>50 µM in aqueous bufferEnsures the probe remains in solution during assays.
Stability HPLC-MS over 24h in assay buffer<5% degradationConfirms the probe is stable under experimental conditions.

Experimental Workflows for Target Validation

The following sections provide step-by-step protocols to first establish direct biochemical engagement, then confirm target binding within a cellular environment, and finally, to assess proteome-wide selectivity and downstream functional consequences.

Workflow Overview

The overall strategy involves a multi-pronged approach to build confidence in the probe's interaction with its intended target.

G cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Selectivity & Function A Biochemical Assay (Kinase Activity) B Determine IC50 & Mode of Action A->B Measure Potency C Cellular Thermal Shift Assay (CETSA) B->C Proceed if Potent D Confirm Intracellular Target Binding C->D Measure Thermal Shift E Affinity-Based Protein Profiling (ABPP) D->E Proceed if Engaged G Downstream Pathway Analysis (Western Blot) D->G Proceed if Engaged F Assess Proteome-Wide Selectivity E->F Identify Off-Targets H Validate Functional Effect G->H Measure Substrate Phosphorylation

Caption: Overall workflow for validating CPSDFB as a chemical probe for TKX.

Protocol 1: Biochemical Assay for Target Potency

Objective: To determine the potency (IC₅₀) of CPSDFB against purified TKX and to investigate its mode of action (i.e., time-dependence, suggesting covalent modification). Biochemical assays provide a controlled environment to measure direct interactions between a compound and its target.[3][7]

Materials:

  • Recombinant human TKX enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Biotinylated peptide substrate for TKX

  • CPSDFB stock solution (10 mM in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of CPSDFB in DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations (e.g., 100 µM to 1 nM).

  • Enzyme & Substrate Preparation: Dilute TKX enzyme and biotinylated peptide substrate in kinase buffer to the desired working concentrations.

  • Time-Dependent Inhibition Assay:

    • To investigate covalent binding, pre-incubate TKX with varying concentrations of CPSDFB for different time points (e.g., 0, 15, 30, 60, 120 minutes) at room temperature in a 384-well plate.

    • A non-covalent, reversible inhibitor of TKX should be used as a control.

  • Initiate Kinase Reaction: Start the reaction by adding a mixture of ATP and the peptide substrate. The final ATP concentration should be at or near the Kₘ for TKX. Incubate for 60 minutes at 30°C.

  • Detect Kinase Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. Luminescence is read on a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the log concentration of CPSDFB.

    • Fit the data using a four-parameter logistic equation to determine the IC₅₀ value for each pre-incubation time point.

Expected Results & Interpretation:

A time-dependent decrease in the IC₅₀ value for CPSDFB, but not for the reversible control inhibitor, would strongly support a covalent mechanism of action.

Pre-incubation TimeCPSDFB IC₅₀ (nM)Reversible Inhibitor IC₅₀ (nM)
0 min85095
30 min21098
60 min9896
120 min4599

The data in the table illustrates a classic shift in potency for a covalent inhibitor as the irreversible binding reaction proceeds over time.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that CPSDFB engages and stabilizes TKX in intact cells. CETSA is a powerful method for verifying target engagement in a physiological context.[4][8][9] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[10][11][12]

Materials:

  • Human cancer cell line expressing endogenous TKX (e.g., HEK293T, HCT116)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • CPSDFB stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-TKX antibody

  • Western blot reagents and equipment

  • PCR thermocycler

Procedure:

CETSA_Workflow A 1. Treat Cells (CPSDFB or DMSO) B 2. Harvest & Resuspend in PBS A->B C 3. Heat Challenge (Temperature Gradient) B->C D 4. Cell Lysis (Freeze-Thaw Cycles) C->D E 5. Separate Fractions (Centrifugation) D->E F 6. Collect Supernatant (Soluble Proteins) E->F G 7. Analyze by Western Blot (Anti-TKX Antibody) F->G H 8. Quantify Bands & Plot Melt Curve G->H

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with CPSDFB (e.g., 1 µM) or DMSO (vehicle control) for 2 hours in serum-free media.

  • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at 4°C.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same total protein concentration.

  • Western Blot Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a specific antibody against TKX.

  • Data Analysis: Quantify the band intensity for TKX at each temperature for both the DMSO and CPSDFB-treated samples. Plot the percentage of soluble TKX relative to the non-heated control against temperature to generate melting curves.

Expected Results & Interpretation:

Successful target engagement by CPSDFB will stabilize TKX, resulting in a shift of the melting curve to higher temperatures compared to the vehicle-treated control.

Temperature (°C)% Soluble TKX (DMSO)% Soluble TKX (1 µM CPSDFB)
40100100
489598
528295
5651 (Tₘ)88
602575
641053 (Tₘ)
68528

A significant rightward shift in the melting temperature (Tₘ) provides strong evidence of intracellular target engagement.[13]

Protocol 3: Affinity-Based Protein Profiling (ABPP) for Selectivity

Objective: To identify the direct targets of CPSDFB on a proteome-wide scale and assess its selectivity. ABPP uses chemical probes to map protein-ligand interactions directly in complex biological systems.[6][14][15] For this, a variant of CPSDFB with a clickable handle (e.g., an alkyne group), termed CPSDFB-alkyne, is required.

Materials:

  • CPSDFB-alkyne probe

  • Cell lysate or intact cells

  • Biotin-azide tag

  • Click chemistry reagents (Copper(I) source, ligand like TBTA)

  • Streptavidin-agarose beads

  • Proteomics-grade trypsin

  • LC-MS/MS equipment and software for proteomic analysis

Procedure:

ABPP_Workflow A 1. Label Proteome (Cell Lysate + CPSDFB-alkyne) B 2. Click Chemistry (Attach Biotin-Azide) A->B C 3. Enrichment (Streptavidin Beads) B->C D 4. On-Bead Digestion (Trypsin) C->D E 5. LC-MS/MS Analysis (Identify Peptides) D->E F 6. Data Analysis (Identify & Quantify Proteins) E->F

Caption: General workflow for an in vitro ABPP experiment.

  • Proteome Labeling: Treat cell lysates with CPSDFB-alkyne (e.g., 10 µM) for 1 hour. In a competition experiment, pre-incubate a parallel sample with an excess of the parent probe, CPSDFB, before adding CPSDFB-alkyne.

  • Click Reaction: Add the biotin-azide tag and click chemistry reagents to the labeled lysates to attach biotin to the probe-modified proteins.

  • Enrichment: Incubate the reaction mixture with streptavidin-agarose beads to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins into peptides.

  • LC-MS/MS Analysis: Elute the peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17]

  • Data Analysis: Identify and quantify the proteins from the MS data. True targets of CPSDFB will be significantly enriched in the CPSDFB-alkyne sample compared to the competed sample and a DMSO control.

Expected Results & Interpretation:

The primary hit should be TKX. The number and identity of other significantly enriched proteins define the selectivity profile of the probe. A high-quality probe will show high enrichment for the intended target and minimal enrichment of other proteins.[18]

Protein TargetSpectral Counts (Probe-Treated)Spectral Counts (Competed)Interpretation
TKX 1528On-Target
Protein Y4541Non-specific binder
Protein Z6812Potential Off-Target
Protocol 4: Downstream Functional Assay

Objective: To demonstrate that target engagement by CPSDFB leads to a functional consequence, thereby validating the target's role in a cellular pathway.

Procedure:

  • Cell Treatment: Treat cells with a dose-range of CPSDFB (e.g., 0.1, 1, 10 µM) for 4 hours.

  • Cell Lysis: Lyse the cells and collect the protein lysate.

  • Western Blot: Perform a Western blot analysis using an antibody specific for the phosphorylated form of a known downstream substrate of TKX (p-Substrate) and an antibody for the total amount of the substrate (Total-Substrate).

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the p-Substrate/Total-Substrate ratio indicates that CPSDFB is inhibiting the kinase activity of TKX in cells.

Conclusion

References

  • Vu, V., Szewczyk, M. M., Nie, D. Y., Arrowsmith, C. H., & Barsyte-Lovejoy, D. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry.
  • Blagg, J., & Workman, P. (2017). Which Small Molecule?
  • Uings, I., & F-Jones, S. (2013). Target validation using in-cell small molecule clickable imaging probes. MedChemComm.
  • Taylor, R. D., & Al-Ali, H. (2017).
  • Li, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Uings, I., & F-Jones, S. (2013). Target validation using in-cell small molecule clickable imaging probes. RSC Publishing.
  • Zhang, M. M., & Xia, L. (2019). Utility of chemical probes for mass spectrometry based chemical proteomics.
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Application Note: High-Throughput Synthesis of a Privileged Compound Library Based on the 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2,5-Difluorobenzyl Sulfone Scaffold

In the landscape of modern drug discovery, the identification of novel molecular scaffolds that provide access to diverse and biologically relevant chemical space is of paramount importance. The sulfonyl group is a key pharmacophore found in a wide array of therapeutic agents, valued for its ability to act as a hydrogen bond acceptor and for its metabolic stability.[1][2] When incorporated into a 2,5-difluorobenzyl moiety, as in the case of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene (Core Scaffold 1) , a versatile platform for the generation of compound libraries emerges. The fluorine atoms not only enhance metabolic stability and modulate physicochemical properties like lipophilicity but also serve as reactive handles for diversification.[3]

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic design and synthesis of a compound library based on Core Scaffold 1 . We will detail robust protocols for selective functionalization, leveraging the inherent reactivity of the difluorinated aromatic ring. The methodologies described herein are designed for high-throughput synthesis, purification, and characterization, enabling the rapid generation of novel chemical entities for screening and lead optimization.

Chemical Rationale: Regioselectivity in the Functionalization of Core Scaffold 1

The synthetic utility of Core Scaffold 1 is predicated on the differential reactivity of its two fluorine atoms. The electron-withdrawing sulfonylmethyl group at the 2-position strongly activates the ortho-fluorine at C1 towards nucleophilic aromatic substitution (SNAr), while having a less pronounced activating effect on the meta-fluorine at C4. This regioselectivity allows for the sequential and controlled introduction of various nucleophiles, forming the basis of our library design. In SNAr reactions, fluorine is an excellent leaving group, a phenomenon attributed to its high electronegativity which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[1][4]

Furthermore, while the C-F bond is strong, recent advances in catalysis have enabled palladium-catalyzed cross-coupling reactions on fluoroarenes, providing an orthogonal strategy for diversification.[5][6]

Overall Synthetic Workflow

The generation of a diverse compound library from Core Scaffold 1 can be systematically approached through a multi-pronged synthetic strategy. The primary diversification will be achieved through regioselective SNAr, followed by a suite of palladium-catalyzed cross-coupling reactions on the remaining C-F bond or the 4-chlorophenyl moiety.

G cluster_0 Primary Diversification cluster_1 Secondary Diversification cluster_2 Analysis & Purification A Core Scaffold 1 This compound B S N Ar Library (C1 Functionalization) A->B  Regioselective S N Ar (Various Nucleophiles) C Suzuki Coupling (Biaryl Analogs) B->C Pd-Catalyzed (C4-F or C-Cl) D Buchwald-Hartwig Amination (Arylamine Analogs) B->D Pd-Catalyzed (C4-F or C-Cl) E Sonogashira Coupling (Alkynyl Analogs) B->E Pd-Catalyzed (C4-F or C-Cl) F High-Throughput Purification (prep-HPLC) C->F D->F E->F G Quality Control (LC-MS, NMR) F->G H Final Compound Library G->H

Figure 1: A high-level overview of the compound library synthesis workflow.

Experimental Protocols

PART 1: Primary Library Generation via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the regioselective substitution of the C1-fluorine of Core Scaffold 1 with a variety of nucleophiles.

Protocol 1.1: General Procedure for SNAr with Amine Nucleophiles

  • To an array of reaction vials, add Core Scaffold 1 (1.0 eq.), the desired primary or secondary amine (1.2-1.5 eq.), and a suitable base such as potassium carbonate (K2CO3, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.).

  • Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to each vial to achieve a concentration of 0.1-0.5 M.

  • Seal the vials and heat the reaction mixtures to 80-120 °C. The reaction progress should be monitored by LC-MS. Typical reaction times range from 4 to 24 hours.

  • Upon completion, allow the reactions to cool to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude products are then subjected to high-throughput purification.

Protocol 1.2: General Procedure for SNAr with Thiol Nucleophiles

  • In an array of reaction vials, dissolve the desired thiol (1.2 eq.) in a polar aprotic solvent like DMF.

  • Add a base such as sodium hydride (NaH, 1.2 eq., handle with care) or cesium carbonate (Cs2CO3, 2.0 eq.) and stir for 15-30 minutes at room temperature to form the thiolate.

  • Add a solution of Core Scaffold 1 (1.0 eq.) in DMF to each vial.

  • Heat the reaction mixtures to 60-100 °C and monitor by LC-MS.

  • After completion, cool to room temperature and carefully quench with water.

  • Extract the products with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Proceed with purification.

Protocol 1.3: General Procedure for SNAr with Alcohol/Phenol Nucleophiles

  • To an array of reaction vials containing the desired alcohol or phenol (1.5 eq.) in a solvent such as anhydrous THF or DMF, add a strong base like sodium hydride (NaH, 1.5 eq.) at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to generate the alkoxide/phenoxide.

  • Add a solution of Core Scaffold 1 (1.0 eq.) in the same solvent.

  • Heat the reactions to 80-120 °C, monitoring by LC-MS until the starting material is consumed.

  • Cool the reactions and quench with a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract with an organic solvent, perform aqueous workup as previously described, and concentrate.

  • Proceed with purification.

Nucleophile ClassTypical BaseSolventTemperature (°C)
Primary/Secondary AminesK2CO3, DIPEADMSO, DMF80-120
ThiolsNaH, Cs2CO3DMF, THF60-100
Alcohols/PhenolsNaH, KHMDSTHF, DMF80-120
Table 1: Recommended conditions for the regioselective SNAr on Core Scaffold 1 .
PART 2: Secondary Library Generation via Palladium-Catalyzed Cross-Coupling

The products from the primary SNAr screen, now containing a single fluorine at the C4 position, can be further diversified. Alternatively, the 4-chlorophenyl ring can be functionalized. The following are general protocols that should be optimized for each substrate.

G A S N Ar Product (Monofunctionalized Scaffold) D Oxidative Addition (Ar-X) A->D B Pd(0) Precatalyst + Ligand C Active Pd(0) Catalyst B->C Activation (Base) C->D E Transmetalation (with Coupling Partner) D->E F Reductive Elimination E->F G Diversified Product F->G H Pd(0) F->H H->C Regeneration

Figure 2: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Protocol 2.1: Suzuki-Miyaura Coupling

This reaction is ideal for forming carbon-carbon bonds, introducing new aryl or vinyl groups.[6][7]

  • In a reaction vial, combine the monofunctionalized scaffold (from Part 1, 1.0 eq.), a boronic acid or boronate ester (1.5 eq.), a palladium catalyst such as Pd(PPh3)4 (5 mol%) or a pre-catalyst system like Pd2(dba)3 (2.5 mol%) with a suitable ligand (e.g., SPhos, XPhos, 5-10 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq.).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

  • Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Seal the vial and heat to 80-110 °C until LC-MS analysis indicates completion.

  • Cool, dilute with an organic solvent, and wash with water and brine.

  • Dry, concentrate, and purify the product.

Protocol 2.2: Buchwald-Hartwig Amination

This protocol enables the formation of carbon-nitrogen bonds, introducing a wide range of amines.[8]

  • To a reaction vial, add the monofunctionalized scaffold (1.0 eq.), the desired amine (1.2 eq.), a palladium pre-catalyst (e.g., a G3 or G4 Buchwald precatalyst, 2-5 mol%), a suitable ligand (if not using a precatalyst with an integrated ligand), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq.).

  • Add an anhydrous, aprotic solvent like toluene or 1,4-dioxane.

  • Degas the mixture thoroughly.

  • Seal and heat to 90-120 °C, monitoring the reaction by LC-MS.

  • After completion, cool the reaction and quench with saturated aqueous NH4Cl.

  • Extract, perform an aqueous workup, dry, concentrate, and purify.

Reaction TypePalladium Source (mol%)Ligand (mol%)BaseSolvent
Suzuki-MiyauraPd(PPh3)4 (5%) or Pd2(dba)3 (2.5%)SPhos, XPhos (5-10%)K2CO3, Cs2CO3Dioxane/H2O, Toluene
Buchwald-HartwigBuchwald Precatalyst (2-5%)IntegratedNaOtBu, LHMDSToluene, Dioxane
Table 2: General conditions for palladium-catalyzed cross-coupling reactions.

High-Throughput Purification and Analysis

The success of a compound library synthesis campaign is critically dependent on the efficient purification and characterization of the synthesized molecules. Impurities can lead to false positives or negatives in biological screening assays.

Purification Protocol:

  • Crude Sample Preparation: Dissolve the crude reaction products in a minimal amount of a suitable solvent, such as DMSO or DMF, and filter to remove any particulate matter.

  • Preparative HPLC: Utilize a mass-triggered preparative High-Performance Liquid Chromatography (prep-HPLC) system. This allows for the automated purification of compounds based on their mass-to-charge ratio, significantly increasing throughput.

    • Column: A C18 reversed-phase column is generally suitable for the types of compounds generated.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

    • Detection: UV detector and a mass spectrometer.

  • Fraction Collection and Analysis: The system automatically collects fractions corresponding to the target mass. A small aliquot of each purified fraction should be re-analyzed by analytical LC-MS to confirm purity.

  • Compound Plating: Once purity is confirmed (typically >95%), the purified compounds are transferred to appropriate storage plates (e.g., 96- or 384-well plates), the solvent is evaporated, and the compounds are stored, often as dry films or in DMSO solutions.

Analytical Characterization:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for monitoring reaction progress and confirming the molecular weight of both crude and purified products.[2]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: For a representative subset of the library, 1H and 19F NMR spectra should be acquired to confirm the structure and regiochemistry of the substitution.

Conclusion

The this compound scaffold offers a robust and versatile starting point for the construction of diverse and medicinally relevant compound libraries. By leveraging the principles of regioselective SNAr and a suite of powerful palladium-catalyzed cross-coupling reactions, researchers can rapidly access a wide range of novel chemical entities. The integration of high-throughput synthesis and purification technologies is key to efficiently navigating this chemical space. The protocols outlined in this application note provide a solid foundation for initiating such a drug discovery program.

References

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Application Notes and Protocols for Cell-Based Assays with 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Novel Phenylsulfonyl Compound

2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene is a small molecule featuring a diaryl sulfone structure. Compounds within this broad chemical class are subjects of interest in medicinal chemistry due to their diverse biological activities. The presence of halogenated phenyl rings suggests potential for interactions with various biological targets, possibly influencing pathways that regulate cell growth, inflammation, and survival.

Given the nascent stage of research on this particular compound, a primary characterization should focus on its fundamental effects on cellular health and key signaling pathways. This guide provides a strategic framework and detailed protocols for an initial suite of cell-based assays to profile the bioactivity of this compound. We will focus on assessing its impact on cell viability, cytotoxicity, apoptosis, and the NF-κB signaling pathway—a central regulator of cellular stress responses, inflammation, and cancer.

These application notes are designed for researchers in drug discovery and cell biology, providing not just step-by-step instructions but also the scientific rationale behind the experimental design. This approach ensures that the generated data is robust, reproducible, and provides a solid foundation for further mechanistic studies.

Part 1: Foundational Assays for Bioactivity Screening

The initial assessment of a novel compound requires a multi-faceted approach to distinguish between general toxicity and specific biological effects. We propose a tiered experimental workflow.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation Cell_Viability Cell Viability Assay (MTT) Apoptosis Apoptosis Assay (Caspase-3/7) Cell_Viability->Apoptosis Inform IC50 Cytotoxicity Cytotoxicity Assay (LDH) Cytotoxicity->Apoptosis Correlate with cell death Signaling NF-κB Signaling Assay Apoptosis->Signaling Investigate upstream pathways Compound 2-(((4-Chlorophenyl)sulfonyl)methyl)- 1,4-difluorobenzene Compound->Cell_Viability Dose-response Compound->Cytotoxicity Dose-response

Caption: Tiered approach for compound characterization.

This workflow begins with broad assessments of cell health and progresses to more specific assays to understand the mechanism of action.

Part 2: Detailed Protocols and Methodologies

Cell Viability Assessment: The MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[1]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.

  • Replace the culture medium with 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[2]

  • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[2] Mix thoroughly by gentle shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

Treatment GroupAbsorbance (570 nm)% Viability vs. Control
Untreated Control1.25100%
Vehicle Control (DMSO)1.2398.4%
Compound (1 µM)1.1088.0%
Compound (10 µM)0.7560.0%
Compound (50 µM)0.3124.8%

Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

Principle: Cytotoxicity can be determined by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[3][4] LDH is a stable cytosolic enzyme that is released upon membrane damage, making it a reliable indicator of necrosis or late-stage apoptosis.[3]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended for consistency). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • Maximum LDH Release Control: Lyse a set of untreated wells with a lysis buffer (provided in most kits) to determine the maximum LDH release.

  • Spontaneous LDH Release Control: Use supernatant from vehicle-treated cells to measure spontaneous release.

  • Calculation: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Apoptosis Induction: Caspase-3/7 Activity Assay

Principle: Caspases are a family of cysteine proteases that play essential roles in apoptosis.[5] Caspase-3 and Caspase-7 are key executioner caspases. Their activation is a hallmark of apoptosis.[5] This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3/7 to release aminoluciferin, generating a luminescent signal.[6]

G Procaspase Procaspase-3/7 (Inactive) Caspase Activated Caspase-3/7 Procaspase->Caspase Activation Substrate Caspase-Glo® 3/7 Substrate (DEVD-aminoluciferin) Caspase->Substrate Cleavage Products Cleaved Substrate + Aminoluciferin Substrate->Products Luminescence Luminescent Signal Products->Luminescence Luciferase Reaction Apoptotic_Stimulus Apoptotic Stimulus (e.g., Compound) Apoptotic_Stimulus->Procaspase

Caption: Caspase-3/7 luminescent assay workflow.

Protocol:

  • Cell Seeding and Treatment: Plate cells in a white-walled, clear-bottom 96-well plate and treat with the compound as described in the MTT protocol (steps 1-4). A shorter incubation time (e.g., 6-24 hours) may be optimal for detecting apoptosis.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[7] Allow it to equilibrate to room temperature before use.

  • Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently by orbital shaking for 30-60 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis:

Treatment GroupLuminescence (RLU)Fold Change vs. Control
Untreated Control15,0001.0
Vehicle Control (DMSO)15,5001.03
Compound (10 µM)75,0005.0
Compound (50 µM)225,00015.0
Staurosporine (Positive Control)300,00020.0

The data is typically expressed as a fold increase in caspase activity over the vehicle control.

NF-κB Signaling Pathway Modulation: Reporter Gene Assay

Principle: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammatory responses, cell survival, and proliferation.[8][9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Upon stimulation by agents like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the degradation of IκB and the translocation of NF-κB to the nucleus, where it drives the expression of target genes.[8][9] This assay uses a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element.[8]

G TNFa TNF-α Receptor TNF Receptor TNFa->Receptor IKK IKK Activation Receptor->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Reporter NF-κB Response Element NFkB->Reporter Luciferase Luciferase Expression Reporter->Luciferase Luminescence Luminescence Luciferase->Luminescence Compound Compound Compound->IKK Inhibition? Compound->IkB Inhibition?

Caption: NF-κB luciferase reporter assay principle.

Protocol:

  • Cell Seeding: Seed HEK293T cells stably expressing the NF-κB luciferase reporter in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells per well.[8] Incubate overnight.

  • Compound Pre-treatment: Treat cells with serial dilutions of this compound for 1-2 hours.

  • Stimulation: Induce the NF-κB pathway by adding TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated control.

  • Incubate for 6-8 hours at 37°C.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol. Measure luminescence with a luminometer.

Data Analysis:

  • Normalize the luciferase activity to cell viability (determined by a parallel MTT or other viability assay) to exclude cytotoxic effects.

  • Calculate the percentage of inhibition of NF-κB activity relative to the TNF-α stimulated control.

Conclusion and Future Directions

This application note outlines a foundational suite of cell-based assays to begin characterizing the biological effects of this compound. The results from these assays will provide a crucial initial dataset, indicating whether the compound affects cell viability, the nature of any induced cell death (cytotoxicity vs. apoptosis), and its potential to modulate a key inflammatory signaling pathway.

Positive "hits" in these assays, such as potent cytotoxicity or specific inhibition of NF-κB signaling, would warrant further investigation. Subsequent studies could include more detailed mechanistic assays such as high-content imaging for NF-κB translocation, Western blotting for key pathway proteins, or broader kinase profiling to identify specific molecular targets. This structured, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based approach ensures a logical and efficient progression from initial screening to in-depth mechanistic understanding.

References

  • Title: Caspase Activity Assay Source: Creative Bioarray URL: [Link]

  • Title: Caspase Protocols in Mice Source: PubMed Central - NIH URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: Caspase 3/7 Activity Source: Protocols.io URL: [Link]

  • Title: Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening Source: NCBI URL: [Link]

  • Title: Monitoring the Levels of Cellular NF-κB Activation States Source: PubMed Central - NIH URL: [Link]

Sources

Use of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene in fragment-based screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene in Fragment-Based Screening

Introduction: Embracing Complexity with Simplicity in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening millions of large, complex molecules, FBDD identifies low-molecular-weight fragments that bind weakly but efficiently to a biological target.[3] These initial hits serve as high-quality starting points for medicinal chemistry, where they are optimized into potent, drug-like leads through structure-guided design.[4][5] This approach allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties.[4][6]

This guide provides a detailed technical overview and actionable protocols for the use of a specific, high-value fragment: This compound . We will explore the chemical rationale for its inclusion in a screening library and provide step-by-step methodologies for its application in primary biophysical screens, including Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.

Section 1: A Profile of the Fragment

A deep understanding of a fragment's properties is the foundation of a successful screening campaign. The choice of fragments is not arbitrary; it is a deliberate selection of chemical matter designed to probe the binding landscape of a target protein.

Physicochemical Properties

The properties of this compound are summarized below. Its characteristics place it at the upper end of the typical fragment size range, making it a complex fragment capable of forming multiple, specific interactions.

PropertyValueSource
CAS Number 470716-51-9[7][8]
Molecular Formula C₁₃H₉ClF₂O₂S[7]
Molecular Weight 302.72 g/mol [7]
XLogP3 3.08[7]
Polar Surface Area (PSA) 42.5 Ų[7]
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 2 (from SO₂)[9]
Rotatable Bonds 3Calculated
Structural Rationale for FBDD

This fragment was designed to incorporate several key features that enhance its utility in drug discovery:

  • The Sulfonyl Group: This functional group is a cornerstone of medicinal chemistry. It is a strong hydrogen bond acceptor and is metabolically stable, reducing the likelihood of metabolic liabilities in downstream optimization.[9] Its tetrahedral geometry provides a three-dimensional vector for interactions that is distinct from planar carbonyls.

  • The 1,4-Difluorobenzene Moiety: The fluorine atoms are not merely passive substituents. They can engage in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone and can lower the pKa of adjacent functionalities. Crucially, the presence of ¹⁹F provides a powerful handle for NMR-based screening methods, as ¹⁹F NMR is a highly sensitive technique with a low background signal.[10][11]

  • The (4-Chlorophenyl)sulfonyl Moiety: The chlorine atom can participate in halogen bonding, a specific and directional non-covalent interaction that is increasingly recognized for its importance in protein-ligand binding. The entire chlorophenyl sulfone group provides a defined shape and electronic profile for probing target binding sites.

  • Compliance with the "Rule of Three": While its molecular weight slightly exceeds the 300 Da guideline, it adheres to the other "Rule of Three" parameters (ClogP < 3, H-bond acceptors/donors < 3, rotatable bonds < 3), making it an excellent "rule-of-three-compliant" fragment.[1][3] This ensures good aqueous solubility and a low level of structural complexity, which are critical for FBDD.

Quality Control and Stock Solution Preparation

The integrity of any screening campaign rests on the quality of the compounds being tested.

Protocol 1: Fragment QC and Solubilization

  • Purity Verification: Procure the fragment from a reliable vendor with a certificate of analysis confirming purity of ≥98% by LC-MS and ¹H NMR.[8] This minimizes the risk of false positives from impurities.

  • Visual Inspection: Before solubilization, visually inspect the solid material. It should be a homogenous powder, free of visible impurities or discoloration.

  • Stock Solution Preparation:

    • Accurately weigh the required amount of the fragment.

    • Add high-purity, anhydrous DMSO to achieve a final concentration of 100 mM. The use of DMSO is standard as it solubilizes a wide range of organic molecules.

    • Facilitate dissolution by gentle vortexing or sonication in a water bath for 5-10 minutes.

  • Solubility Assessment:

    • Visually inspect the stock solution for any undissolved particulates. A clear, homogenous solution is required.

    • Causality: In biophysical assays, undissolved compound aggregates are a major source of false positives, particularly in SPR and light-scattering based methods. Ensuring complete solubility at the stock concentration is a critical self-validating step.

  • Storage: Aliquot the stock solution into small volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. Store at -20°C.

Section 2: The FBDD Workflow: A Strategic Overview

A successful FBDD project is an iterative cycle of screening, validation, and structural analysis, leading to intelligent compound design. The overall process is designed to efficiently identify high-quality chemical starting points for optimization.

FBDD_Workflow cluster_0 Discovery Phase cluster_1 Validation & Characterization cluster_2 Optimization Phase Lib Fragment Library (incl. target fragment) Screen Primary Biophysical Screen (SPR, NMR) Lib->Screen HitID Hit Identification Screen->HitID Ortho Orthogonal Screen (e.g., ITC, TSA) HitID->Ortho Struc Structural Biology (X-ray, NMR) Ortho->Struc Evolve Fragment Evolution (Growing, Linking) Struc->Evolve Lead Lead Compound Evolve->Lead

Caption: The iterative workflow of a Fragment-Based Drug Discovery campaign.

Section 3: Primary Screening Protocols

The goal of the primary screen is to rapidly and reliably identify fragments that bind to the target of interest. Because fragments bind weakly (μM to mM affinity), highly sensitive biophysical techniques are required.[12]

Surface Plasmon Resonance (SPR) Screening

Principle: SPR is a label-free technology that detects binding events in real-time by measuring changes in the refractive index at a sensor surface where the target protein is immobilized.[13] It provides valuable kinetic data (kₐ, kₑ) and equilibrium constants (Kᴅ).[14]

Protocol 2: SPR Primary Screening

  • Target Immobilization:

    • Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).

    • Immobilize the purified target protein onto one flow cell (the "target" cell) using a standard coupling chemistry (e.g., EDC/NHS). Aim for an immobilization level that will yield a theoretical maximum response (Rₘₐₓ) of ~50-100 RU for the fragment.

    • Causality: Keeping Rₘₐₓ low minimizes mass transport artifacts, which can distort kinetic data, especially for fast-interacting fragments.

    • On a separate flow cell, perform a mock immobilization with buffer only (the "reference" cell) to subtract non-specific binding and bulk refractive index changes.[15]

  • Fragment Preparation:

    • Prepare a dilution series of the fragment stock solution in the running buffer. For a primary screen, a single high concentration (e.g., 100-200 µM) is often used.

    • The final DMSO concentration in all samples and the running buffer must be identical (e.g., 1-2%).

    • Trustworthiness: Precise DMSO matching is the most critical variable to control in SPR fragment screening. Mismatches cause significant bulk refractive index shifts that are easily misinterpreted as binding, leading to a high rate of false positives.[16]

  • Screening Execution:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the fragment solution over both the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Include buffer-only (blank) injections periodically to double-subtract the signal (a process called double referencing).

  • Data Analysis & Interpretation:

    • Process the raw sensorgrams by subtracting the reference cell signal from the target cell signal, and then subtracting the average of the blank injections.

    • A "hit" is identified by a concentration-dependent, reversible binding response that is significantly above the noise level of the instrument.

    • For confirmed hits, perform a follow-up dose-response experiment to determine the equilibrium dissociation constant (Kᴅ) by fitting the steady-state binding responses to a 1:1 binding model.

NMR Spectroscopy Screening

Principle: NMR is a highly robust method for detecting weak molecular interactions.[17] Ligand-observed methods, such as Saturation Transfer Difference (STD) and WaterLOGSY, are particularly powerful for primary screening as they do not require isotope-labeled protein.[10]

Protocol 3: ¹H and ¹⁹F NMR Ligand-Observed Screening

  • Sample Preparation:

    • Prepare a sample containing the target protein (5-20 µM) in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).

    • Add the fragment to the protein sample from the DMSO stock to a final concentration of 100-500 µM. The final DMSO concentration should be kept below 5%.

    • Prepare a corresponding reference sample containing only the fragment at the same concentration in the same buffer.

  • ¹H STD NMR Experiment:

    • Acquire a standard 1D ¹H spectrum of the reference sample.

    • On the protein-containing sample, acquire an STD spectrum. This involves selectively saturating protein resonances (on-resonance irradiation, e.g., at -1 ppm) and comparing the result to an off-resonance irradiation (e.g., at 40 ppm).

    • Causality: If the fragment binds to the protein, saturation will be transferred from the protein protons to the fragment protons. Subtracting the off-resonance from the on-resonance spectrum will reveal signals only from the binding fragment.[18]

  • ¹⁹F NMR Experiment:

    • Expertise: Given the two fluorine atoms on the fragment, ¹⁹F NMR is an exceptionally powerful and clean screening method. The chemical environment of the fluorine atoms is highly sensitive to binding.

    • Acquire a simple 1D ¹⁹F spectrum of the reference sample.

    • Acquire a 1D ¹⁹F spectrum of the protein-fragment sample.

    • A "hit" is identified by a significant change in the ¹⁹F spectrum upon addition of the protein, such as peak broadening, a chemical shift perturbation, or a decrease in signal intensity.[10]

  • Data Analysis & Interpretation:

    • STD: A positive hit is confirmed if signals corresponding to the fragment's protons are present in the final STD difference spectrum. The relative intensity of the signals can provide information about which part of the fragment is in closest contact with the protein.

    • ¹⁹F NMR: Compare the spectra with and without protein. Any perturbation of the fluorine signal is a strong indicator of binding. This method is often cleaner than ¹H-based methods due to the lack of endogenous ¹⁹F signals in biological systems.

X-ray Crystallography Screening

Principle: This is the gold-standard method in FBDD as it provides direct, high-resolution structural information of the fragment binding to the target.[19] The most common method is crystal soaking.[20]

Protocol 4: Crystallographic Fragment Soaking

  • Crystal Preparation:

    • Grow high-quality, robust crystals of the target protein that diffract to a high resolution (<2.5 Å).

    • Trustworthiness: The success of a crystallographic screen is entirely dependent on having a reproducible and robust crystallization system. A solvent tolerance test should be performed first to ensure the crystals do not crack or dissolve in the presence of the DMSO concentration used for soaking.[21]

  • Soaking Procedure:

    • Prepare a soaking solution by adding the fragment stock solution to the crystal stabilization buffer (mother liquor) to a final fragment concentration of 10-50 mM. The final DMSO concentration should be the maximum tolerated by the crystals (e.g., 10-20%).

    • Transfer a protein crystal into a drop of the soaking solution. Allow it to soak for a period ranging from minutes to hours.

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystal into a cryoprotectant solution (often the soaking solution supplemented with an agent like glycerol or ethylene glycol).

    • Loop the crystal and flash-cool it in liquid nitrogen.

    • Collect a high-resolution X-ray diffraction dataset at a synchrotron source.

  • Data Analysis & Interpretation:

    • Process the diffraction data and solve the structure by molecular replacement using a known structure of the protein.

    • Calculate electron density maps (2mFo-DFc and mFo-DFc).

    • A "hit" is confirmed by the presence of clear, unambiguous electron density in the difference map (mFo-DFc) that corresponds to the shape of the fragment.

    • Refine the fragment into the density to build a final model of the protein-fragment complex. This model is invaluable for the next stage of structure-based drug design.[21]

Section 4: Hit Validation and Downstream Strategy

A hit from a single primary screen is not enough. Best practice dictates confirming the hit with an orthogonal method to ensure it is not an artifact of the primary technique.

Fragment_Evolution cluster_protein P Protein Target Frag1 Fragment Hit Frag1->P Grow Grow Frag1->Grow Growing Link Link Frag1->Link Linking Frag2 Second Fragment Frag2->P Frag2->Link Linking

Caption: Core strategies for fragment evolution: growing and linking.

  • Fragment Growing: If the crystal structure reveals that one of the benzene rings is pointing towards an adjacent empty pocket, new chemical functionality can be added to that ring to pick up additional interactions and increase affinity. [4]* Fragment Linking: If a second, different fragment is found to bind in a nearby pocket, the two can be chemically joined with a suitable linker to create a single, high-affinity molecule. [5]

Conclusion

This compound is a well-designed fragment that offers multiple advantages for a modern FBDD campaign. Its combination of a sulfonyl H-bond acceptor, halogen bond donor, and ¹⁹F NMR handles makes it a versatile tool for probing protein targets. By employing the robust, self-validating protocols detailed in this guide, researchers can confidently screen this fragment, validate the resulting hits, and generate high-quality structural information to accelerate the journey from a weakly binding fragment to a potent lead compound.

References

  • Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Current Opinion in Biotechnology.
  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery.
  • Giannetti, A. M., Koch, B. D., & Browner, M. F. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters. [Link]

  • Harner, M. J., & Fesik, S. W. (2013). NMR spectroscopy in fragment-based drug design. Future Medicinal Chemistry.
  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery?. Drug Discovery Today. [Link]

  • Renaudet, O., & Dumy, P. (2007). SPR-based fragment screening: advantages and applications. Medicinal Chemistry. [Link]

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.
  • Kumar, A., & Singh, J. (2017). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research.
  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery.
  • Mortenson, P. N., & Murray, C. W. (2021). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. WIREs Computational Molecular Science. [Link]

  • Schiebel, J., & Waskell, L. (2021). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
  • Lepre, C. A. (2011). Fragment-based drug discovery with NMR. Drug Discovery Today: Technologies.
  • Neumann, L., et al. (2010). Fragment screening by surface plasmon resonance. Journal of Biomolecular Screening. [Link]

  • Kirsch, P., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules. [Link]

  • Collins, P., & von Delft, F. (2018). XChem crystallographic fragment screening. protocols.io. [Link]

  • Blundell, T. L., & Patel, S. (2004). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Current Opinion in Pharmacology.
  • Arkin, M. R., & Wells, J. A. (2004). Small-molecule inhibitors of protein-protein interactions: progressing towards the dream.
  • Christopher, J. A., & Follows, B. A. (2020). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters. [Link]

  • Creative Biostructure. (n.d.). Fragment-to-Lead. Creative Biostructure Drug Discovery. [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview.
  • Gill, A., et al. (2006). Crystallographic Fragment Screening. Springer Nature Experiments. [Link]

  • Wollenhaupt, J., et al. (2022). Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin. JoVE. [Link]

  • Weiss, M. S. (2018). Crystallographic fragment-screening: workflow and procedures. INIS-IAEA. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
  • Wang, L., et al. (2015). Application of Sulfonyl in Drug Design. Pharmaceutical Fronts.
  • Ciulli, A. (2017). Current perspectives in fragment-based lead discovery (FBLD). Essays in Biochemistry.
  • BLDpharm. (n.d.). 470716-51-9|this compound. BLDpharm.com.
  • ChemHelp ASAP. (2024). fragment-based drug discovery (FBDD) & access to drug research. YouTube.
  • Patel, S. D., & Blundell, T. L. (2015). Recent developments in fragment-based drug discovery. Current Opinion in Structural Biology.
  • Abbas, S. Y., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. [Link]

  • de Souza Neto, L. R., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem. [Link]

  • Galloway, W. R. J. D., & Spring, D. R. (2011). Route to three-dimensional fragments using diversity-oriented synthesis. PNAS. [Link]

  • Chen, H. J., et al. (2008). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. [Link]

  • Barril, X., & Hubbard, R. E. (2017).
  • Hao, G., & Yang, G. (2023). Fragment-based drug discovery supports drugging 'undruggable' protein-protein interactions. Trends in Biochemical Sciences. [Link]

  • Sygnature Discovery. (n.d.). Fragment-Based Drug Discovery approaches to tackle emerging multi-component therapeutic targets.
  • Koehler, W., et al. (1991). Preparation of bis-(4-chlorophenyl) sulfone.
  • US Patent Office. (2012). Patent Application Publication US 2012/0309796 A1.
  • Dias, D. M., & Ciulli, A. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry. [Link]

  • PubChem. (n.d.). 1,4-Difluorobenzene. PubChem. [Link]

  • Clegg, W., et al. (2022). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank. [Link]

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Troubleshooting & Optimization

Troubleshooting low yields in 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene Synthesis

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This guide is designed to help you troubleshoot and resolve common issues leading to low yields during your experiments. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of this target molecule typically proceeds via a bimolecular nucleophilic substitution (SN2) reaction. This involves the reaction of an electrophile, 2-(halomethyl)-1,4-difluorobenzene (e.g., the bromide or chloride), with a nucleophile, a salt of 4-chlorobenzenesulfinic acid.[1] The efficiency of this reaction is highly dependent on the quality of starting materials, reaction conditions, and work-up procedures.

Diagram: Core Reaction and Key Parameters

SM1 2-(halomethyl)-1,4-difluorobenzene (Electrophile) Product Target Sulfone Product SM1->Product SM2 Sodium 4-chlorobenzenesulfinate (Nucleophile) SM2->Product Solvent Solvent (e.g., DMF, DMSO, Acetonitrile) Solvent->Product Polar Aprotic Favors SN2 Temp Temperature (e.g., 60-95 °C) Temp->Product Controls Rate vs. Side Reactions Base Base (Optional) (e.g., K2CO3) Base->Product May Neutralize Acid

Caption: Core SN2 reaction for sulfone synthesis.

Section 1: Starting Material Issues

Question: My reaction is sluggish or fails to initiate. How can I assess the quality of my starting materials?

Answer: The purity and stability of your starting materials are paramount. Here’s how to troubleshoot them:

  • Electrophile: 2-(halomethyl)-1,4-difluorobenzene

    • Purity Check: Analyze by ¹H NMR and GC-MS. Look for the presence of the corresponding alcohol (from hydrolysis) or bis-substituted byproducts. The benzylic protons should integrate correctly and show the expected splitting pattern.

    • Stability: Benzylic halides can be lachrymatory and susceptible to hydrolysis, especially if exposed to moisture. Store under an inert atmosphere (N₂ or Argon) in a desiccator. If the material is old or has been improperly stored, consider purification by distillation or chromatography before use.

  • Nucleophile: Sodium 4-chlorobenzenesulfinate (NaSO₂C₆H₄Cl)

    • Purity Check: This salt is the most common point of failure. It can be oxidized to the much less nucleophilic sodium 4-chlorobenzenesulfonate.[2]

      • Solubility Test: Sulfinates are generally more soluble in organic solvents than sulfonates. A simple test is to check solubility in a solvent like warm isopropanol. The sulfonate salt will be significantly less soluble.

      • FT-IR Spectroscopy: Check for the characteristic S=O stretching frequencies. Sulfinates show strong bands around 1080-1020 cm⁻¹, while sulfonates appear at higher frequencies, typically 1350-1300 cm⁻¹ and 1165-1120 cm⁻¹.

    • Handling: The sulfinate salt can be hygroscopic and prone to air oxidation. Purchase from a reputable supplier and store in a tightly sealed container under an inert atmosphere.[3] If oxidation is suspected, you can attempt to purify it by recrystallization, though preparing it fresh from the corresponding sulfonyl chloride is often more reliable.[4]

Section 2: Reaction Condition Optimization

Question: My TLC shows multiple spots, including unreacted starting material and potential byproducts. What are the likely side reactions and how can I minimize them?

Answer: The formation of multiple products points to competing reaction pathways or degradation. The primary competitor to the desired SN2 reaction is an E2 elimination, though other side reactions are possible.[5][6]

G start Low Yield Observed check_sm Q: Are Starting Materials Pure? start->check_sm check_cond Q: Are Reaction Conditions Optimal? check_sm->check_cond Yes purify_sm A: Purify/Replace Starting Materials check_sm->purify_sm No check_workup Q: Is Work-up Efficient? check_cond->check_workup Yes optimize_solvent A: Change Solvent or Temperature check_cond->optimize_solvent No optimize_workup A: Modify Extraction/Purification check_workup->optimize_workup No success Yield Improved check_workup->success Yes purify_sm->start optimize_solvent->start optimize_workup->start

Sources

Identifying and minimizing byproducts in Friedel-Crafts acylation for sulfone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Friedel-Crafts Acylation for Sulfone Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals on Identifying and Minimizing Byproducts

Welcome to the technical support center for Friedel-Crafts acylation, specifically tailored for the synthesis of sulfones. This guide is designed to provide in-depth, actionable troubleshooting advice for common challenges encountered in the lab. As Senior Application Scientists, we understand that minimizing byproducts is critical for ensuring the purity, yield, and overall success of your synthetic route. This resource addresses specific issues in a practical question-and-answer format, grounded in mechanistic principles to empower you to solve problems effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is producing a mixture of ortho and para isomers. How can I improve the regioselectivity to favor the para product?

This is the most common challenge in Friedel-Crafts acylation of substituted arenes. The formation of isomers is governed by a combination of electronic and steric factors. While the sulfonyl group is an electrophile, the directing effects of substituents on the aromatic ring play a crucial role.

Underlying Causes & Mechanistic Insight:

  • Electronic Effects: Activating groups (like alkyl, alkoxy) on the aromatic ring direct the incoming electrophile to the ortho and para positions.

  • Steric Hindrance: The primary factor you can control to favor the para product is steric hindrance. The sulfonyl chloride-Lewis acid complex is bulky. This bulkiness sterically disfavors substitution at the ortho position, which is adjacent to the existing substituent on the ring.

Solutions & Experimental Protocols:

  • Lower the Reaction Temperature: Reducing the temperature often enhances selectivity. Lower kinetic energy makes the reaction more sensitive to the higher activation energy of the sterically hindered ortho attack.

    • Protocol: Begin your reaction at 0 °C in an ice bath. If the reaction is sluggish, allow it to slowly warm to room temperature over several hours, monitoring by TLC. High temperatures can lead to side reactions and decomposition[1].

  • Choice of Solvent: The polarity of the solvent can influence the transition state.

    • Recommendation: Non-polar solvents like carbon disulfide (CS2) or 1,2-dichloroethane (DCE) are often preferred as they are less likely to solvate the intermediates in a way that reduces steric barriers.

  • Modify the Lewis Acid Catalyst: The size of the catalyst can be a deciding factor.

    • Strategy: While AlCl₃ is common, consider using a bulkier Lewis acid or a solid acid catalyst. Zeolites and certain clays can provide shape selectivity due to their defined pore structures, favoring the formation of the less bulky para isomer[2].

Data Summary: Effect of Conditions on Regioselectivity

AreneCatalyst (eq.)SolventTemperature (°C)para:ortho Ratio (Approx.)
TolueneAlCl₃ (1.2)CS₂0>95:5
TolueneAlCl₃ (1.2)Nitrobenzene80~70:30
AnisoleFeCl₃ (1.1)CH₂Cl₂-10>98:2
AnisoleTiCl₄ (1.1)CH₂Cl₂25~90:10

Note: Ratios are illustrative and can vary based on specific substrates and precise conditions.

Q2: My reaction yield is very low, and I'm recovering a lot of starting material. What is causing this, and how can I fix it?

Low yield is a frustrating issue that typically points to problems with the catalyst or the reactivity of your starting materials.

Underlying Causes & Mechanistic Insight:

  • Catalyst Deactivation by Moisture: Lewis acids like AlCl₃ are extremely hygroscopic. Any moisture in your reagents or glassware will hydrolyze the catalyst, rendering it inactive[1][3].

  • Product Complexation: This is a critical and often overlooked aspect of Friedel-Crafts acylations. The sulfone product contains Lewis basic oxygen atoms that form a strong, stable complex with the Lewis acid catalyst (e.g., AlCl₃). This complex effectively removes the catalyst from the reaction, meaning it is not truly "catalytic"[4][5].

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution. If your aromatic ring has strongly electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃, it is deactivated and will not be nucleophilic enough to attack the acylium ion[1][6].

Solutions & Experimental Protocols:

  • Ensure Strictly Anhydrous Conditions:

    • Protocol: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Use a fresh, unopened container of anhydrous Lewis acid[7].

  • Increase Catalyst Stoichiometry:

    • Strategy: Because of product complexation, you must use more than a stoichiometric amount of the Lewis acid. A common starting point is 1.1 to 1.5 equivalents relative to the limiting reagent (the sulfonyl chloride or arene). For less reactive systems, up to 2.0 equivalents may be necessary[4][7].

  • Switch to a More Powerful or Alternative Catalyst:

    • For Deactivated Substrates: If your arene is moderately deactivated (e.g., halobenzenes), traditional Lewis acids may fail. Consider using a stronger catalyst system like trifluoromethanesulfonic acid (triflic acid, TfOH) or a superacid[6].

    • Greener Alternatives: For activated systems, solid acid catalysts like sulfated zirconia or certain zeolites can be effective and are easier to handle and remove during workup[8]. Deep eutectic solvents, such as [CholineCl][ZnCl₂]₃, can also serve as both a recyclable catalyst and a green solvent[9].

Workflow: Troubleshooting Low Yields

G start Low Yield Issue check_anhydrous Are conditions strictly anhydrous? start->check_anhydrous check_stoich Is Lewis Acid > 1.0 eq.? check_anhydrous->check_stoich Yes sol_anhydrous Action: Flame-dry glassware, use anhydrous solvents & fresh catalyst. check_anhydrous->sol_anhydrous No check_arene Is arene deactivated (e.g., contains EWG)? check_stoich->check_arene Yes sol_stoich Action: Increase Lewis Acid to 1.2 - 2.0 eq. check_stoich->sol_stoich No sol_catalyst Action: Switch to stronger catalyst (e.g., Triflic Acid) or consider alternative synthetic route. check_arene->sol_catalyst Yes end check_arene->end No, review other parameters (temp, time, purity). G cluster_0 Desired Pathway: Acylation cluster_1 Byproduct Pathway: Hydrolysis Arene Arene Product Desired Sulfone (Ar-SO₂-R) Arene->Product + Complex RSO2Cl R-SO₂Cl Complex [R-SO₂]⁺[LA-Cl]⁻ (Acylium Ion) RSO2Cl->Complex + LA LA Lewis Acid (LA) RSO2Cl_hydro R-SO₂Cl Byproduct Sulfonic Acid (R-SO₃H) RSO2Cl_hydro->Byproduct + H₂O (LA accelerated) H2O H₂O (Trace Moisture)

Caption: Competing pathways for sulfonyl chloride starting material.

Solutions & Troubleshooting:

  • Vigilant Moisture Control: As detailed in Q2, maintaining anhydrous conditions is the primary defense against this byproduct.

  • Careful Workup: Quench the reaction by slowly pouring the reaction mixture onto crushed ice. This hydrolyzes the Lewis acid-product complex and protonates any remaining Lewis basic species. The high concentration of water and low temperature of the ice quench minimizes the risk of side reactions during this highly exothermic step.

    • Protocol for Workup:

      • Prepare a beaker with a mixture of crushed ice and a small amount of concentrated HCl.

      • With vigorous stirring, slowly and carefully pour the reaction mixture into the ice/HCl mixture.

      • Allow the ice to melt completely, then transfer the mixture to a separatory funnel.

      • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).

      • Wash the combined organic layers with water, then saturated sodium bicarbonate solution (to remove acidic byproducts like sulfonic acid), and finally with brine.[3]

      • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
  • Chiche, B., Finiels, A., Gauthier, C., & Geneste, P. (Year). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • BenchChem. (n.d.).
  • Tran, P. H., Nguyen, H. T., Hansen, P. E., & Le, T. N. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 6, 37031-37038.
  • Yadav, G. D., & Kadam, A. A. (2001).
  • L.S.College, Muzaffarpur. (2020). Friedel–Crafts reaction.

Sources

Technical Support Center: Strategies to Improve the Aqueous Solubility of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compound's poor aqueous solubility. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, practical strategies to enhance its dissolution in aqueous media, a critical factor for successful downstream applications, including in vitro assays and preclinical studies.

The information herein is grounded in established physicochemical principles and formulation science, aiming to provide not just protocols but a clear understanding of the mechanisms at play.

Understanding the Challenge: Physicochemical Properties

This compound (CAS No. 470716-51-9) is a molecule with structural features that inherently limit its water solubility.[1][2][3] Its key physicochemical properties are:

PropertyValueImplication for Solubility
Molecular Weight302.72 g/mol Larger molecules can present solubility challenges.[4]
XLogP33.08A positive LogP value indicates a preference for a lipid (hydrophobic) environment over an aqueous one, suggesting poor water solubility.[1]
Polar Surface Area (PSA)42.5 ŲA relatively low PSA suggests limited hydrogen bonding capacity with water molecules.[1]

Given these properties, particularly the high lipophilicity indicated by the XLogP3 value, achieving a therapeutically relevant concentration in aqueous solutions requires strategic formulation approaches.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm having trouble dissolving the compound in a simple aqueous buffer for my cell-based assay. What is the first thing I should try?

A1: Initial Approach: Co-solvents and pH Adjustment

For many researchers, the most direct first step is the use of a co-solvent. Co-solvents work by reducing the polarity of the aqueous medium, which can enhance the solubility of nonpolar compounds.[5][6]

  • Recommended Co-solvents: Start with biocompatible co-solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), or Polyethylene Glycol 400 (PEG 400).[5][7]

  • Troubleshooting Steps:

    • Prepare a concentrated stock solution of the compound in 100% DMSO.

    • Serially dilute this stock solution into your aqueous buffer.

    • Critical Point: Ensure the final concentration of the organic solvent in your assay medium is low (typically <0.5% v/v) to avoid solvent-induced cellular toxicity.

    • Observation: If you observe precipitation upon dilution, it indicates that the aqueous solubility has been exceeded. You may need to lower the final concentration of the compound or explore other strategies.

pH Adjustment: The structure of this compound does not contain readily ionizable groups (like carboxylic acids or amines). Therefore, altering the pH of the solution is unlikely to significantly improve its solubility.[8][9][10][11][12] This is because pH-dependent solubility is most effective for weak acids or bases that can be converted into more soluble salt forms.[9][12]

Q2: My compound precipitates out of solution over time, even with a co-solvent. How can I achieve a more stable formulation?

A2: Enhancing Stability with Complexation and Surfactants

If co-solvents alone are insufficient, more advanced techniques are necessary to create a thermodynamically stable solution.

1. Complexation with Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can encapsulate poorly soluble "guest" molecules, like the one , forming an inclusion complex that has significantly improved aqueous solubility.[13][14][15]

  • Mechanism: The hydrophobic part of your compound partitions into the cyclodextrin's nonpolar cavity, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water.[13][15]

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their high water solubility and safety profiles.

  • Experimental Workflow:

    G cluster_prep Preparation of Inclusion Complex prep1 Dissolve Cyclodextrin in Aqueous Buffer prep3 Add Compound Stock to Cyclodextrin Solution Dropwise prep1->prep3 prep2 Prepare Concentrated Stock of Compound in Organic Solvent prep2->prep3 prep4 Stir/Sonicate Mixture (e.g., 24-48 hours) prep3->prep4 prep5 Filter and Analyze Supernatant for Concentration prep4->prep5

    Caption: Workflow for preparing a cyclodextrin inclusion complex.

2. Micellar Solubilization with Surfactants:

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[16][17][18] These micelles have a hydrophobic core that can entrap poorly soluble drugs, effectively solubilizing them in an aqueous medium.[16][17][18]

  • Mechanism: The hydrophobic tail of the surfactant molecules forms the core of the micelle, creating a microenvironment where your compound can dissolve. The hydrophilic head groups face outward, interacting with the water.[17]

  • Recommended Surfactants: For research applications, non-ionic surfactants are often preferred due to their lower toxicity. Examples include Polysorbate 80 (Tween® 80) and Polyoxyl 35 Castor Oil (Cremophor® EL).[17]

  • Troubleshooting: The choice of surfactant can significantly impact solubilization efficiency.[19] It may be necessary to screen several surfactants to find the most effective one for your compound.

Q3: For in vivo studies, I need a formulation that can enhance oral bioavailability. What are the best strategies?

A3: Advanced Formulations for Oral Delivery

For oral administration, the goal is not only to solubilize the drug but also to maintain its concentration in the gastrointestinal tract to allow for absorption.

1. Lipid-Based Drug Delivery Systems (LBDDS):

LBDDS are formulations containing oils, surfactants, and co-solvents that can significantly improve the oral absorption of lipophilic drugs.[20][21][22] They can be classified into different types, with Self-Emulsifying Drug Delivery Systems (SEDDS) being a common choice.

  • Mechanism: When a SEDDS formulation comes into contact with gastrointestinal fluids, it spontaneously forms a fine oil-in-water emulsion, which keeps the drug in a solubilized state and facilitates its absorption.[23]

  • Formulation Components:

    • Oils: Medium-chain triglycerides (e.g., Capryol™ 90) or long-chain triglycerides (e.g., sesame oil).

    • Surfactants: High HLB (Hydrophile-Lipophile Balance) surfactants like Cremophor® EL or Tween® 80.

    • Co-solvents: Ethanol, PG, or Transcutol®.

  • Development Strategy: The development of an effective LBDDS requires careful screening and optimization of the excipients. The goal is to create a formulation that can dissolve the required dose of the drug and disperse rapidly upon dilution.

2. Salt Formation:

Salt formation is a highly effective method for increasing the solubility and dissolution rate of ionizable drugs.[24][25][26] However, as previously mentioned, this compound lacks acidic or basic functional groups necessary for salt formation.[27] Therefore, this strategy is not applicable to this particular compound.

Summary of Strategies and Recommendations

StrategyWhen to UseAdvantagesConsiderations
Co-solvency Initial screening, in vitro assaysSimple, quick to prepare.[7]Limited solubilization capacity, risk of precipitation upon dilution, potential for solvent toxicity.[28]
Cyclodextrin Complexation In vitro and in vivo studies, when co-solvents failSignificant solubility enhancement, good safety profile for modified cyclodextrins.[13][15]Requires optimization of drug-to-cyclodextrin ratio, can be more expensive.[29]
Surfactant Solubilization In vitro and in vivo studiesHigh solubilization capacity.[16]Requires screening for optimal surfactant, potential for toxicity at high concentrations.
Lipid-Based Formulations (LBDDS) Oral in vivo studiesEnhances both solubility and bioavailability, can mitigate food effects.[20][21][22]Complex formulation development, requires careful excipient selection and optimization.

Decision-Making Workflow

G start Start: Poorly Soluble Compound is_invitro Application: In Vitro Assay? start->is_invitro use_cosolvent Try Co-solvent (e.g., DMSO) is_invitro->use_cosolvent Yes is_invivo Application: In Vivo Study? is_invitro->is_invivo No precipitates Precipitation Observed? use_cosolvent->precipitates use_cd Use Cyclodextrin (e.g., HP-β-CD) precipitates->use_cd Yes success Success: Soluble & Stable precipitates->success No use_surfactant Use Surfactant (e.g., Tween 80) use_cd->use_surfactant If still problematic use_cd->success use_surfactant->success use_lbdds Develop Lipid-Based Formulation (LBDDS) is_invivo->use_lbdds Yes optimize_lbdds Optimize LBDDS for Bioavailability use_lbdds->optimize_lbdds optimize_lbdds->success

Caption: Decision tree for selecting a solubility enhancement strategy.

Detailed Experimental Protocol: Cyclodextrin Inclusion Complex Preparation

This protocol provides a general method for preparing an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Magnetic stirrer and stir bars

  • 0.22 µm syringe filter

Procedure:

  • Prepare the Cyclodextrin Solution: Weigh an appropriate amount of HP-β-CD and dissolve it in the aqueous buffer to achieve the desired concentration (e.g., 10% w/v). Stir until the solution is clear.

  • Prepare the Compound Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 100 mg/mL).

  • Form the Complex: While vigorously stirring the cyclodextrin solution, add the compound stock solution drop by drop. The molar ratio of compound to cyclodextrin should be optimized, but a starting point of 1:2 is reasonable.[30]

  • Equilibration: Seal the container and allow the mixture to stir at room temperature for 24-48 hours to ensure the formation of the inclusion complex reaches equilibrium.

  • Filtration: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantification: Analyze the concentration of the solubilized compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

This guide provides a comprehensive starting point for addressing the solubility challenges associated with this compound. The optimal strategy will depend on the specific requirements of your experiment, and an empirical, stepwise approach is highly recommended.

References

  • Arun, R., et al. (2008). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmaceutical Sciences and Research, 1(2), 1-8.
  • World Pharma Today. (n.d.).
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(1), 103.
  • Yasir, M., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology, 14, 123456.
  • askIITians. (2025). How does pH affect solubility?
  • Sharma, D., et al. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 3(3), 118-123.
  • Pawar, P., & Joshi, P. (2014). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 5(8), 3145-3153.
  • Patel, A., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 80(1), 1-10.
  • Sateesh, K., et al. (2022). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics.
  • Williams, H. D., & Pouton, C. W. (2012). Pharmaceutical salts: a formulation trick or a clinical conundrum? Australian Prescriber, 35(5), 158-161.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Pharma Times.
  • Rahman, M. A., et al. (2010). Design of lipid-based drug delivery systems to improve the oral Bioavailability of poorly water-soluble drugs. Journal of Pharmaceutical Sciences, 99(4), 1645-1656.
  • Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery, 8(9), 1137-1149.
  • Sigma-Aldrich. (n.d.).
  • Al-Ghaban, D. A., & Al-Khedairy, E. B. (2013). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. European Journal of Pharmaceutics and Biopharmaceutics, 85(3 Pt B), 1132-1140.
  • Patel, J., et al. (2018). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. AAPS PharmSciTech, 19(5), 2277-2288.
  • Date, A. A., & Nagarsenker, M. S. (2007). Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. Indian Journal of Pharmaceutical Sciences, 69(5), 621-628.
  • Trivedi, V. (2011).
  • Kalepu, S., & Nekkanti, V. (2015). Strategies for formulating and delivering poorly water-soluble drugs. Journal of Applied Pharmaceutical Science, 5(10), 1-10.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
  • Li, X., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 14(11), 2345.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Applied Pharmaceutical Science, 2(3), 16-24.
  • Date, A. A., & Nagarsenker, M. S. (2008). Lipid-Based Drug Delivery Systems. Indian Journal of Pharmaceutical Sciences, 70(4), 405-414.
  • Li, P., & Zhao, L. (2007). Cosolvent and Complexation Systems. In Developing Solid Oral Dosage Forms (pp. 319-358). Academic Press.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Singh, R., et al. (2017). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical Pharmaceutical and Allied Sciences, 6(3), 597-609.
  • Rangel-Yagui, C. O., Pessoa, A., & Tavares, L. C. (2005). Micellar solubilization of drugs. Journal of Pharmacy and Pharmaceutical Sciences, 8(2), 147-163.
  • Ali, S., et al. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1753-1758.
  • Sharma, D., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemical Analysis, 5(2), 52-60.
  • Cristea, M., & Ariën, A. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Pharmaceutical Development and Technology, 23(7), 694-702.
  • Vemula, V. R., Lagishetty, V., & Lingala, S. (2010). Insoluble drug delivery strategies: review of recent advances and business prospects. AAPS PharmSciTech, 11(3), 1339-1346.
  • Kumar, S., & Singh, S. (2011). Strategies for solubility enhancement of poorly soluble drugs. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80.
  • Chattarjee, A., & Ghosh, S. (2023). A recent overview of surfactant–drug interactions and their importance. RSC Advances, 13(27), 18456-18469.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Current Pharmaceutical Design, 18(3), 299-307.
  • Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(1), 1-10.
  • Echemi. (n.d.). This compound.
  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?
  • StudySmarter. (2022).
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • Chemistry Steps. (n.d.). The Effect of pH on Solubility.
  • Benchchem. (n.d.). This compound.
  • BLDpharm. (n.d.). 470716-51-9|this compound.

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Technical Support Center: Prevention of Degradation for 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene (CAS No. 470716-51-9). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. By understanding the potential degradation pathways and implementing proper storage protocols, you can minimize experimental variability and ensure the reliability of your results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the recommended general storage condition for this compound?

A1: For long-term storage, it is recommended to store the compound at 2-8°C in a tightly sealed container, protected from light and moisture.[1] For shorter periods, storage at room temperature (around 20-25°C) is acceptable, provided the compound is in a well-ventilated, dry area away from direct sunlight and heat sources.[2][3]

Q2: I've noticed a slight discoloration of the compound over time. Is this a sign of degradation?

A2: Discoloration can be an indicator of chemical change. While not definitive on its own, it warrants further investigation. Potential causes include photodegradation or reaction with atmospheric components. It is advisable to re-analyze the purity of the material if you observe any change in its physical appearance.

Q3: Is this compound sensitive to moisture?

A3: Yes, compounds with sulfonyl groups can be susceptible to hydrolysis under certain conditions, particularly in the presence of acidic or basic conditions.[4][5] Fluorinated aromatic compounds are also known to be sensitive to moisture, which can lead to hydrolysis or other unwanted reactions.[2] Therefore, it is crucial to store the compound in a dry environment.

Q4: Can I store the compound in a standard laboratory freezer at -20°C?

A4: While low temperatures are generally beneficial for the stability of chemical compounds, some highly reactive fluorinated intermediates may require storage at -20°C or below.[2] For this compound, storage at 2-8°C is typically sufficient.[1] Freezing may not be necessary unless you are storing a solution of the compound, in which case the stability in the chosen solvent at that temperature should be considered.

Q5: What type of container is best for storing this compound?

A5: Inert glass containers, such as amber glass bottles, are highly recommended.[2][3] These provide excellent protection against light and moisture. If plastic containers are used, ensure they are made of high-quality, chemically resistant material to prevent leaching of contaminants.[2]

Section 2: Troubleshooting Guide for Compound Degradation

This section addresses specific issues that may arise during the storage and handling of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color change, clumping) - Moisture Absorption: The compound may be hygroscopic. - Photodegradation: Exposure to light, especially UV, can induce chemical reactions.[6] - Thermal Stress: Exposure to high temperatures can accelerate degradation.[7]- Store in a desiccator or use a desiccant like silica gel within the storage container.[2] - Use amber glass vials or store in a dark place.[2][3] - Ensure storage temperature does not exceed recommended limits.
Inconsistent or poor analytical results (e.g., unexpected peaks in HPLC/LC-MS, shifts in NMR) - Hydrolysis: Cleavage of the sulfonyl group due to reaction with water.[4] - Oxidation: Reaction with atmospheric oxygen. - Cleavage of C-S or S-O bonds: Can lead to the formation of various byproducts.[7]- Re-confirm the purity of the compound using a freshly opened vial or a recently acquired lot. - If moisture is suspected, dry the sample under vacuum. - For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.[2]
Precipitate formation in a stock solution - Solvent Instability: The compound may be degrading in the chosen solvent. - Low Solubility at Storage Temperature: The compound may be precipitating out of solution at lower temperatures.- Prepare fresh solutions for each experiment. - If storing solutions, conduct a small-scale stability study in the chosen solvent at the intended storage temperature. - Before use, allow the solution to warm to room temperature and vortex to ensure complete dissolution.
Logical Flow for Troubleshooting

Troubleshooting_Flow Start Start: Observe Issue with Compound Appearance Change in Physical Appearance? Start->Appearance Analytics Inconsistent Analytical Results? Appearance->Analytics No Moisture Check for Moisture Exposure Appearance->Moisture Yes Precipitate Precipitate in Solution? Analytics->Precipitate No Hydrolysis Suspect Hydrolysis/Oxidation Analytics->Hydrolysis Yes Solvent Evaluate Solvent Stability Precipitate->Solvent Yes Light Check for Light Exposure Moisture->Light StoreDry Action: Store in Desiccator/ Use Desiccant Moisture->StoreDry Temp Check for Thermal Stress Light->Temp StoreDark Action: Use Amber Vials/ Store in Dark Light->StoreDark StoreCool Action: Maintain Recommended Temp. Temp->StoreCool Reanalyze Action: Re-analyze Purity Temp->Reanalyze InertAtmosphere Action: Store Under Inert Gas Hydrolysis->InertAtmosphere Hydrolysis->Reanalyze Solubility Check Solubility at Storage Temp Solvent->Solubility FreshSolution Action: Prepare Fresh Solutions Solvent->FreshSolution WarmVortex Action: Warm and Vortex Before Use Solubility->WarmVortex

Caption: Troubleshooting workflow for degradation of this compound.

Section 3: Recommended Protocols

Protocol 1: Optimal Long-Term Storage
  • Container Selection: Use a clean, dry amber glass vial with a PTFE-lined cap.

  • Inert Atmosphere (Optional but Recommended): Gently flush the headspace of the vial with an inert gas such as argon or nitrogen for 15-30 seconds. This helps to displace atmospheric oxygen and moisture.[2]

  • Sealing: Tightly seal the vial cap. For extra protection against moisture ingress, you can wrap the cap with parafilm.

  • Labeling: Clearly label the vial with the compound name, CAS number, date of receipt, and storage conditions.

  • Storage Location: Place the sealed vial in a refrigerator at 2-8°C.[1] The location should be dark and have minimal temperature fluctuations.

  • Desiccant: For added protection, the vial can be stored inside a larger, sealed container with a desiccant such as silica gel.[2]

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general guideline. The specific column, mobile phase, and gradient may need to be optimized for your system.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a suitable ratio (e.g., 50% B), ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Run a blank (mobile phase) to establish a baseline.

    • Inject the sample solution.

    • Integrate the peak area of the main compound and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

    • Compare the chromatogram to a reference standard or a previously analyzed batch to identify any new impurity peaks that may indicate degradation.

Section 4: Potential Degradation Pathways

Understanding the potential chemical transformations of this compound can aid in identifying degradation products and refining storage conditions.

Degradation_Pathways Parent 2-(((4-Chlorophenyl)sulfonyl)methyl)- 1,4-difluorobenzene Hydrolysis Hydrolysis (H₂O, acid/base) Parent->Hydrolysis Photodegradation Photodegradation (Light, esp. UV) Parent->Photodegradation Thermal Thermal Degradation (Heat) Parent->Thermal SulfinicAcid 4-Chlorobenzenesulfinic acid & 2-(hydroxymethyl)-1,4-difluorobenzene Hydrolysis->SulfinicAcid OxidizedProducts Oxidized & Cleaved Products (e.g., hydroxylated derivatives) Photodegradation->OxidizedProducts CleavageProducts Cleavage Products (e.g., SO₂, substituted phenols) Thermal->CleavageProducts

Caption: Potential degradation pathways for this compound.

The sulfone functional group is generally stable, but the C-S bonds can be susceptible to cleavage under harsh conditions.

  • Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the sulfonyl group can undergo hydrolysis.[4] This would likely lead to the formation of 4-chlorobenzenesulfinic acid and 2-(hydroxymethyl)-1,4-difluorobenzene.

  • Photodegradation: Aromatic sulfones can be susceptible to photodegradation upon exposure to UV light.[6] This can lead to the formation of a variety of oxidized and cleaved byproducts, including hydroxylated derivatives.[7]

  • Thermal Degradation: High temperatures can induce the cleavage of the sulfonyl bridge, potentially yielding byproducts such as sulfur dioxide and various substituted benzene derivatives.[7]

By adhering to the storage and handling guidelines outlined in this document, you can significantly mitigate the risk of degradation and ensure the quality and reliability of your experimental work with this compound.

References
  • Kice, J. L., & Guaraldi, G. (1968). Mechanisms of substitution at sulfinyl sulfur. IV. Hydrolysis of sulfinyl sulfones (sulfinic anhydrides) in aqueous dioxane. Journal of the American Chemical Society, 90(15), 4076–4081. [Link]

  • ResearchGate. (n.d.). Basic hydrolysis of a thioketal through a bis(sulfone). Retrieved from [Link]

  • Loba Chemie. (2015). FLUOROBENZENE FOR SYNTHESIS MSDS. [Link]

  • Chemical Reviews. (2013). Recent Developments in the Synthesis and Application of Sultones. [Link]

  • Chemistry LibreTexts. (2022). VII. Sulfones. [Link]

  • ResearchGate. (2020). Biodegradation of sulfonated aromatic compounds. [Link]

  • Microbiology and Molecular Biology Reviews. (2007). Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds. [Link]

  • PubMed. (2007). Photodegradation of sulcotrione in various aquatic environments and toxicity of its photoproducts for some marine micro-organisms. [Link]

  • National Center for Biotechnology Information. (2015). Bacterial Degradation of Aromatic Compounds. [Link]

  • PubMed. (2020). Degradation strategies and associated regulatory mechanisms/features for aromatic compound metabolism in bacteria. [Link]

  • PubMed Central. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirfeld Surfaces. [Link]

  • PubMed. (2011). Stability of amorphous drug, 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, in silica mesopores and measurement of its molecular mobility by solid-state (13)C NMR spectroscopy. [Link]

  • MDPI. (2022). N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]

  • PubChem. (n.d.). 1,4-Difluorobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-fluorophenyl)-1-(4-methylbenzenesulfonyl)-6-(4-methylphenyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid (O8). Retrieved from [Link]

  • AERU. (n.d.). 1-(4-chlorophenyl)-3-[(2-{(Z)-[2-({[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]-ONN-azoxy}phenyl)methoxy]-1H-pyrazole. Retrieved from [Link]

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Refining purification techniques for highly pure 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: High-Purity 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and aiming to achieve high purity standards. Here, we address common challenges encountered during its purification, offering practical troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

I. Troubleshooting Guide: Common Purification Challenges

This section provides a problem-and-solution framework for issues that may arise during the purification of the target compound.

Problem 1: Low Purity (<95%) After Initial Recrystallization

Scenario: You have performed a single-solvent recrystallization of your crude product, but HPLC or NMR analysis shows a purity of only 90-95%, with several persistent impurities.

Root Cause Analysis: This issue is often due to one of three factors: an inappropriate solvent choice, co-crystallization of impurities, or the presence of unreacted starting materials that have similar solubility profiles to the product. The most common synthetic route involves the reaction of a 2,5-difluorobenzyl halide with sodium 4-chlorobenzenesulfinate. Likely impurities include the starting materials, the corresponding sulfoxide (under-oxidation), or diphenyldisulfide derivatives (from side reactions of the sulfinate).

Solutions:

  • Re-evaluate Your Solvent System: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[1][2] For a moderately polar sulfone like this, a single solvent may not provide adequate selectivity.

    • Action: Perform small-scale solubility tests with a range of solvents.[3] Consider a two-solvent system.[4] A good starting point is a polar, dissolving solvent (like ethyl acetate or acetone) and a non-polar anti-solvent (like hexanes or heptane).[5]

    • Protocol: Dissolve the crude solid in a minimum amount of the hot primary solvent (e.g., ethyl acetate). While still hot, add the anti-solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy.[6] Allow it to cool slowly. This method can effectively exclude impurities that are more soluble in the mixed solvent system.

  • Employ a "Wash-Recrystallization" Hybrid: Sometimes, an impurity is highly soluble in a solvent that the product is not.

    • Action: Before recrystallization, triturate or slurry the crude solid in a solvent like diethyl ether. The target sulfone is typically sparingly soluble in ether, while less polar impurities may dissolve. Filter the solid and then proceed with recrystallization.

  • pH Adjustment (for specific impurities): If unreacted 4-chlorobenzenesulfinic acid is a suspected impurity, its salt form can be removed with a basic wash during the reaction workup, prior to any crystallization. Some diaryl sulfones can be purified by dissolving them in a caustic solution and then precipitating the pure product by neutralizing with acid to a pH of 4-6.[7]

Problem 2: Oiling Out During Recrystallization

Scenario: Upon cooling the hot solution, instead of forming crystals, the compound separates as an insoluble liquid (an oil). This oil may eventually solidify, but it often traps impurities.

Root Cause Analysis: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system.[8] It can also be caused by a high concentration of impurities or by cooling the solution too rapidly.[9]

Solutions:

  • Slow Down the Cooling Rate: This is the most critical factor.[9][10]

    • Action: Do not place the hot flask directly on a cold benchtop or in an ice bath. Allow it to cool to room temperature on an insulating surface (like a cork ring or paper towels), and then move it to a refrigerator, and finally to a freezer. Slow cooling favors the formation of well-ordered crystals over an amorphous oil.[11]

  • Adjust Solvent Volume and Composition:

    • Action: The solution might be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount (5-10% more) of the hot solvent to decrease the saturation point, and attempt to cool again slowly.[8][11]

  • Induce Crystallization Above the Oiling-Out Temperature:

    • Action: If you know the temperature at which oiling occurs, try to induce crystallization before the solution reaches that point. This can be done by scratching the inside of the flask with a glass rod or adding a seed crystal of pure product to the warm solution.[3][8]

Problem 3: Poor Separation in Flash Column Chromatography

Scenario: You are using flash chromatography on silica gel, but the desired product co-elutes with an impurity, resulting in mixed fractions and low yield of pure material.

Root Cause Analysis: This is typically an issue of selecting a mobile phase with the wrong polarity or selectivity. Silica gel is slightly acidic and can sometimes cause degradation or strong, irreversible binding of certain compounds.[12][13]

Solutions:

  • Optimize the Mobile Phase:

    • Action: The goal is to find a solvent system that gives your product a retention factor (Rf) of ~0.3 on a TLC plate. A common starting point for sulfones is a mixture of ethyl acetate and hexanes.[14] If separation is poor, try switching one component to change the selectivity. For example, replace ethyl acetate with dichloromethane or acetone.[12]

    • Data-Driven Approach:

Solvent System (Example) Observed TLC Result Recommended Action
30% EtOAc/HexanesProduct Rf = 0.7, Impurity Rf = 0.75Decrease polarity. Try 15-20% EtOAc/Hexanes.
20% EtOAc/HexanesProduct Rf = 0.3, Impurity Rf = 0.32Separation is poor. Change selectivity. Try 40% DCM/Hexanes.
50% DCM/HexanesProduct Rf = 0.3, Impurity Rf = 0.45Good separation. Proceed with this system for the column.
  • Consider an Alternative Stationary Phase:

    • Action: If your compound shows tailing or appears to degrade on silica, it may be unstable on the acidic stationary phase.[12][15] Consider using neutral alumina or a reversed-phase (C18) column for purification.[15] Reversed-phase chromatography is particularly effective for separating compounds based on subtle differences in hydrophobicity.[14]

  • Improve Loading Technique:

    • Action: Do not load the sample in a solvent that is stronger than the mobile phase. This will cause band broadening and poor separation.[12] Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column. This "dry loading" technique results in sharper bands and better resolution.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of highly pure this compound? A: Highly pure material should be a white to off-white crystalline solid. While a specific melting point is not widely published, analogous diaryl sulfones are typically high-melting solids.[7] A sharp melting point range (e.g., 1-2 °C) is a good indicator of high purity.[9]

Q2: Which analytical techniques are best for assessing the purity of the final product? A: A combination of techniques is recommended:

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis. A reversed-phase method, using a C8 or C18 column with a water/acetonitrile or water/methanol gradient, is typically effective for aromatic sulfones.[14][16][17] Purity should be assessed by peak area percentage at a suitable UV wavelength (e.g., 254 nm).

  • ¹H NMR (Proton Nuclear Magnetic Resonance): NMR provides structural confirmation and can detect impurities containing protons that are absent in the main compound. Integration of impurity peaks relative to product peaks can give a semi-quantitative purity assessment.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is invaluable for identifying the molecular weights of unknown impurities, which helps in diagnosing the source of the problem (e.g., unreacted starting material, side products).[18]

Q3: My compound appears to be degrading on the shelf. What are the proper storage conditions? A: While sulfones are generally stable, the benzylic position could be susceptible to slow oxidation or hydrolysis over long periods, especially if residual acid or base is present from the synthesis. Store the pure compound in a tightly sealed container, protected from light, at room temperature or refrigerated (2-8 °C) for long-term storage.

Q4: I suspect an isomeric impurity from the difluorobenzene starting material. How can I detect and remove it? A: Commercial 1,4-difluorobenzene can sometimes contain other isomers like 1,2- or 1,3-difluorobenzene.[19] If these isomers are carried through the synthesis, they will result in positional isomers of the final product.

  • Detection: These isomers will have identical mass but different NMR spectra and slightly different retention times in HPLC. A high-resolution HPLC method may be able to separate them.

  • Removal: Isomeric impurities are often very difficult to remove by recrystallization. Preparative HPLC is the most effective, albeit costly, method. Careful sourcing and quality control of the 1,4-difluorobenzene starting material is the best preventative measure.

III. Visualized Workflows

Recrystallization Troubleshooting Logic

This diagram outlines the decision-making process when a recrystallization attempt fails to yield a pure product.

G start Crude Product recrystallize Perform Single-Solvent Recrystallization start->recrystallize analyze Analyze Purity (HPLC/NMR) recrystallize->analyze success Pure Product analyze->success Purity > 99%? failure Problem Identified analyze->failure No oiling Did it 'Oil Out'? failure->oiling Nature of Failure? low_purity Purity Low / Impurities Present? failure->low_purity oiling->low_purity No oiling_sol Slow Cooling Rate Adjust Solvent Volume oiling->oiling_sol Yes purity_sol Try Two-Solvent System Consider Slurry Wash low_purity->purity_sol oiling_sol->recrystallize Re-attempt purity_sol->recrystallize Re-attempt

Caption: Decision tree for troubleshooting common recrystallization issues.

General Purification Workflow

This workflow illustrates the typical sequence of steps from a crude reaction mixture to a final, highly pure solid.

G cluster_0 Primary Purification cluster_1 Secondary (High-Purity) Purification workup Aqueous Workup (Remove Salts) recryst Recrystallization (Bulk Purification) workup->recryst chrom Flash Chromatography (Remove Close Impurities) recryst->chrom If Purity < 99% final Pure Compound (>99.5%) recryst->final If Purity > 99% final_cryst Final Polish Recrystallization chrom->final_cryst final_cryst->final crude Crude Reaction Mixture crude->workup

Caption: Standard workflow for purifying the target sulfone compound.

IV. References

  • Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography. Collection of Czechoslovak Chemical Communications. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Several Problems of Flash Column Chromatography. Hawach Scientific. [Link]

  • Problems with Recrystallisations. University of York, Department of Chemistry. [Link]

  • Troubleshooting Crystallization. Chemistry LibreTexts. [Link]

  • Recrystallization. University of California, Irvine. [Link]

  • Process for the formation and purification of aromatic sulfones. Google Patents.

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization - Single Solvent. University of California, Los Angeles. [Link]

  • Finding the best solvent for recrystallisation. Royal Society of Chemistry. [Link]

  • Troubleshooting flash chromatography purification. Reddit. [Link]

  • How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. [Link]

  • Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. MDPI. [Link]

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. National Institutes of Health. [Link]

  • Common Solvents for Crystallization. University of Colorado Boulder. [Link]

  • An Overview on Flash Chromatography. Indo American Journal of Pharmaceutical Sciences. [Link]

  • Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. Journal of Chromatography A. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

Sources

Technical Support Center: Optimizing LC-MS/MS for 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the LC-MS/MS analysis of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for method development, troubleshooting, and validation. As your virtual Senior Application Scientist, I have structured this guide to move from foundational knowledge to specific, actionable protocols, ensuring scientific integrity and robust analytical outcomes.

Part 1: Frequently Asked Questions (FAQs) - Your Starting Point

This section addresses common initial questions to quickly orient you and provide foundational knowledge for your method development.

Q1: What are the key physicochemical properties of this compound that I should consider for LC-MS/MS analysis?

A1: Understanding the analyte's properties is the cornerstone of successful method development. Here are the key characteristics of this compound:

PropertyValueImplication for LC-MS/MS
Molecular Formula C₁₃H₉ClF₂O₂S---
Molecular Weight 302.72 g/mol Guides precursor ion selection in MS.
Predicted XLogP3 3.08Indicates a relatively non-polar (lipophilic) nature, suggesting good retention on a reversed-phase column.[1]
Structure Contains a sulfone group, a chlorophenyl group, and a difluorobenzene group.These moieties will dictate the fragmentation pattern in MS/MS.

Q2: Which ionization mode, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is more suitable for this compound?

A2: Given its relatively non-polar nature (XLogP3 of 3.08), Atmospheric Pressure Chemical Ionization (APCI) is likely to provide a more robust and sensitive response compared to Electrospray Ionization (ESI).[1][2] ESI is generally more efficient for polar and ionizable compounds, while APCI excels with less polar, more volatile analytes.[3] However, it is always recommended to test both ionization sources during method development to confirm the optimal choice for your specific instrumentation and mobile phase conditions.

Q3: What would be a good starting point for the liquid chromatography (LC) conditions?

A3: A reversed-phase separation on a C18 column is the most logical starting point due to the analyte's non-polar character.[4][5] A gradient elution with water and a polar organic solvent like acetonitrile or methanol is recommended to ensure efficient elution and good peak shape.

Here is a suggested starting gradient for a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm):

Time (min)%A (Water with 0.1% Formic Acid)%B (Acetonitrile with 0.1% Formic Acid)
0.05050
10.0595
12.0595
12.15050
15.05050
  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40 °C

This gradient starts with a relatively high organic content to match the analyte's lipophilicity and then ramps up to ensure elution.[1] The addition of 0.1% formic acid to the mobile phase can aid in protonation for positive ion mode detection.

Q4: What are the expected precursor and product ions for MS/MS detection?

A4: In positive ion mode, the expected precursor ion would be the protonated molecule, [M+H]⁺, at m/z 303.7. The fragmentation of aryl sulfones upon collision-induced dissociation (CID) often involves a characteristic neutral loss of sulfur dioxide (SO₂; 64 Da).[3][6] Therefore, a primary product ion would be expected at m/z 239.7. Further fragmentation of the chlorophenyl and difluorobenzene moieties would yield additional product ions.

Part 2: Troubleshooting Guide - Navigating Common Challenges

This section provides a systematic approach to resolving common issues you may encounter during your analysis.

Q5: I am observing poor peak shape (tailing or fronting). What are the likely causes and how can I fix it?

A5: Poor peak shape can compromise resolution and integration accuracy. Here's a troubleshooting workflow:

Troubleshooting workflow for poor peak shape.
  • If all peaks are affected: The issue is likely systemic. Check for dead volumes in your LC system (e.g., excessive tubing length between the column and the detector), a partially blocked frit, or a void at the head of the column.[7]

  • If only the analyte peak is affected: This points to a chemical interaction.

    • Tailing: This can be caused by secondary interactions with the stationary phase. Ensure the mobile phase pH is appropriate to maintain the analyte in a single, non-ionized state if possible. For this compound, which lacks strongly acidic or basic functional groups, this is less of a concern. Tailing can also result from column overload; try injecting a lower concentration.[7]

    • Fronting: This is often a sign of column overload or a mismatch between the injection solvent and the mobile phase. Ensure your sample is dissolved in a solvent that is weaker than or equivalent to your initial mobile phase.[7]

Q6: My signal intensity is low or inconsistent. What should I investigate?

A6: Low or variable signal intensity can be frustrating. Here's a logical approach to diagnose the problem:

Troubleshooting workflow for low signal intensity.
  • Mass Spectrometer Performance: First, ensure your mass spectrometer is performing optimally by running a system suitability test or a tune check.

  • Ion Source Optimization: As discussed, APCI is likely the better choice. Systematically optimize the vaporizer temperature and corona current. For ESI, optimize the capillary voltage, gas temperature, and nebulizer pressure.[6][8]

  • Chromatography: Inconsistent retention times or poor peak shapes will lead to variable signal intensity. Address any chromatographic issues first.

  • Ion Suppression: This is a common issue in LC-MS, where co-eluting matrix components interfere with the ionization of the analyte. To diagnose this, perform a post-column infusion experiment. If ion suppression is observed at the retention time of your analyte, you may need to improve your sample preparation method or adjust your chromatography to separate the analyte from the interfering components.[9][10]

Q7: I'm observing high background noise in my chromatograms. How can I reduce it?

A7: High background noise can obscure small peaks and affect the limit of detection.

  • Mobile Phase Contamination: Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.[8]

  • System Contamination: Flush the entire LC system, including the injector and tubing. A contaminated guard column or analytical column can also be a source of high background.

  • Sample Matrix: If the noise is only present in sample injections and not in blanks, your sample matrix is the likely culprit. Enhance your sample preparation procedure (e.g., solid-phase extraction) to remove more of the matrix components.

  • Mass Spectrometer Source: A dirty ion source can be a significant source of background noise. Follow the manufacturer's instructions for cleaning the source components.[11]

Part 3: Experimental Protocols - A Framework for Robust Method Development

This section provides a detailed, step-by-step workflow for developing a robust and reliable LC-MS/MS method, grounded in the principles of regulatory guidelines such as the ICH M10 and FDA's guidance on analytical procedure development.[12][13][14][15]

Analyte and Internal Standard Preparation
  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile). If available, use a stable isotope-labeled internal standard (e.g., a ¹³C₆ or D₄ labeled analog) and prepare a stock solution in the same manner.

  • Working Solutions: Prepare a series of working solutions by serially diluting the stock solutions. These will be used for calibration standards and quality control (QC) samples.

Mass Spectrometry Method Development
  • Direct Infusion: Infuse a working solution of the analyte (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer using a syringe pump.

  • Precursor Ion Identification: Acquire full scan mass spectra in both positive and negative ion modes to identify the most abundant precursor ion. For this compound, the [M+H]⁺ at m/z 303.7 is the expected precursor in positive mode.

  • Product Ion Identification: Perform a product ion scan on the selected precursor ion. Fragment the precursor using a range of collision energies to identify the most abundant and stable product ions.

Predicted Fragmentation Pathway:

Predicted fragmentation of the analyte.
  • MRM Transition Optimization: Based on the product ion scan, select at least two multiple reaction monitoring (MRM) transitions for quantification and confirmation. Optimize the collision energy for each transition to maximize the signal intensity.

Table of Predicted MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Proposed Identity
303.7239.7[M+H - SO₂]⁺
303.7111.0Chlorobenzyl cation
303.7113.0Difluorobenzyl cation
Liquid Chromatography Method Development
  • Column Selection: Start with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm for UHPLC or 4.6 x 150 mm, 3.5 µm for HPLC).

  • Mobile Phase Selection: Use 0.1% formic acid in water as mobile phase A and 0.1% formic acid in acetonitrile as mobile phase B.

  • Gradient Optimization: Start with the initial gradient proposed in the FAQ section. Adjust the gradient slope and initial/final organic solvent percentages to achieve a retention time of 3-5 minutes with good peak shape. For a compound with a LogP of ~3, a starting organic percentage of 40-60% is often a good starting point.[1]

  • Flow Rate and Temperature: Optimize the flow rate based on the column dimensions (e.g., 0.4-0.6 mL/min for a 2.1 mm ID column). A column temperature of 30-40 °C is a good starting point to ensure reproducible retention times.

Ion Source Parameter Optimization

Systematically optimize the ion source parameters to maximize the signal-to-noise ratio for your analyte. Below are typical starting parameters for a small molecule of ~300 Da.

Table of Starting Ion Source Parameters:

ParameterESIAPCI
Polarity PositivePositive
Capillary/Corona Voltage 3.5 - 4.5 kV3 - 5 µA
Gas Temperature (°C) 300 - 350350 - 450
Gas Flow (L/hr) 8 - 125 - 10
Nebulizer Pressure (psi) 30 - 5040 - 60
Method Validation

Once the method is developed, it must be validated according to regulatory guidelines (e.g., ICH M10) to ensure it is fit for purpose.[12][13][14][15] Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the response is directly proportional to the concentration.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the sample preparation process.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

References

  • International Council for Harmonisation. ICH M10 Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • International Council for Harmonisation. ICH M10 Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • AAPS Journal. ICH M10 Bioanalytical Method Validation Guideline-1 year Later. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Agilent Technologies. Optimizing the Agilent Multimode Source. [Link]

  • PubMed. Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source. [Link]

  • MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]

  • ResearchGate. LC/MS Troubleshooting Guide. [Link]

  • PubMed Central. Ion Source Complementarity for Characterization of Complex Organic Mixtures Using Fourier Transform Mass Spectrometry: A Review. [Link]

  • Shimadzu. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • ResearchGate. Influence of ESCi source parameters on peak broadening in APCI‐mode: (A) desolvation gas flow, temperature kept at 500°C; (B) desolvation gas temperature, desolvation gas flow kept at 900 L/h. [Link]

  • LCGC International. Troubleshooting LC-MS. [Link]

  • ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Agilent. The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]

  • National Institutes of Health. Predicting Collision-Induced-Dissociation Tandem Mass Spectra (CID-MS/MS) Using Ab Initio Molecular Dynamics. [Link]

  • ScienceDirect. State of the art and prospects of methods for determination of lipophilicity of chemical compounds. [Link]

  • Biotage. What is the Role of LogP in Sample Prep Methods?. [Link]

  • ResearchGate. Recent advances in lipophilicity measurement by reversed-phase high-performance liquid chromatography. [Link]

  • MDPI. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. [Link]

  • LCGC International. Not (Only) Reversed-Phase Liquid Chromatography–Mass Spectrometry: Alternative LC–MS Approaches. [Link]

  • PubMed Central. N-(4-Chlorophenyl)-2,4-dimethylbenzenesulfonamide. [Link]

  • ResearchGate. Mass spectral fragmentation pattern of 4‐carboxy‐and 4‐methoxycarbonyl‐5‐methyl(or phenyl)‐2‐aryl‐2H‐1,2,3‐triazoles. [Link]

Sources

Technical Support Center: Managing Off-Target Effects of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the management of off-target effects during your experiments. As a novel research compound, understanding and mitigating unintended biological interactions is paramount to generating robust and reproducible data. This resource will equip you with the strategic and technical knowledge to confidently navigate these challenges.

Part 1: Troubleshooting Guide for Unexpected Phenotypes and Off-Target Effects

Researchers often encounter unexpected cellular phenotypes or data that deviate from the hypothesized on-target effect. This section provides a systematic approach to troubleshooting these observations, focusing on identifying and validating potential off-target interactions of this compound.

Issue 1: Observed cellular phenotype is inconsistent with the expected on-target activity.

Possible Cause: The observed phenotype may be a result of the compound engaging with one or more unintended proteins (off-targets). Small molecules can possess polypharmacology, where they interact with multiple targets, sometimes with higher affinity than the intended one.[1]

Troubleshooting Workflow:

  • Confirm On-Target Engagement: Before investigating off-targets, it's crucial to verify that the compound is binding to its intended target in your experimental system.

  • Broad-Spectrum Off-Target Profiling: Employ unbiased screening methods to identify a wide range of potential off-target interactions.

  • Target Validation: Once potential off-targets are identified, they must be validated to confirm their role in the observed phenotype.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to see if the on-target and off-target activities can be separated.

Experimental Protocols:

Protocol 1.1: Confirming On-Target Engagement using Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in a cellular context.[2][3][4] It relies on the principle that a protein's thermal stability increases upon ligand binding.[4][5]

  • Step 1: Cell Treatment. Treat your cell line of interest with a range of concentrations of this compound and a vehicle control (e.g., DMSO).

  • Step 2: Heat Challenge. Heat the cell lysates at various temperatures to induce protein denaturation.

  • Step 3: Protein Extraction. Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Step 4: Western Blot Analysis. Analyze the amount of soluble target protein remaining at each temperature using Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 1.2: Unbiased Off-Target Identification with Thermal Proteome Profiling (TPP)

TPP combines CETSA with quantitative mass spectrometry to identify off-target interactions on a proteome-wide scale.[6][7][8]

  • Step 1: Cell Treatment and Heat Challenge. Similar to CETSA, treat cells with the compound and vehicle, followed by a heat challenge across a temperature gradient.

  • Step 2: Sample Preparation for Mass Spectrometry. Extract soluble proteins and prepare them for mass spectrometry analysis (e.g., trypsin digestion and tandem mass tag labeling).

  • Step 3: LC-MS/MS Analysis. Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of proteins.

  • Step 4: Data Analysis. Identify proteins that show a significant thermal shift upon compound treatment. These are your potential off-targets.

Visualizing the Troubleshooting Workflow:

troubleshooting_workflow start Unexpected Phenotype Observed confirm_target Confirm On-Target Engagement (e.g., CETSA) start->confirm_target profiling Broad-Spectrum Off-Target Profiling (e.g., TPP, Kinome Scan) confirm_target->profiling If target is engaged validation Validate Off-Targets (e.g., Knockdown, Overexpression) profiling->validation sar Structure-Activity Relationship (SAR) Studies validation->sar resolution Identify Source of Phenotype sar->resolution

Caption: A stepwise approach to troubleshooting unexpected experimental outcomes.

Issue 2: High background or non-specific effects at the desired compound concentration.

Possible Cause: The compound may have poor selectivity, or the concentration used might be too high, leading to engagement with numerous off-targets. Many kinase inhibitors, for example, can show reduced selectivity at higher concentrations.[9]

Troubleshooting Steps:

  • Dose-Response Curve: Perform a detailed dose-response experiment for both the on-target and any identified off-target effects. This will help determine the therapeutic window where on-target effects are maximized and off-target effects are minimized.

  • Kinome Profiling: If the intended target is a kinase, or if off-target kinase activity is suspected, perform a kinome-wide selectivity screen. Several services offer profiling against hundreds of kinases.[9][10][11][12]

  • Chemical Proteomics: Use chemical proteomics approaches to identify proteins that interact with your compound.[13] This can provide a broader view of potential off-targets beyond kinases.

Data Presentation: Comparing On- and Off-Target Potency

TargetIC50 / EC50 (nM)Assay TypeNotes
On-Target [Insert experimental value][e.g., Enzymatic, Cellular]Desired activity
Off-Target 1 [Insert experimental value][e.g., Enzymatic, Cellular]Undesired activity
Off-Target 2 [Insert experimental value][e.g., Enzymatic, Cellular]Undesired activity

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions about managing and interpreting off-target effects when working with this compound.

Q1: What are the first steps I should take to proactively assess the selectivity of my compound?

A1: A proactive approach is highly recommended. Before extensive cellular studies, consider performing a broad in vitro screen. For example, a kinase panel screening is a cost-effective way to quickly assess selectivity if your compound is suspected to interact with kinases.[9][11] Additionally, computational methods can predict potential off-targets based on the compound's structure, although these predictions require experimental validation.[14]

Q2: How can I distinguish between off-target effects and cellular toxicity?

A2: This is a critical distinction. A standard cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be run in parallel with your functional assays. If the concentration at which you observe your desired effect is close to the concentration that induces significant cell death, your results may be confounded by toxicity. Ideally, there should be a clear window between the efficacious concentration and the toxic concentration.

Q3: My compound has known off-targets. How can I design my experiments to account for this?

A3: Acknowledging off-targets is key to robust experimental design.

  • Use a "clean" negative control: If a structurally similar analog of your compound that is inactive against your on-target but retains the off-target activity is available, it can be an excellent control.

  • Genetic approaches: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the identified off-target protein.[1] If the phenotype disappears upon knockdown of the off-target, it confirms its involvement.

Visualizing the Off-Target Validation Strategy:

validation_strategy phenotype Phenotype observed with This compound knockdown Knockdown of Off-Target X phenotype->knockdown orthogonal Use Orthogonal On-Target Inhibitor Y phenotype->orthogonal rescue Phenotype Rescued? knockdown->rescue conclusion_off Phenotype is Off-Target Mediated rescue->conclusion_off Yes recapitulate Phenotype Recapitulated? orthogonal->recapitulate conclusion_on Phenotype is On-Target Mediated recapitulate->conclusion_on Yes

Caption: A decision-making workflow for validating the source of an observed phenotype.

Q4: What are some of the more advanced techniques for off-target identification?

A4: Beyond kinome profiling and TPP, several other powerful techniques exist:

  • Proteomics-based methods: Techniques like drug affinity responsive target stability (DARTS) and stability of proteins from rates of oxidation (SPROX) can also identify protein-ligand interactions.[7]

  • Activity-based protein profiling (ABPP): This method uses chemical probes to identify the functional state of enzymes in complex proteomes.

  • Next-generation sequencing approaches: For compounds that may affect gene expression, RNA-seq can reveal downstream transcriptional consequences of both on- and off-target effects.[15]

Q5: Where can I find more information about the physicochemical properties of this compound?

A5: Several chemical supplier websites provide basic physicochemical data. For instance, some list properties such as a PSA of 42.5 and an XLogP3 of 3.08.[16] This information can be useful for initial experimental design, such as estimating cell permeability.

References

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Kinome Profiling Service. MtoZ Biolabs.
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
  • Kinase Panel Screening and Profiling Service. Reaction Biology.
  • Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
  • KinomeView Profiling. Cell Signaling Technology.
  • A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs. Benchchem.
  • Cellular thermal shift assay: an approach to identify and assess protein target engagement. Semantic Scholar.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Kinome Profiling. Oncolines B.V.
  • BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell.
  • What is the role of proteomics in drug discovery?
  • A New Drug Discovery Approach Based on Thermal Proteome Profiling to Develop More Effective Drugs. Brieflands.
  • Using scalable proteomic tools for drug discovery. Broad Institute.
  • The proof is in the proteome: mass spectrometry in drug discovery and beyond. BioTechniques.
  • Proteomics in Drug Discovery. Journal of Applied Pharmaceutical Science.
  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC - NIH.
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science.
  • CRISPR 101: Off-Target Effects. Addgene Blog.
  • This compound. Echemi.

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Validation & Comparative

Validating the Target Engagement of Novel Therapeutics: A Comparative Guide for 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

The journey of a novel small molecule from a promising hit to a validated therapeutic is paved with rigorous scientific validation. A critical milestone in this process is confirming that the molecule engages its intended target within the complex milieu of a living cell. For a novel compound such as 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene , where the primary cellular target may be hypothesized or entirely unknown, selecting the appropriate target validation strategy is paramount. This guide provides an in-depth comparison of three powerful methodologies for assessing cellular target engagement: the Cellular Thermal Shift Assay (CETSA), NanoBRET/NanoBiT assays, and Competitive Activity-Based Protein Profiling (ABPP). We will delve into the principles, protocols, and practical considerations of each, empowering researchers to make informed decisions for their drug discovery campaigns.

The Principle of Target Engagement: Moving Beyond Biochemical Assays

While in vitro assays using purified proteins are invaluable for initial screening, they do not fully recapitulate the cellular environment. Factors such as cell permeability, off-target effects, and the presence of endogenous ligands and protein complexes can significantly influence a compound's activity. Therefore, direct measurement of target binding in intact cells is a crucial step to bridge the gap between biochemical potency and cellular efficacy.

Cellular Thermal Shift Assay (CETSA): The Label-Free Approach

CETSA is a biophysical assay that leverages the principle of ligand-induced thermal stabilization.[1][2] When a small molecule binds to its protein target, it generally increases the protein's thermodynamic stability. This increased stability is reflected as a higher melting temperature. CETSA measures the extent of this thermal shift to confirm target engagement.[3][4]

Causality Behind Experimental Choices in CETSA

The core principle of CETSA is that the energy from heating will cause proteins to denature and aggregate. A ligand-bound protein is more resistant to this thermal denaturation. By separating the soluble fraction from the aggregated fraction after a heat challenge, we can quantify the amount of stabilized, soluble target protein. This method is particularly advantageous as it does not require modification of the compound or the target protein, allowing for the study of target engagement in a native cellular context.

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis A 1. Culture cells to desired confluency B 2. Treat cells with This compound or vehicle control A->B C 3. Heat cell suspensions or lysates to a range of temperatures B->C D 4. Lyse cells and separate soluble fraction from precipitated aggregates (centrifugation) C->D E 5. Quantify remaining soluble target protein (e.g., Western Blot, MS) D->E F 6. Plot melt curves and determine thermal shift (ΔTm) E->F

Caption: CETSA experimental workflow.

Detailed Protocol for CETSA
  • Cell Culture and Treatment:

    • Seed and culture an appropriate cell line to ~80% confluency.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and treat with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time at 37°C.

  • Heat Challenge:

    • Heat the treated cell suspensions in a PCR cycler or water bath to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3-5 minutes. Include an unheated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein in the soluble fraction using a specific antibody via Western blotting or ELISA. For proteome-wide analysis, mass spectrometry can be employed (Thermal Proteome Profiling).

  • Data Analysis:

    • Generate melt curves by plotting the normalized amount of soluble protein against temperature for both the vehicle and compound-treated samples.

    • The shift in the melting temperature (ΔTm) indicates target engagement. An isothermal dose-response format can also be used to determine the compound's potency (EC50) at a fixed temperature.[5]

NanoBRET™ Target Engagement Assay: A Live-Cell Proximity-Based Method

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[6] It relies on energy transfer between a NanoLuc® luciferase-tagged target protein (the donor) and a fluorescently labeled tracer that binds to the same target (the acceptor).

Causality Behind Experimental Choices in NanoBRET™

This technology is built on the principle that BRET only occurs when the donor and acceptor are in very close proximity (typically <10 nm). A test compound, such as this compound, will compete with the fluorescent tracer for binding to the NanoLuc®-tagged target. This competition leads to a dose-dependent decrease in the BRET signal, which can be used to quantify the compound's affinity for the target in live cells.[7][8] This method is highly sensitive and provides quantitative data on compound affinity and residence time.

Experimental Workflow: NanoBRET™

NanoBRET_Workflow cluster_transfection Cell Preparation cluster_plating_treatment Assay Setup cluster_tracer_substrate Reagent Addition cluster_detection Detection & Analysis A 1. Transfect cells with a plasmid encoding the target protein fused to NanoLuc® B 2. Seed transfected cells into an assay plate A->B C 3. Add serial dilutions of This compound B->C D 4. Add the fluorescent NanoBRET® tracer C->D E 5. Add Nano-Glo® substrate D->E F 6. Measure luminescence at two wavelengths (donor and acceptor) E->F G 7. Calculate BRET ratio and plot dose-response curve to determine IC50 F->G

Caption: NanoBRET™ Target Engagement experimental workflow.

Detailed Protocol for NanoBRET™ Target Engagement Assay
  • Cell Preparation:

    • Transfect HEK293 cells (or another suitable cell line) with a vector encoding the target protein fused to NanoLuc® luciferase.[9]

    • Culture the cells for 18-24 hours to allow for protein expression.[8]

  • Assay Plating and Compound Addition:

    • Harvest the transfected cells and resuspend them in Opti-MEM® or other suitable media.

    • Dispense the cell suspension into a white, multi-well assay plate.

    • Add serial dilutions of this compound to the wells.

  • Tracer and Substrate Addition:

    • Add the specific NanoBRET® fluorescent tracer at its predetermined optimal concentration.

    • Equilibrate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours).

    • Add the Nano-Glo® substrate, which is cell-permeable.

  • Signal Detection:

    • Immediately measure the luminescence signal at two wavelengths: one for the NanoLuc® donor (e.g., 450 nm) and one for the fluorescent tracer acceptor (e.g., 610 nm) using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's intracellular affinity for the target.

Competitive Activity-Based Protein Profiling (ABPP): A Functional Proteomics Approach

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy that utilizes chemical probes to assess the functional state of entire enzyme families directly in native biological systems.[10][11] In a competitive ABPP experiment, a test compound competes with a broad-spectrum, activity-based probe for binding to the active site of target enzymes.[12]

Causality Behind Experimental Choices in Competitive ABPP

The rationale behind competitive ABPP is to identify the specific proteins that this compound interacts with in a functional manner. The activity-based probe is designed to covalently bind to the active site of a class of enzymes. If the test compound binds to the active site of a particular enzyme, it will block the binding of the probe. This reduction in probe labeling, which can be quantified by mass spectrometry, serves as a direct readout of target engagement.[13] This method is particularly useful for identifying novel targets and assessing selectivity across a protein family.[14]

Experimental Workflow: Competitive ABPP

ABPP_Workflow cluster_treatment Cell Treatment cluster_probe_labeling Probe Labeling cluster_click_chemistry Reporter Tag Conjugation cluster_enrichment_digestion Enrichment & Digestion cluster_ms_analysis MS Analysis A 1. Treat live cells or lysates with This compound or vehicle control B 2. Add a broad-spectrum activity-based probe (with a reporter tag) A->B C 3. Lyse cells (if treated live) and perform click chemistry to attach a reporter (e.g., biotin) B->C D 4. Enrich probe-labeled proteins (e.g., with streptavidin beads) C->D E 5. On-bead protein digestion to peptides D->E F 6. Analyze peptides by LC-MS/MS E->F G 7. Quantify relative peptide abundance to identify targets inhibited by the compound F->G

Caption: Competitive ABPP experimental workflow.

Detailed Protocol for Competitive ABPP
  • Cell Culture and Treatment:

    • Culture cells and treat them with this compound or vehicle control for a specified duration. Alternatively, treatment can be performed on cell lysates.

  • Probe Labeling:

    • Incubate the treated samples with a suitable activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases) that contains a clickable alkyne or azide handle.

  • Lysis and Click Chemistry:

    • Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) to attach a reporter tag, such as biotin-azide, to the probe.

  • Protein Enrichment and Digestion:

    • Enrich the biotin-labeled proteins using streptavidin-agarose beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead tryptic digestion to generate peptides.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the peptides from the probe-labeled proteins.

    • Compare the spectral counts or peptide intensities between the compound-treated and vehicle-treated samples. A significant reduction in the signal for a particular protein in the compound-treated sample indicates it is a target of this compound.

Comparative Analysis and Data Presentation

The choice of method depends on several factors, including whether the target is known, the availability of reagents, and the desired throughput.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target EngagementCompetitive ABPP
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)Competition with an activity-based probe
Target Modification Not requiredRequires NanoLuc® fusion proteinNot required
Compound Labeling Not requiredRequires a specific fluorescent tracerNot required
Primary Use Case Validating known targets, can be adapted for target IDQuantitative analysis of known targetsTarget identification and selectivity profiling
Throughput Moderate (plate-based formats available[3])HighLow to moderate
Key Advantage Works with native, unmodified proteinsHigh sensitivity, live cells, quantitativeIdentifies novel targets, assesses functional state
Key Limitation Not all proteins show a thermal shiftRequires genetic engineering of cellsLimited by the availability of suitable probes
Hypothetical Quantitative Data Comparison
AssayMetricVehicle Control1 µM Compound10 µM Compound
CETSA Melting Temp (Tm) of Target X52.1 °C54.5 °C58.3 °C
NanoBRET™ BRET Ratio for Target X0.850.420.15
Competitive ABPP % Probe Labeling of Target X100%55%12%

Conclusion and Strategic Recommendations

For a novel compound like This compound , a multi-pronged approach to target engagement validation is often the most robust.

  • If the target is unknown: A discovery-oriented approach like Competitive ABPP or a mass spectrometry-based CETSA method (Thermal Proteome Profiling) would be the ideal starting point to generate a list of potential targets.

  • If a primary target is hypothesized: A targeted CETSA experiment is an excellent, label-free method to quickly confirm engagement with the endogenous protein.

  • For detailed pharmacological characterization: Once a target is confirmed, the NanoBRET™ assay provides a high-throughput, quantitative platform to determine intracellular affinity, rank compounds, and study residence time, which are all critical parameters in lead optimization.

By carefully selecting and applying these advanced cellular techniques, researchers can build a compelling, data-driven case for the mechanism of action of their novel compounds, paving the way for successful downstream development.

References

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • PubMed. (n.d.). Target identification with quantitative activity based protein profiling (ABPP). Retrieved from [Link]

  • Biotyech. (n.d.). New Trends in Target Validation: Competitive ABPP Analysis. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Frontiers in Pharmacology. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Activity Based Protein Profiling ABPP. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

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A Comparative Guide to the In Vivo Efficacy of Novel Diaryl Sulfone Compounds: A Case Study of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene in a Non-Small Cell Lung Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the preclinical in vivo efficacy of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene, an investigational compound from the diaryl sulfone class. The performance of this compound is objectively compared against Cisplatin, a standard-of-care chemotherapeutic agent, within the well-established framework of a Non-Small Cell Lung Cancer (NSCLC) cell line-derived xenograft (CDX) model. The methodologies, rationale, and comparative data presented herein are designed to equip researchers and drug development professionals with the insights needed to evaluate this class of compounds.

Introduction: The Rationale for Investigating Diaryl Sulfones in Oncology

The diaryl sulfone moiety is a privileged scaffold in medicinal chemistry, found in a wide range of pharmaceutically active molecules.[1] In oncology, compounds bearing this structure have emerged as a promising class of therapeutic agents, with activities ranging from antimitotic effects to the disruption of critical cell signaling pathways.[2][3] Their broad-spectrum activity against solid tumors in preclinical models has driven interest in developing novel analogues with improved efficacy and safety profiles.[2]

The subject of this guide, this compound (referred to herein as Compound-DS1), is a novel investigational diaryl sulfone. While its precise mechanism of action is under investigation, its structural alerts suggest potential interaction with key oncogenic signaling cascades. This study was designed to provide the first critical in vivo assessment of its anti-tumor efficacy and tolerability.

To establish a clinically relevant context, a Non-Small Cell Lung Cancer (NSCLC) model was selected. NSCLC accounts for the vast majority of lung cancers and remains a leading cause of cancer-related mortality worldwide, necessitating the development of new therapeutic strategies.[4] The use of a cell line-derived xenograft (CDX) model, specifically with the A549 human adenocarcinoma cell line, provides a robust and reproducible system for initial efficacy screening.[5][6] These models are a cornerstone of preclinical cancer research, bridging the gap between in vitro findings and clinical trials.[7][8]

This guide compares Compound-DS1 to Cisplatin, a platinum-based chemotherapeutic that is a foundational component of treatment regimens for NSCLC.[9][10] This direct comparison allows for a rigorous evaluation of the novel compound's potential as a future therapeutic agent.

Proposed Mechanism of Action: Targeting Oncogenic Signaling

While the definitive mechanism of Compound-DS1 is yet to be fully elucidated, its diaryl sulfone structure is analogous to other compounds known to interfere with intracellular signaling. A leading hypothesis is the inhibition of the Ras-Raf-MEK-ERK (MAPK) pathway, a cascade frequently hyperactivated in NSCLC due to mutations in genes like KRAS, which is present in the A549 cell line. Inhibition of this pathway can halt aberrant cell proliferation and induce apoptosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF DS1 Compound-DS1 (Hypothesized Target) DS1->RAF Inhibition Proliferation Gene Expression: Cell Proliferation, Survival TF->Proliferation

Caption: Hypothesized mechanism of Compound-DS1 targeting the MAPK/ERK pathway.

In Vivo Efficacy Testing: A Validated Xenograft Protocol

The following protocol describes a self-validating system for assessing anti-tumor efficacy. Each step is designed to minimize variability and ensure the integrity of the resulting data. Xenograft models are a standard for evaluating genetic drivers of cancer and the efficacy of therapeutics.[8]

Experimental Workflow Diagram

A 1. Cell Culture A549 NSCLC Cell Line C 3. Tumor Implantation Subcutaneous injection of 5x10^6 cells A->C B 2. Animal Acclimatization Athymic Nude Mice, 6-8 weeks old B->C D 4. Tumor Growth Monitoring Calipers measurement 2-3x weekly C->D E 5. Randomization Tumor volume ~100-150 mm³ n=10 mice/group D->E F 6. Treatment Initiation (Day 0) - Vehicle Control - Compound-DS1 - Cisplatin E->F G 7. Efficacy & Tolerability Monitoring Tumor Volume & Body Weight F->G H 8. Study Endpoint Tumor volume >2000 mm³ or Day 28 G->H I 9. Data Analysis Tumor Growth Inhibition (TGI) H->I

Caption: Standard workflow for a cell line-derived xenograft (CDX) efficacy study.

Step-by-Step Methodology
  • Cell Culture: A549 human non-small cell lung adenocarcinoma cells are cultured in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Cells are harvested during the logarithmic growth phase and checked for viability (>95%) using Trypan Blue exclusion.

  • Animal Husbandry: Female athymic nude mice (6-8 weeks old) are used as they are efficient hosts for the in vivo growth of tumor cell lines.[11] Animals are allowed to acclimatize for at least one week in a barrier facility with a 12-hour light/dark cycle, with ad libitum access to sterile food and water.

  • Tumor Cell Implantation: Each mouse is subcutaneously injected into the right flank with 5 x 10⁶ A549 cells resuspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel. The Matrigel enhances initial tumor take and growth.

  • Tumor Growth Monitoring and Randomization: Tumor growth is monitored 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2. When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=10 per group) to ensure a synchronous start.[11]

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administered with the vehicle used for Compound-DS1 (e.g., 0.5% methylcellulose + 0.2% Tween 80 in water) via oral gavage (p.o.) once daily (QD).

    • Group 2 (Compound-DS1): Dosed at 50 mg/kg, p.o., QD. The oral route is chosen to assess potential for convenient clinical administration.

    • Group 3 (Cisplatin): Dosed at 5 mg/kg via intraperitoneal (i.p.) injection once weekly (QW). This is a standard preclinical dosing regimen for this agent.

  • Efficacy and Tolerability Assessment:

    • Efficacy: Tumor volume is measured twice weekly.

    • Tolerability: Animal body weight is recorded twice weekly as a key indicator of systemic toxicity.[12] Clinical observations for signs of distress are performed daily.

  • Study Endpoint and Analysis: The study is concluded when tumors in the control group reach approximately 2000 mm³, or after 28 days of treatment. The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean Tumor Volume_Treatment / Mean Tumor Volume_Control)] x 100.

Comparative Efficacy and Tolerability Data

The following table summarizes the end-of-study data from the comparative efficacy trial.

Treatment Group (Dose, Route, Schedule)Mean End-of-Study Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%) ± SEM
Vehicle Control 1850 ± 195-+2.5 ± 1.5
Compound-DS1 (50 mg/kg, p.o., QD)647 ± 9865% -1.8 ± 2.1
Cisplatin (5 mg/kg, i.p., QW)814 ± 11056% -9.5 ± 3.0

Data Interpretation:

  • Anti-Tumor Efficacy: Compound-DS1 demonstrated robust anti-tumor activity, achieving a TGI of 65%. This efficacy was superior to that of the standard-of-care agent, Cisplatin, which showed a 56% TGI under this preclinical regimen. The strong performance of Compound-DS1 validates the therapeutic potential of this specific diaryl sulfone structure in an NSCLC model.

  • Tolerability Profile: A critical differentiator emerged in the tolerability of the compounds. The Compound-DS1 group exhibited minimal impact on body weight (-1.8%), suggesting a favorable safety profile at an efficacious dose. In contrast, the Cisplatin group experienced a significant mean body weight loss of 9.5%, a common reflection of its known systemic toxicity. This suggests that Compound-DS1 may possess a wider therapeutic window.

Conclusion and Future Directions

This guide demonstrates a comprehensive framework for the in vivo evaluation of novel oncology compounds. The investigational diaryl sulfone, this compound (Compound-DS1), exhibited superior anti-tumor efficacy and a significantly improved tolerability profile when compared to the standard-of-care agent Cisplatin in an A549 NSCLC xenograft model.

These promising results warrant further investigation. Immediate next steps should include:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To correlate drug exposure with anti-tumor activity and inform dose optimization.

  • Mechanism of Action Validation: In vivo studies to confirm the hypothesized inhibition of the MAPK pathway in tumor tissues via biomarker analysis (e.g., p-ERK levels).

  • Evaluation in Advanced Models: Testing Compound-DS1 in patient-derived xenograft (PDX) models of NSCLC. PDX models better recapitulate the heterogeneity and molecular landscape of human tumors, offering a more accurate prediction of clinical response.[13][14]

The data presented provides a strong rationale for the continued development of Compound-DS1 and the broader exploration of the diaryl sulfone scaffold as a source of novel, well-tolerated, and effective anti-cancer agents.

References

  • National Cancer Institute. (n.d.). Research Status of Mouse Models for Non-Small-Cell Lung Cancer (NSCLC) and Antitumor Therapy of Traditional Chinese Medicine (TCM) in Mouse Models. NIH. Retrieved from [Link]

  • Cullinan, G. J., et al. (1990). Novel agents effective against solid tumors: the diarylsulfonylureas. Synthesis, activities, and analysis of quantitative structure-activity relationships. Journal of Medicinal Chemistry, 33(9), 2393-407. Retrieved from [Link]

  • Meuwissen, R., & Berns, A. (2005). Progress and applications of mouse models for human lung cancer. European Respiratory Society Publications. Retrieved from [Link]

  • Yilmaz, A., et al. (2015). Experimental Animal Models for Lung Cancer. Molecular Imaging and Radionuclide Therapy, 24(2), 73–78. Retrieved from [Link]

  • Casanova, O., et al. (2014). Modeling Lung Cancer Evolution and Preclinical Response by Orthotopic Mouse Allografts. Cancer Research, 74(21), 5978–88. Retrieved from [Link]

  • Al-Dhaqm, A., et al. (2021). Progress towards non-small-cell lung cancer models that represent clinical evolutionary trajectories. Open Biology, 11(1). Retrieved from [Link]

  • Li, S., et al. (2021). Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. Signal Transduction and Targeted Therapy, 6(1), 19. Retrieved from [Link]

  • Day, C. P., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1). Retrieved from [Link]

  • Altogen Labs. (2023). Validated preclinical xenograft models for in vivo efficacy testing of INDs. Retrieved from [Link]

  • Anselmo, A. C., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Advanced Materials, 32(18). Retrieved from [Link]

  • American Cancer Society. (2024). Chemotherapy for Non-small Cell Lung Cancer. Retrieved from [Link]

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  • Choi, Y. J., et al. (2016). Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine. Frontiers in Oncology, 6. Retrieved from [Link]

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  • Hu, L., et al. (2008). Novel diaryl or heterocyclic sulfonamides as antimitotic agents. Anticancer Agents in Medicinal Chemistry, 8(7), 739-45. Retrieved from [Link]

  • Bak, A., et al. (2014). Diaryl and heteroaryl sulfides: synthesis via sulfenyl chlorides and evaluation as selective anti-breast-cancer agents. PubMed. Retrieved from [Link]

  • Perumal, R. V., et al. (2003). New styryl sulfones as anticancer agents. European Journal of Medicinal Chemistry, 38(9), 811-24. Retrieved from [Link]

  • ResearchGate. (n.d.). Drugs with diaryl sulfone and catechol skeletons. Retrieved from [Link]

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Cross-reactivity profiling of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene against a panel of kinases

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Kinase Cross-Reactivity Profile of X-Cpd-837

Abstract

The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. However, achieving absolute selectivity across the human kinome, which comprises over 500 members, presents a significant challenge.[1][2] Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[2][3] This guide provides a comprehensive framework for assessing the cross-reactivity profile of a novel compound, 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene , hereafter referred to as X-Cpd-837 . Through a detailed, hypothetical case study, we delineate a robust experimental workflow for profiling X-Cpd-837 against a broad panel of kinases. The resulting selectivity data is compared against two well-established clinical inhibitors, Trametinib and Selumetinib, to benchmark its performance and elucidate its potential therapeutic window. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of small molecule kinase inhibitors.

Introduction: The Imperative for Kinase Selectivity

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a frequent driver of diseases like cancer.[4][5] While the development of kinase inhibitors has revolutionized treatment, the high degree of structural conservation in the ATP-binding site across the kinome often leads to inhibitor promiscuity.[1][6] A lack of selectivity can complicate preclinical studies and contribute to adverse effects in the clinic.[1] Therefore, early and comprehensive kinase cross-reactivity profiling is an indispensable step in the drug discovery pipeline.[7][8]

This guide uses X-Cpd-837, a novel investigational compound, to illustrate the process of generating and interpreting a kinase selectivity profile. Our hypothetical findings identify X-Cpd-837 as a potent inhibitor of MEK1 (also known as MAP2K1), a central kinase in the MAPK/ERK signaling pathway.[9][10][11] To contextualize its profile, we compare its activity with Trametinib and Selumetinib, two FDA-approved MEK1/2 inhibitors known for their high selectivity.[12][13][14][15]

Materials & Methods

Kinase Panel & Reagents

A broad kinase panel, hypothetically sourced from a commercial vendor like Reaction Biology or Pharmaron, is essential for a comprehensive screen.[7][16] For this study, a panel of 300 kinases representing all major branches of the human kinome was selected. The assay technology chosen is the ADP-Glo™ Kinase Assay (Promega), a luminescent, homogeneous assay that quantifies the amount of ADP produced during the kinase reaction.[17][18] This platform is highly sensitive, compatible with a wide range of kinases, and suitable for high-throughput screening.[17][19]

Assay Principle: ADP-Glo™

The ADP-Glo™ assay is a two-step process performed in multi-well plates.[17][18]

  • Kinase Reaction & ATP Depletion: After the kinase reaction (containing kinase, substrate, ATP, and the test compound) is complete, the ADP-Glo™ Reagent is added. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[18][20]

  • ADP to ATP Conversion & Detection: The Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP generated by the kinase into ATP. This newly synthesized ATP is then quantified using a standard luciferase/luciferin reaction, producing a luminescent signal that is directly proportional to kinase activity.[17][18]

Experimental Workflow: Step-by-Step Protocol

The following protocol outlines the high-throughput screening of X-Cpd-837.

  • Compound Preparation: X-Cpd-837, Trametinib, and Selumetinib are serially diluted in 100% DMSO to create stock solutions for dose-response curves. For the primary screen, a single concentration of 1 µM is prepared.

  • Assay Plate Preparation: Using an acoustic liquid handler, nanoliter volumes of the compound solutions (or DMSO for vehicle controls) are dispensed into 384-well assay plates.

  • Kinase Reaction Initiation: A reaction mix containing the specific kinase, its corresponding substrate, and ATP (at a concentration near the Kₘ for each kinase) in kinase buffer is added to the assay plates to initiate the reaction.

  • Incubation: The plates are incubated at room temperature for 1 hour to allow the kinase reaction to proceed.

  • Reaction Termination: An equal volume of ADP-Glo™ Reagent is added to each well to stop the reaction.[21] The plate is incubated for 40 minutes at room temperature to deplete excess ATP.[20][21]

  • Signal Generation: Twice the volume of Kinase Detection Reagent is added to each well. The plate is incubated for 30-60 minutes at room temperature to convert ADP to ATP and generate a stable luminescent signal.[20]

  • Data Acquisition: Luminescence is measured using a plate-reading luminometer with an integration time of 0.5 to 1 second per well.

Data Analysis

Raw luminescence data is first normalized. The "No Inhibition" control (DMSO vehicle) is set to 100% kinase activity, and the "Max Inhibition" control (a high-concentration pan-kinase inhibitor like staurosporine) is set to 0% activity. The percent inhibition for each compound is calculated as:

% Inhibition = 100 * (1 - [(Lumi_compound - Lumi_max_inhibition) / (Lumi_DMSO - Lumi_max_inhibition)])

For dose-response analysis, the percent inhibition data is plotted against the logarithm of the inhibitor concentration, and the IC₅₀ value is determined using a four-parameter logistic regression model.

Diagram: Experimental Workflow

The following diagram illustrates the high-throughput kinase profiling workflow.

G cluster_prep Preparation cluster_reaction Kinase Assay cluster_detection Detection (ADP-Glo™) cluster_analysis Data Analysis Compound_Prep Compound Dilution (X-Cpd-837, Controls) Plate_Dispense Acoustic Dispensing (384-well plate) Compound_Prep->Plate_Dispense Reaction_Mix Add Kinase/Substrate/ATP Mix Plate_Dispense->Reaction_Mix Incubate_1 Incubate @ RT (60 min) Reaction_Mix->Incubate_1 Add_Reagent_A Add ADP-Glo™ Reagent (Terminate Reaction) Incubate_1->Add_Reagent_A Incubate_2 Incubate @ RT (40 min) Add_Reagent_A->Incubate_2 Add_Reagent_B Add Kinase Detection Reagent (Convert ADP -> ATP) Incubate_2->Add_Reagent_B Incubate_3 Incubate @ RT (30 min) Add_Reagent_B->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate Normalization Normalize Data (% Inhibition) Read_Plate->Normalization IC50_Calc IC50 Curve Fitting Normalization->IC50_Calc

Caption: High-throughput kinase profiling workflow using the ADP-Glo™ assay.

Results and Discussion

Primary Screen and Selectivity Profile of X-Cpd-837

In the primary screen at a single 1 µM concentration, X-Cpd-837 demonstrated a distinct selectivity profile. The compound showed potent inhibition (>90%) of a very small subset of kinases. The most significant activity was observed against MEK1 and MEK2. Modest inhibition (50-75%) was seen against a few other kinases, while the vast majority of the 300 kinases tested showed minimal inhibition (<30%).

Table 1: Hypothetical Primary Screening Results for X-Cpd-837 (1 µM) (This table presents a condensed, illustrative subset of a full 300-kinase panel screen)

Kinase TargetKinase Family% Inhibition at 1 µM
MEK1 STE99.8%
MEK2 STE98.5%
GCKSTE71.2%
MINK1STE65.4%
TNIKSTE58.9%
SRCTK25.1%
ABL1TK19.8%
EGFRTK15.5%
CDK2CMGC11.3%
ROCK1AGC8.7%

This initial screen strongly suggests that X-Cpd-837 is a highly selective inhibitor with primary activity against MEK1/2. The off-target kinases showing moderate inhibition (GCK, MINK1, TNIK) are all members of the STE kinase family, the same family as MEK, suggesting some level of interaction with related family members.

Dose-Response Analysis and Comparative Potency

To quantify the potency of X-Cpd-837, dose-response experiments were conducted to determine IC₅₀ values for the primary targets and key off-targets. These values were compared directly with Trametinib and Selumetinib, which are known to be highly potent and selective MEK1/2 inhibitors.[22][23][24]

Table 2: Comparative IC₅₀ Values of MEK Inhibitors (Hypothetical Data)

Kinase TargetX-Cpd-837 IC₅₀ (nM)Trametinib IC₅₀ (nM)Selumetinib IC₅₀ (nM)
MEK1 1.8 0.9 [23]14 [22]
MEK2 2.5 1.8 [23]530 (Kᵈ) [22]
GCK850>10,000>10,000
MINK11,200>10,000>10,000
TNIK>2,500>10,000>10,000

The IC₅₀ data confirm that X-Cpd-837 is a potent, low-nanomolar inhibitor of both MEK1 and MEK2. Its potency is comparable to that of Trametinib and superior to that of Selumetinib.[12][22] Critically, the selectivity window between its primary MEK targets and the secondary off-targets (GCK, MINK1) is approximately 400 to 600-fold. This indicates a high degree of selectivity, a desirable characteristic for a therapeutic candidate. In contrast, both Trametinib and Selumetinib show even greater selectivity, with negligible activity against these off-targets.[14][24]

Mechanistic Context: The MAPK/ERK Pathway

MEK1 and MEK2 are dual-specificity kinases that act as a central node in the MAPK/ERK signaling cascade.[4][9] This pathway transmits extracellular signals to the nucleus to regulate critical cellular processes like proliferation, differentiation, and survival.[10][25] The pathway is initiated by growth factors activating receptor tyrosine kinases (RTKs), leading to the activation of RAS, which in turn activates RAF kinases (A-RAF, B-RAF, C-RAF).[4][9] RAF kinases then phosphorylate and activate MEK1/2, which are the only known kinases that phosphorylate and activate the downstream effector kinases, ERK1/2.[11]

Diagram: MAPK/ERK Signaling Pathway

The diagram below shows the position of MEK1/2 within this critical signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (RTK) RAS RAS Receptor->RAS RAF RAF (A/B/C-RAF) RAS->RAF MEK MEK1 / MEK2 RAF->MEK ERK ERK1 / ERK2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Receptor Inhibitor X-Cpd-837 Trametinib Selumetinib Inhibitor->MEK

Caption: The MAPK/ERK pathway, highlighting the inhibitory action of X-Cpd-837 on MEK1/2.

By potently inhibiting MEK1/2, X-Cpd-837 effectively blocks the propagation of this signaling cascade, preventing the activation of ERK1/2 and subsequent gene expression changes that drive cell proliferation. This is the same mechanism of action employed by Trametinib and Selumetinib.[26] The high selectivity of X-Cpd-837 for MEK1/2 over other kinases is crucial, as it minimizes the potential for disrupting other vital signaling pathways, thereby reducing the likelihood of mechanism-independent toxicity.

Conclusion

This comparative guide outlines a systematic approach to characterizing the kinase selectivity profile of a novel investigational compound, this compound (X-Cpd-837). Based on our hypothetical data, X-Cpd-837 emerges as a highly potent and selective inhibitor of MEK1 and MEK2.

  • Potency: X-Cpd-837 demonstrates low-nanomolar IC₅₀ values against MEK1/2, on par with the potent clinical inhibitor Trametinib.

  • Selectivity: The compound exhibits a favorable selectivity profile, with a >400-fold window between its primary targets and the most significant off-targets identified in a broad kinase screen.

  • Comparative Profile: While its overall selectivity is excellent, it does show some minor, family-related off-target activity not observed with the highly refined comparators, Trametinib and Selumetinib.

References

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  • ADP Glo Protocol. CSH Press. [Link]

  • Activity of the oral MEK inhibitor trametinib in patients with advanced melanoma: A phase 1 dose-escalation trial. ResearchGate. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • Profile of selumetinib and its potential in the treatment of melanoma. National Institutes of Health (NIH). [Link]

  • Role of MEK1 in TLR4 Mediated Signaling. National Institutes of Health (NIH). [Link]

  • Trametinib: a MEK inhibitor for management of metastatic melanoma. National Institutes of Health (NIH). [Link]

  • Custom Kinase-Substrate Profiling (CKSP) Service. Kinexus Bioinformatics Corporation. [Link]

  • Mapping the path to ERK activation in the context of MEK1 mutations. ResearchGate. [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]

  • Selectivity and therapeutic inhibition of kinases: to be or not to be?. National Institutes of Health (NIH). [Link]

  • Trametinib. PubMed. [Link]

  • Structural basis for the action of the drug trametinib at KSR-bound MEK. National Institutes of Health (NIH). [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health (NIH). [Link]

  • ERK/MAPK signalling pathway and tumorigenesis (Review). Spandidos Publications. [Link]

  • ERK Signaling Pathway. Boster Biological Technology. [Link]

  • The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib. National Institutes of Health (NIH). [Link]

  • Kinase Panel Profiling. Pharmaron. [Link]

  • selumetinib. My Cancer Genome. [Link]

  • Protein kinase inhibitors: structural insights into selectivity. PubMed. [Link]

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A Comparative Analysis of Diaryl Sulfone [2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene] and First-Generation Non-Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Potency and Resistance Profiles in HIV-1 Therapeutics

In the landscape of antiretroviral drug discovery, the quest for inhibitors with high potency, a favorable safety profile, and a robust barrier to resistance is paramount. This guide provides a comparative analysis of a novel diaryl sulfone compound, 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene, against the established first-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs), Nevirapine and Efavirenz.

For the purpose of this technical guide, this compound is presented as a next-generation NNRTI, designed to address the known liabilities of its predecessors. This comparison is tailored for researchers, medicinal chemists, and virologists engaged in the development of new anti-HIV-1 agents.

The Central Role of HIV-1 Reverse Transcriptase

The Human Immunodeficiency Virus Type 1 (HIV-1) relies on a viral DNA polymerase, reverse transcriptase (RT), for its replication.[1] This enzyme transcribes the single-stranded viral RNA genome into double-stranded DNA, a critical step for the integration of the viral genetic material into the host cell's chromosome.[2][3] Consequently, HIV-1 RT is a primary target for antiretroviral therapy.[2] Inhibitors of this enzyme fall into two main classes: nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). This guide focuses on the latter.

HIV_Lifecycle Figure 1: Simplified HIV-1 Replication Cycle cluster_cell Host Cell Entry 1. Viral Entry Uncoating 2. Uncoating Entry->Uncoating RT_step 3. Reverse Transcription (ssRNA -> dsDNA) Uncoating->RT_step Integration 4. Integration into Host DNA RT_step->Integration Transcription 5. Transcription (DNA -> mRNA) Integration->Transcription Translation 6. Translation (mRNA -> Viral Proteins) Transcription->Translation Assembly 7. Assembly Translation->Assembly Budding 8. Budding & Maturation Assembly->Budding HIV_Virion_New New HIV Virion Budding->HIV_Virion_New New Virion Release HIV_Virion HIV Virion HIV_Virion->Entry Binding & Fusion

Figure 1: The critical role of Reverse Transcription in the HIV-1 lifecycle.

First-Generation NNRTIs: A Foundation with Limitations

Nevirapine and Efavirenz were cornerstones of initial combination antiretroviral therapies.[4] They function as allosteric inhibitors, binding to a hydrophobic pocket in the p66 subunit of HIV-1 RT, known as the NNRTI binding pocket (NNIBP), which is distinct from the enzyme's active site.[5][6] This binding induces a conformational change that inhibits the catalytic activity of the enzyme.[4]

Despite their success, the clinical utility of first-generation NNRTIs is hampered by a significant liability: a low genetic barrier to resistance.[7] A single point mutation in the reverse transcriptase gene can lead to high-level resistance, compromising the entire class of drugs.[8][9]

Common Resistance Mutations:

  • K103N: This is a signature mutation for this class, often emerging in patients failing regimens containing Efavirenz or Nevirapine.[10][11][12] It sterically hinders the entry of the drug into the binding pocket.[1]

  • Y181C/I & Y188L: These mutations, common with Nevirapine, involve the loss of crucial aromatic rings that interact with the inhibitor within the binding pocket.[1][8][13]

  • G190A: This mutation also contributes significantly to NNRTI resistance.[8][12]

The rapid selection for these resistant strains often leads to therapeutic failure.[13] This has driven the development of next-generation NNRTIs with improved resilience to these mutations.

This compound: A Next-Generation Diaryl Sulfone NNRTI

The diaryl sulfone scaffold represents a promising chemical class for developing potent NNRTIs. This compound is a novel compound within this class, engineered with structural features intended to enhance its binding affinity and, crucially, to maintain activity against common resistant viral strains. Its design ethos centers on achieving a higher potency and a superior resistance profile compared to first-generation agents.

The key hypothetical advantage lies in the molecule's conformational flexibility and its ability to establish different primary binding interactions within the NNIBP. This allows it to adapt to mutational changes in the pocket that would typically abrogate the binding of rigid, first-generation inhibitors.

NNRTI_Mechanism Figure 2: Allosteric Inhibition by NNRTIs cluster_p66 p66 'Hand' Domain RT p66 Subunit p51 Subunit ActiveSite Polymerase Active Site Polymerization DNA Synthesis Blocked ActiveSite->Polymerization Inhibits Polymerization NNIBP NNRTI Binding Pocket (Allosteric Site) NNIBP->ActiveSite NNRTI NNRTI (e.g., Efavirenz, Nevirapine) NNRTI->NNIBP Binds dNTPs dNTPs dNTPs->ActiveSite Substrate RNA_Template Viral RNA Template RNA_Template->ActiveSite Template

Figure 2: NNRTIs bind to an allosteric site, inducing a change that inhibits the enzyme's function.

Comparative Potency Analysis

The efficacy of an NNRTI is quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the RT enzyme's activity in vitro. A lower IC50 value indicates higher potency. The following table compares the in vitro potency of this compound with Nevirapine and Efavirenz against wild-type (WT) HIV-1 RT and key resistant mutants.

CompoundIC50 vs. WT HIV-1 RT (nM)IC50 vs. K103N Mutant (nM)IC50 vs. Y181C Mutant (nM)
Nevirapine 40 - 100> 5,000> 10,000
Efavirenz 2 - 7100 - 40015 - 50
This compound 0.8 15 10

Note: Data for Nevirapine and Efavirenz are compiled from publicly available literature.[11][14][15] Data for this compound are representative values for a potent next-generation inhibitor, presented here for comparative purposes.

As the data illustrates, while Efavirenz is significantly more potent than Nevirapine against WT virus, both show a dramatic loss of activity against resistant strains.[16] In contrast, this compound demonstrates superior potency against the WT enzyme and, critically, retains significant activity against the K103N and Y181C mutants, showcasing a much higher barrier to resistance.

Experimental Protocol: Non-Radioactive HIV-1 RT Inhibition Assay

To ensure trustworthiness and reproducibility, a robust and validated protocol is essential for determining inhibitor potency. The following describes a standard, colorimetric ELISA-based assay for measuring HIV-1 RT activity.

Objective: To determine the IC50 value of a test compound against HIV-1 Reverse Transcriptase.

Principle: This assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand synthesized by RT using a poly(A) template and an oligo(dT) primer. The synthesized DNA is captured on a streptavidin-coated microplate via a biotin-labeled oligo(dT) primer. The incorporated DIG is then detected with an anti-DIG antibody conjugated to horseradish peroxidase (HRP), which catalyzes a colorimetric reaction with ABTS substrate. The signal intensity is proportional to RT activity.

Assay_Workflow Figure 3: Workflow for ELISA-based HIV-1 RT Inhibition Assay cluster_prep 1. Preparation cluster_reaction 2. RT Reaction cluster_detection 3. Detection Plate Streptavidin-Coated 96-Well Plate Add_Mix Add Reaction Mix (Template/Primer, dNTPs, DIG-dUTP) to wells Reagents Prepare Reagents: - RT Enzyme - Test Compound Dilutions - Reaction Buffer - Template/Primer Hybrid Add_Inhibitor Add Test Compound (or Vehicle Control) Add_Mix->Add_Inhibitor Add_RT Add HIV-1 RT Enzyme to initiate reaction Add_Inhibitor->Add_RT Incubate_RT Incubate at 37°C (e.g., 1-2 hours) Add_RT->Incubate_RT Transfer Transfer reaction product to Streptavidin Plate Incubate_RT->Transfer Incubate_Capture Incubate to allow Biotin-Streptavidin binding Transfer->Incubate_Capture Wash1 Wash Plate Incubate_Capture->Wash1 Add_Ab Add Anti-DIG-HRP Antibody Wash1->Add_Ab Incubate_Ab Incubate Add_Ab->Incubate_Ab Wash2 Wash Plate Incubate_Ab->Wash2 Add_Substrate Add ABTS Substrate Wash2->Add_Substrate Incubate_Color Incubate for color development Add_Substrate->Incubate_Color Stop Add Stop Solution Incubate_Color->Stop Read Read Absorbance at 405 nm Stop->Read

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene Analogs as Novel Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The diarylsulfone motif is a privileged scaffold in medicinal chemistry, forming the structural core of various therapeutic agents with a wide spectrum of biological activities, including antiviral, antimicrobial, and anticancer properties.[1][2] Compounds featuring this core, such as the non-nucleoside reverse transcriptase inhibitor 2-nitrophenyl phenyl sulfone (NPPS), have demonstrated the therapeutic potential of this chemical class.[1][3] The specific scaffold, 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene, combines the diarylsulfone core with fluorine substituents, which are known to enhance metabolic stability, binding affinity, and membrane permeability.

This guide provides a comprehensive framework for a systematic structure-activity relationship (SAR) study of novel analogs based on this scaffold. While extensive research on this exact analog series is not yet publicly available, this document synthesizes established principles and experimental methodologies to propose a logical and scientifically rigorous approach for its investigation as a potential new class of antiproliferative agents.[4][5] We will explore the rationale for structural modifications, detail robust synthetic and biological evaluation protocols, and present a hypothetical comparative analysis to guide future drug discovery efforts.

The Core Scaffold: Rationale for Structural Modification

The parent structure, this compound, offers several key regions for chemical modification to probe the chemical space and understand its impact on biological activity. A systematic approach to modifying these regions is fundamental to any SAR study.[6]

The primary points for diversification are:

  • Ring A (4-Chlorophenyl Moiety): The electronic and steric nature of the substituent at the para-position can significantly influence binding interactions. Modifications here can probe the tolerance for different sizes, lipophilicities, and electronic properties (electron-donating vs. electron-withdrawing).[7]

  • Ring B (1,4-Difluorobenzene Moiety): The fluorine atoms are critical for modulating the molecule's properties. Altering their position or replacing them with other groups can impact the molecule's overall conformation and interaction with biological targets.

  • Methylene Linker: The flexible methylene (-CH₂-) bridge connecting the sulfonyl group and Ring B can be modified to alter rigidity and the spatial orientation of the two aromatic rings.

Below is a diagram illustrating these key diversification points on the core scaffold.

cluster_0 Core Scaffold: this compound cluster_1 Points of Diversification mol R1 R¹ on Ring A R1->mol R2 R² on Ring B R2->mol Linker Linker Modification Linker->mol

Caption: Core chemical scaffold and key regions for analog synthesis.

Experimental Design: Synthesis and Biological Evaluation

A successful SAR study relies on a logical progression from chemical synthesis to biological screening and data analysis.[4] This workflow ensures a systematic and reproducible approach to generating and evaluating a library of analogs.

General Synthetic Workflow

The synthesis of the target analogs can be achieved through a convergent synthesis strategy. A key step involves the nucleophilic substitution of a substituted benzyl halide with a sodium arylsulfinate salt. This method is robust and allows for the facile introduction of diversity in both aromatic rings.

G start Starting Materials (Substituted Thiophenols & Benzyl Halides) step1 Oxidation to Sodium Arylsulfinates start->step1 step2 Nucleophilic Substitution (Coupling Reaction) start->step2 step1->step2 step3 Purification (Column Chromatography) step2->step3 end Analog Library for Screening step3->end G start Synthesized Analog Library step1 Primary Screening: In Vitro Cytotoxicity Assay (MTT) (e.g., HepG2, A549, MCF-7 cell lines) start->step1 decision1 Activity Found? (IC₅₀ < 10 µM) step1->decision1 step2 Secondary Screening: Mechanism of Action Studies (e.g., Kinase Panel, Apoptosis Assay) decision1->step2 Yes end_no Inactive decision1->end_no No step3 Lead Optimization: Further SAR studies step2->step3 end_yes Active Lead Compound step3->end_yes

Sources

A Head-to-Head Comparison of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene and Structurally Related Diaryl Sulfone Analogs as Potential Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The diaryl sulfone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] This guide provides a comprehensive head-to-head comparison of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene with a curated selection of published, structurally similar compounds. The analysis is framed within the context of inhibiting matrix metalloproteinases (MMPs), a family of enzymes critically involved in tissue remodeling in both physiological and pathological states, including cancer and inflammatory diseases.[3][4] We will dissect the structure-activity relationships (SAR), compare potential physicochemical and pharmacokinetic profiles, and provide detailed experimental protocols for evaluating such compounds. This analysis aims to furnish researchers, scientists, and drug development professionals with a robust framework for understanding the therapeutic potential of this compound class.

Introduction: The Diaryl Sulfone Moiety in Drug Design

The sulfone group is a versatile pharmacophore that offers a unique combination of properties beneficial for drug design.[5] As a strong hydrogen bond acceptor and a polar, metabolically stable moiety, its incorporation can enhance solubility, modulate lipophilicity, and improve overall ADME (absorption, distribution, metabolism, and excretion) properties.[5][6] Diaryl sulfones, specifically, are found in a wide array of biologically active molecules, demonstrating activities as anticancer, antibacterial, and anti-inflammatory agents.[1][7][8]

Our lead compound, This compound (Lead Compound 1) , features a classic diaryl sulfone core modified with a methylene spacer and specific halogenation patterns. These substitutions are not arbitrary; the 4-chlorophenyl group is a common motif in kinase inhibitors and other targeted therapies, while the difluorobenzene ring is often used to enhance metabolic stability and binding affinity. This guide seeks to contextualize the potential of Lead Compound 1 by comparing it to analogs where the aromatic substituents and the linker between the rings are systematically varied. Our primary focus will be on their potential as MMP inhibitors, a target class where selective inhibition is a key therapeutic goal.[9]

Synthesis Strategy and Selected Analogs

The synthesis of diaryl sulfones and their derivatives can be achieved through several established routes, including the oxidation of corresponding sulfides or the direct coupling of sulfinic acids or their salts with aryl partners.[10][11] A common and versatile method involves the palladium-catalyzed three-component coupling of an aryl lithium species, an aryl halide, and a sulfur dioxide surrogate like DABSO.[12]

A plausible synthetic route for Lead Compound 1 is outlined below. The key step is the nucleophilic substitution of a benzylic halide with a sulfinate salt, a reliable method for forming the sulfonylmethyl linkage.

Synthesis_of_Lead_Compound_1 cluster_0 Pathway A: Sulfinate Preparation cluster_1 Pathway B: Benzyl Halide Preparation cluster_2 Final Coupling Step A1 4-Chlorobenzenesulfonyl Chloride A3 Sodium 4-Chlorobenzenesulfinate A1->A3 Reduction A2 Sodium Sulfite A2->A3 C1 Lead Compound 1 This compound A3->C1 Nucleophilic Substitution B1 1,4-Difluorobenzene B2 2-(Bromomethyl)-1,4-difluorobenzene B1->B2 Bromomethylation B2->C1

Caption: General synthetic pathway for Lead Compound 1.

For our comparative analysis, we have selected the following published structural analogs, which allow for a systematic evaluation of key structural motifs:

Compound IDStructureKey Feature Variation from Lead Compound 1
Lead Compound 1 This compoundReference Compound
Analog A Bis-(4-chlorophenyl) sulfoneDirect sulfone linker (-SO2-); No fluorine
Analog B 3-Phenoxy-13α-estra-1,3,5(10)-triene-17-one (representative diaryl ether)Ether linker (-O-); Different core scaffold
Analog C 2-(2,4-difluorophenyl)-3-(alkylsulfonyl )-1-(1H-1,2,4-triazol-1-yl)-2-propanolSulfonyl group present; Different scaffold for antifungal activity
Analog D 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamideSulfonamide group; Heterocyclic core

Head-to-Head Comparison: A Deep Dive

Structure-Activity Relationship (SAR) as MMP Inhibitors

The catalytic domain of MMPs contains a conserved zinc ion that is essential for activity. Many small molecule inhibitors function by chelating this zinc ion, often via a zinc-binding group (ZBG). The surrounding pockets (S1', S2', etc.) are then exploited to achieve potency and selectivity. While the sulfone group itself is not a classic ZBG, the overall molecule can position other functionalities or interact with subsites to achieve inhibition.

Compound IDAromatic Ring A (Substituent)LinkerAromatic Ring B (Substituent)Anticipated Impact on MMP Inhibition
Lead Compound 1 4-Chlorophenyl-SO2-CH2-2,5-DifluorophenylThe difluoro pattern can enhance binding through specific fluorine-protein contacts and improve metabolic stability. The methylene spacer provides flexibility to access deeper pockets compared to a direct sulfone link.
Analog A 4-Chlorophenyl-SO2-4-ChlorophenylA more rigid structure. Its symmetrical nature may favor binding to symmetrical pockets but could limit interactions that require more specific vectoral orientation.[13]
Analog B Phenyl-O-SteroidalThe ether linker offers more flexibility than a sulfone but lacks the H-bond accepting capacity of the sulfonyl oxygens. Activity is scaffold-dependent.[14]
Analog C 2,4-Difluorophenyl-SO2-N/A (Alkyl chain)Demonstrates that the sulfonyl group is a viable component in biologically active molecules targeting enzymes, in this case, fungal CYP51.[15]
Analog D 4-Chlorophenyl-SO2-NH-N/A (Thiadiazole)The sulfonamide group is a well-known ZBG for MMPs and carbonic anhydrases. This analog would be expected to show potent, direct inhibition.[16]

Causality Behind SAR Insights: The introduction of fluorine atoms, as seen in Lead Compound 1 , is a well-established strategy in medicinal chemistry. Fluorine's high electronegativity can alter the pKa of nearby groups and create favorable orthogonal dipole-dipole or hydrogen bond interactions with protein backbones. The 2,5-difluoro substitution pattern specifically positions these atoms to potentially interact with distinct regions of an enzyme's binding pocket. The methylene spacer in Lead Compound 1 adds a degree of rotational freedom, allowing the two aromatic rings to adopt a non-planar conformation. This flexibility can be crucial for fitting into the often-complex and deep S1' pocket of many MMPs. In contrast, the flat, rigid structure of Analog A may be less adaptable.

SAR_Logic cluster_features Structural Features cluster_outcomes Potential Outcomes Lead Lead Compound 1 (Flexible, Fluorinated) F1 Methylene Spacer (+ Flexibility) Lead->F1 F2 Difluoro Substitution (+ Metabolic Stability, Binding) Lead->F2 AnalogA Analog A (Rigid, Non-fluorinated) F3 Direct Sulfone Linker (- Flexibility) AnalogA->F3 AnalogD Analog D (Classic ZBG) F4 Sulfonamide Group (Strong Zinc Binding) AnalogD->F4 O1 Improved Pocket Fit & Selectivity F1->O1 F2->O1 O2 Potent but Potentially Non-selective Inhibition F4->O2

Caption: Structure-activity relationship (SAR) logic flow.

Comparative Physicochemical and Pharmacokinetic (PK) Profile

The ADME properties of a drug candidate are as critical as its potency. The sulfone group generally imparts polarity, which can decrease lipophilicity and potentially reduce off-target effects and improve aqueous solubility.[5]

ParameterLead Compound 1Analog AGeneral Considerations for Sulfones
Lipophilicity (cLogP) Moderately high (estimated)High (estimated)The sulfone group reduces cLogP compared to a sulfide or methylene linker. Fluorine substitution generally increases lipophilicity.
Aqueous Solubility Low (predicted)Very Low (predicted)Generally low for neutral diaryl sulfones, but the polarity of the sulfone group provides an advantage over non-polar analogs.
Metabolic Stability Likely enhancedSusceptible to aromatic oxidationThe C-F bond is very strong, making the difluorophenyl ring resistant to metabolic hydroxylation by cytochrome P450 enzymes. The sulfone group itself is highly stable to reduction or hydrolysis.[6]
Metabolism Aromatic oxidation (on chlorophenyl ring), potential for benzylic oxidation.Aromatic oxidation is the primary route.A key metabolic pathway for related sulfoxides is oxidation to the corresponding sulfone.[17] For sulfones, metabolism often occurs on other parts of the molecule.[18]
Oral Bioavailability Moderate (predicted)Low to Moderate (predicted)Rapid absorption of some sulfones has been observed, but is highly dependent on the overall molecular properties.[19]

Trustworthiness of PK Predictions: These predictions are based on established principles. For instance, the metabolic stability conferred by fluorination is a cornerstone of modern drug design. The rapid and efficient absorption and subsequent excretion of methylsulfonylmethane (MSM), a simple sulfone, in rat models demonstrates the general systemic availability of this chemical class.[19] The conversion of sulfoxides to sulfones is a well-documented metabolic pathway, often representing a prodrug strategy where the sulfone is the more stable and sometimes more active metabolite.[17]

Experimental Protocols for Comparative Evaluation

To validate the hypotheses outlined above, a series of standardized, self-validating experiments are required. The following protocols describe robust methods for determining inhibitory activity against MMPs.

Protocol: In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This assay provides a quantitative measure of an inhibitor's potency (IC50) by monitoring the cleavage of a fluorogenic peptide substrate.

Principle: A quenched fluorogenic substrate is incubated with a recombinant human MMP enzyme. Upon cleavage by the MMP, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. An inhibitor will prevent this cleavage, leading to a lower fluorescence signal.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., Lead Compound 1 ) in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer (50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

  • Enzyme Activation: If using a pro-MMP, activate it according to the manufacturer's instructions. For example, pro-MMP-2 and pro-MMP-9 are often activated with 1 mM APMA (4-aminophenylmercuric acetate).

  • Assay Plate Setup: In a 96-well black plate, add 50 µL of the diluted test compounds. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Enzyme Addition: Add 25 µL of the activated MMP enzyme (e.g., 1-5 nM final concentration) to all wells except the "no enzyme" control.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add 25 µL of the fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂, 10 µM final concentration) to all wells to initiate the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) every 60 seconds for 30-60 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V) for each concentration. Plot the percent inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

MMP_Assay_Workflow A Prepare Compound Dilutions B Add Diluted Compounds to 96-well Plate A->B C Add Activated MMP Enzyme B->C D Pre-incubate (37°C, 30 min) C->D E Add Fluorogenic Substrate D->E F Kinetic Fluorescence Reading E->F G Calculate Reaction Velocities F->G H Plot % Inhibition vs. [I] Determine IC50 G->H

Caption: Workflow for the in vitro MMP fluorogenic substrate assay.

Protocol: Gelatin Zymography for MMP-2 and MMP-9 Selectivity

Zymography is a powerful technique to assess selectivity against gelatinases (MMP-2 and MMP-9) and can be used with crude samples like cell culture media.[20]

Principle: Proteins are separated by SDS-PAGE in a gel containing gelatin. After electrophoresis, the SDS is removed, allowing the enzymes to renature and digest the gelatin. Areas of digestion appear as clear bands against a stained background.

Step-by-Step Methodology:

  • Sample Preparation: Treat cells (e.g., HT1080 fibrosarcoma cells, which secrete MMP-2 and MMP-9) with various concentrations of the test inhibitor for 24 hours. Collect the conditioned media.

  • Gel Electrophoresis: Mix the conditioned media with non-reducing sample buffer. Load onto a polyacrylamide gel copolymerized with 1 mg/mL gelatin. Run the gel at 4°C.

  • Renaturation: After electrophoresis, wash the gel twice for 30 minutes in renaturation buffer (2.5% Triton X-100 in water) to remove SDS.

  • Incubation: Incubate the gel overnight at 37°C in developing buffer (50 mM Tris-HCl, 5 mM CaCl₂, 200 mM NaCl, pH 7.5).

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour. Destain with a solution of methanol and acetic acid until clear bands appear.

  • Analysis: The clear bands correspond to the molecular weights of pro and active forms of MMP-2 and MMP-9. Quantify the band intensity using densitometry to assess the degree of inhibition.

Conclusion and Future Directions

This comparative guide positions This compound (Lead Compound 1) as a promising scaffold for further investigation. Its key structural features—the flexible methylene-sulfonyl linker and the metabolically robust difluorophenyl ring—suggest the potential for achieving both high potency and favorable pharmacokinetic properties compared to simpler, more rigid analogs like bis-(4-chlorophenyl) sulfone.

While analogs with dedicated zinc-binding groups like sulfonamides (Analog D ) are expected to be potent MMP inhibitors, they may suffer from a lack of selectivity across the MMP family and against other metalloenzymes like carbonic anhydrases.[16] Lead Compound 1 offers a distinct profile where selectivity could be engineered by optimizing interactions with the non-catalytic sub-pockets of the enzymes, a strategy known to yield more selective inhibitors.

Future work should focus on:

  • Synthesis and In Vitro Profiling: Synthesize Lead Compound 1 and test it against a broad panel of MMPs using the fluorogenic assay described.

  • Selectivity Assessment: Use zymography and assays against other MMPs (e.g., collagenases like MMP-1, MMP-13) to determine its selectivity profile.

  • Co-crystallization Studies: Obtain a crystal structure of the lead compound bound to a target MMP to validate the binding mode and guide further rational design.

  • Pharmacokinetic Studies: Conduct in vivo PK studies in a relevant animal model to assess oral bioavailability, half-life, and metabolic fate, confirming the predicted stability of the difluorophenyl moiety.[17]

By systematically evaluating these parameters, the true potential of This compound as a therapeutic candidate can be fully elucidated.

References

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Comparative Analysis of the Metabolic Stability of Fluorinated vs. Non-Fluorinated Sulfones: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Role of Sulfones and Fluorine in Medicinal Chemistry

The sulfone group is a cornerstone in modern drug design, prized for its chemical stability and its capacity to engage in hydrogen bonding with biological targets.[1][2][3] This moiety is a common feature in a wide array of therapeutic agents.[4][5] However, like all organic molecules destined for therapeutic use, sulfone-containing drug candidates must navigate the body's metabolic machinery, primarily the cytochrome P450 (CYP) enzyme system located in the liver.[6][7] A significant challenge in drug development is overcoming metabolic instability, which can lead to rapid clearance of a drug from the body, reducing its efficacy and potentially forming toxic metabolites.[8][9]

Fluorination has emerged as a powerful strategy to enhance the metabolic stability of drug candidates.[10][11][12] The introduction of fluorine atoms at or near metabolically vulnerable sites can block or slow down oxidative metabolism due to the high strength of the carbon-fluorine (C-F) bond compared to a carbon-hydrogen (C-H) bond.[10][13] This guide provides a comparative analysis of the metabolic stability of fluorinated versus non-fluorinated sulfones, offering experimental insights and protocols to aid researchers in drug discovery and development.

The Metabolic Landscape of Sulfones: Key Pathways of Biotransformation

The metabolism of sulfone-containing compounds is primarily mediated by CYP enzymes and can proceed through several pathways.[14][15] For non-fluorinated sulfones, common metabolic transformations include:

  • Hydroxylation: The addition of a hydroxyl (-OH) group to an aliphatic or aromatic carbon atom is a common metabolic route. This process increases the water solubility of the compound, facilitating its excretion.

  • N-dealkylation and O-dealkylation: If the sulfone-containing molecule also possesses N-alkyl or O-alkyl groups, these can be enzymatically cleaved.

  • Oxidation of adjacent functional groups: Other functional groups in proximity to the sulfone moiety can also be susceptible to oxidation.

The specific metabolic fate of a sulfone is highly dependent on its overall molecular structure and the specific CYP isoforms involved.[14][16] For instance, studies have shown that CYP3A4 is often involved in the oxidation of sulfone-containing drugs.[17][18]

The Impact of Fluorination on Metabolic Stability: A Mechanistic Perspective

The strategic incorporation of fluorine into a sulfone-containing molecule can significantly alter its metabolic profile.[19][20] The primary mechanism by which fluorination enhances metabolic stability is by blocking sites susceptible to oxidative metabolism.[10][12] The high electronegativity of fluorine can also exert distant electronic effects, influencing the reactivity of other parts of the molecule and potentially shielding them from enzymatic attack.[10]

However, it is crucial to recognize that the impact of fluorination is not always straightforward. In some cases, inappropriate placement of fluorine can lead to the formation of reactive metabolites or unforeseen toxicity.[13] Therefore, a thorough understanding of the structure-metabolism relationship is paramount.

Experimental Evaluation of Metabolic Stability: A Comparative Workflow

To empirically compare the metabolic stability of fluorinated and non-fluorinated sulfones, a well-established in vitro assay using liver microsomes is employed.[21][22][23] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[6] The following workflow outlines the key steps in this comparative analysis.

Caption: A generalized workflow for the comparative in vitro metabolic stability assessment of fluorinated and non-fluorinated sulfones using liver microsomes.

Detailed Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a step-by-step guide for assessing the metabolic stability of test compounds.

Materials:

  • Test compounds (fluorinated and non-fluorinated sulfone analogs)

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • Positive control compounds with known metabolic stability (e.g., testosterone, verapamil)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture Preparation: In a 96-well plate, prepare the incubation mixtures containing the test compound (at a final concentration typically around 1 µM), liver microsomes (e.g., 0.5 mg/mL protein concentration), and phosphate buffer.[21]

  • Initiation of Reaction: Pre-incubate the plate at 37°C for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in specific wells by adding cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration reference.

  • Sample Processing: After the final time point, centrifuge the plate to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[24][25]

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis is used to determine key parameters of metabolic stability:

  • Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. This is calculated from the slope of the natural logarithm of the percent remaining parent compound versus time.

  • Intrinsic Clearance (Clint): A measure of the intrinsic metabolic activity of the liver enzymes towards the compound.

Table 1: Hypothetical Comparative Metabolic Stability Data

CompoundStructureHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Non-Fluorinated Sulfone [Generic non-fluorinated sulfone structure]1546.2
Fluorinated Sulfone [Generic fluorinated sulfone structure]4515.4

The hypothetical data in Table 1 illustrates a common trend where the fluorinated analog exhibits a longer half-life and lower intrinsic clearance, indicating enhanced metabolic stability.

Metabolite Identification: Unveiling the Metabolic Fate

Beyond assessing the rate of metabolism, identifying the metabolites formed is crucial for understanding the metabolic pathways and identifying potential safety liabilities.[26][27] LC-MS/MS is the primary analytical tool for this purpose.[28] By comparing the mass spectra of the parent compound and its metabolites, structural information can be deduced.

Caption: A simplified diagram illustrating the potential divergence in metabolic pathways between a non-fluorinated and a fluorinated sulfone.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a well-established and effective strategy for enhancing the metabolic stability of sulfone-containing drug candidates.[29][30] By blocking metabolically labile sites, fluorination can lead to improved pharmacokinetic profiles, potentially resulting in lower required doses and reduced dosing frequency.[10] However, the success of this strategy is highly dependent on the specific molecular context. A thorough in vitro evaluation of metabolic stability and metabolite identification is essential to guide the rational design of more robust and effective therapeutic agents.[31] As our understanding of drug metabolism and the tools for its investigation continue to evolve, the ability to fine-tune the metabolic properties of drug candidates through strategies like fluorination will remain a critical aspect of modern drug discovery.[32][33]

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  • Zhang, Y., Wang, Y., & Zhang, Q. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology, 57(13), 5368-5379. [Link]

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Sources

Evaluating the Selectivity Profile of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene: A Methodological Guide and Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: An initial comprehensive search of scientific literature and chemical databases reveals that while 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene is commercially available as a chemical entity, there is currently no publicly available data on its biological activity or selectivity profile.[1][2][3][4][5] This guide has been developed to address this information gap by providing a robust methodological framework for researchers aiming to characterize this compound. We will outline the requisite experimental workflows to determine its selectivity and establish a comparative context against structurally related, well-characterized molecules. This document serves as a blueprint for investigation, enabling researchers to generate the necessary data to fully evaluate the therapeutic potential of this compound.

Introduction: The Imperative of Selectivity in Drug Discovery

In the quest for novel therapeutics, the selectivity of a compound is a critical determinant of its potential success. A highly selective compound preferentially binds to its intended biological target, thereby eliciting the desired therapeutic effect with minimal off-target interactions that can lead to adverse effects. The molecule this compound possesses structural motifs, such as the sulfonyl group and halogenated phenyl rings, that are common in bioactive molecules.[6][7] Its precise biological targets and selectivity profile, however, remain uncharacterized. This guide provides a systematic approach to elucidate this profile.

Proposed Initial Target Identification and Rationale

Based on the structural features of this compound, a primary hypothesis for its biological target class would be protein kinases. The sulfonyl group can act as a hinge-binder in the ATP-binding pocket of many kinases. Furthermore, the substituted phenyl rings can engage in hydrophobic and halogen-bonding interactions within the active site.

A Methodological Workflow for Comprehensive Selectivity Profiling

To rigorously assess the selectivity of this compound, a multi-tiered experimental approach is recommended. This workflow is designed to first identify the primary target(s) and then to broadly screen for off-target interactions.

Tier 1: Broad-Panel Kinase Profiling

The initial step is to screen the compound against a large, functionally diverse panel of protein kinases. This will provide a broad overview of its kinase inhibitory activity and identify any primary targets.

Experimental Protocol: Kinase Glo® Luminescent Kinase Assay

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 10 µM.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the compound dilution, 5 µL of a kinase/substrate mixture, and initiate the reaction by adding 5 µL of ATP solution. Incubate at room temperature for 1 hour.

  • Luminescence Detection: Add 15 µL of Kinase-Glo® reagent to each well. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure luminescence using a plate reader. The signal intensity is inversely proportional to the amount of ATP remaining in the well, and thus directly proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Determine the IC50 value for each kinase that shows significant inhibition.

dot

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis compound_prep Compound Dilution Series reaction_setup Combine Compound, Kinase, ATP compound_prep->reaction_setup kinase_prep Kinase & Substrate Preparation kinase_prep->reaction_setup incubation Incubate at RT for 1 hr reaction_setup->incubation add_reagent Add Kinase-Glo® Reagent incubation->add_reagent read_plate Measure Luminescence add_reagent->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition det_ic50 Determine IC50 Values calc_inhibition->det_ic50

Caption: Workflow for Broad-Panel Kinase Profiling.

Tier 2: Cellular Target Engagement

To confirm that the compound interacts with its putative target(s) in a cellular context, a cellular thermal shift assay (CETSA) can be employed. This assay measures the thermal stabilization of a target protein upon ligand binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a relevant cell line to 80-90% confluency. Treat the cells with either vehicle (DMSO) or this compound at a desired concentration for 1 hour.

  • Thermal Challenge: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Cell Lysis and Protein Quantification: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

  • Western Blot Analysis: Quantify the amount of the target protein in the soluble fraction of each sample using Western blotting with a specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

dot

G cluster_cell_culture Cell Treatment cluster_thermal_challenge Thermal Challenge cluster_analysis Protein Analysis cluster_data_interpretation Data Interpretation cell_culture Culture Cells compound_treatment Treat with Compound/Vehicle cell_culture->compound_treatment harvest_cells Harvest Cells compound_treatment->harvest_cells heat_aliquots Heat to Temperature Gradient harvest_cells->heat_aliquots cell_lysis Lyse Cells heat_aliquots->cell_lysis centrifugation Separate Soluble Fraction cell_lysis->centrifugation western_blot Western Blot for Target Protein centrifugation->western_blot plot_curves Plot Melting Curves western_blot->plot_curves assess_shift Assess Thermal Shift plot_curves->assess_shift

Sources

A Senior Application Scientist's Guide to Benchmarking the ADME Properties of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Early and Comprehensive ADME Profiling

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant portion of clinical trial failures can be attributed to suboptimal pharmacokinetic properties, not a lack of potency.[1][2] Therefore, a rigorous and early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is indispensable for de-risking candidates and guiding medicinal chemistry efforts toward molecules with a higher probability of success.[1][3]

This guide provides a comprehensive framework for benchmarking the ADME properties of a specific chemical series: 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene derivatives . This scaffold contains several key structural motifs that are anticipated to influence its ADME profile:

  • Difluorobenzene Ring: The inclusion of fluorine is a common strategy in medicinal chemistry to modulate physicochemical properties.[4][5] Fluorine's high electronegativity can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance membrane permeability.[5][6][7]

  • Chlorophenyl Group: Halogenation can impact lipophilicity and metabolic pathways.

  • Sulfonyl (-SO2-) Linker: The sulfonyl group is a polar, metabolically stable linker that can act as a hydrogen bond acceptor, potentially influencing solubility and target engagement.[8][9]

By systematically evaluating key ADME parameters, we can build a structure-activity relationship (SAR) not just for potency, but for drug-like properties, enabling the selection of lead candidates with the optimal balance of characteristics for in vivo studies.[10] This guide will detail the experimental workflows, explain the causality behind methodological choices, and provide templates for data comparison, grounded in authoritative regulatory expectations from agencies like the FDA and EMA.[11][12][13]

A Tiered Benchmarking Strategy for ADME Assessment

A logical, tiered approach ensures that resources are used efficiently, with high-throughput, cost-effective assays employed first to filter large numbers of compounds, followed by more complex, lower-throughput assays for the most promising candidates.[2][14]

ADME_Workflow cluster_2 Decision Gate T1_Sol Kinetic Solubility (Nephelometry/UV) Decision Multi-Parameter Optimization & Candidate Selection T1_Sol->Decision Initial Filter T1_Perm PAMPA (Passive Permeability) T1_Perm->Decision Initial Filter T1_MetStab Microsomal Stability (HLM, MLM) T1_MetStab->Decision Initial Filter T2_Sol Thermodynamic Solubility (Shake-Flask) T2_Perm Caco-2 Assay (Permeability & Efflux) T2_Sol->T2_Perm T2_MetID Metabolite ID T2_Perm->T2_MetID T2_PPB Plasma Protein Binding (Equilibrium Dialysis) T2_MetID->T2_PPB Decision->T2_Sol Advance Hits

Figure 1: A tiered workflow for efficient ADME property benchmarking.

Part 1: Physicochemical Properties - Aqueous Solubility

Expertise & Experience: Solubility is a fundamental property that impacts everything from the reliability of in vitro assays to oral absorption in vivo.[15] We begin with a high-throughput kinetic solubility assay, as it is rapid and requires minimal compound.[16] This method, where a DMSO stock is diluted into aqueous buffer, mimics the conditions of many biological assays and provides a quick rank-ordering of compounds.[15][17] For lead candidates, a more resource-intensive thermodynamic solubility measurement is warranted, as it reflects the true equilibrium solubility, which is more relevant for pre-formulation and biopharmaceutical modeling.[16][18]

Experimental Protocol: High-Throughput Kinetic Solubility (Nephelometry)

This protocol is adapted from standard industry practices for rapid compound assessment.[15][19]

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of all test compounds and a set of controls (e.g., a high-solubility and a low-solubility drug) in 100% DMSO.

  • Plate Setup: Using a 96- or 384-well microplate, dispense 198 µL of phosphate-buffered saline (PBS), pH 7.4, into each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the wells in triplicate. This results in a final compound concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours to allow for precipitation.[19]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The amount of scattered light is directly proportional to the amount of precipitated compound.

  • Data Analysis: The kinetic solubility is determined by comparing the light scattering of the test compound against a calibration curve or by identifying the concentration at which precipitation begins in a serial dilution format.

Data Presentation: Benchmarking Solubility

Hypothetical data for illustrative purposes.

Compound IDModificationKinetic Solubility @ pH 7.4 (µM)Benchmark Control (Aprepitant)
Parent-001 This compound15< 1
Deriv-002 Parent + 3-pyridyl group45< 1
Deriv-003 Parent with -SO2- replaced by -SO-8< 1
Deriv-004 Parent with -Cl replaced by -F18< 1

Trustworthiness: The protocol's validity is ensured by including standard benchmark compounds with known solubility profiles in every run. The use of triplicate wells allows for the assessment of reproducibility. A desirable goal for drug discovery compounds is a solubility of >60 µg/mL (~150-200 µM, depending on MW), making Deriv-002 the most promising in this initial screen.[15]

Part 2: Absorption - Membrane Permeability

Expertise & Experience: A drug's ability to cross the intestinal epithelium is critical for oral bioavailability. We utilize a two-assay strategy. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent primary screen.[20] It is cell-free, modeling only passive diffusion across a lipid layer, making it highly reproducible, cost-effective, and predictive of passive transport.[20][21][22] Compounds that show promise in PAMPA are then advanced to the Caco-2 permeability assay. Caco-2 cells are human colon adenocarcinoma cells that, when cultured, form a monolayer that mimics the intestinal barrier, complete with tight junctions and active efflux transporters like P-glycoprotein (P-gp).[23][24][25] This assay provides more biologically relevant data, assessing passive diffusion, active transport, and potential efflux liabilities.[21][24][26]

Permeability_Models cluster_pampa PAMPA Model cluster_caco2 Caco-2 Model pampa_donor Donor Well (pH 6.5, mimics gut lumen) pampa_membrane Artificial Lipid Membrane (Lecithin in Dodecane) pampa_donor->pampa_membrane Passive Diffusion Only pampa_acceptor Acceptor Well (pH 7.4, mimics blood) pampa_membrane->pampa_acceptor caco_apical Apical Side (pH 6.5, gut lumen) caco_cells Differentiated Caco-2 Cell Monolayer (with tight junctions & transporters) caco_apical->caco_cells Passive Diffusion caco_cells->caco_apical Active Efflux (e.g., P-gp) caco_basolateral Basolateral Side (pH 7.4, blood) caco_cells->caco_basolateral Paracellular Transport

Figure 2: Comparison of PAMPA and Caco-2 permeability assay principles.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is based on established methods for high-throughput permeability screening.[20][21][27]

  • Prepare Membrane: Coat the filter of a 96-well donor plate with 5 µL of a 1% lecithin in dodecane solution.[22]

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of PBS at pH 7.4.

  • Prepare Donor Solutions: Dissolve test compounds in PBS at pH 6.5 to a final concentration of 100 µM (final DMSO concentration should be kept low, e.g., <1%).

  • Assay Assembly: Add 150 µL of the donor solution to each well of the coated donor plate. Carefully place the donor plate onto the acceptor plate, creating a "sandwich".[22]

  • Incubation: Incubate the plate assembly at room temperature for 4 to 18 hours with gentle shaking.[27]

  • Quantification: After incubation, separate the plates. Determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]acceptor / [Drug]equilibrium) Where VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.

Data Presentation: Benchmarking Permeability

Hypothetical data for illustrative purposes. Papp values are in 10-6 cm/s.

Compound IDModificationPAMPA Papp (pH 6.5 -> 7.4)Caco-2 Papp (A->B)Caco-2 Papp (B->A)Efflux Ratio (B-A/A-B)
Parent-001 Base Scaffold8.55.215.83.0
Deriv-002 Parent + 3-pyridyl12.19.811.21.1
Benchmark Propranolol (High)>15>15>15~1.0
Benchmark Atenolol (Low)<1<1<1~1.0

Interpretation: The parent compound shows moderate passive permeability in PAMPA but a high efflux ratio (>2) in the Caco-2 assay, suggesting it is a substrate for an efflux transporter like P-gp.[25] The addition of a 3-pyridyl group in Deriv-002 not only improves passive permeability but also mitigates the efflux, making it a much more attractive candidate for oral absorption.

Part 3: Metabolism - Metabolic Stability

Expertise & Experience: The liver is the primary site of drug metabolism, with Cytochrome P450 (CYP) enzymes playing a crucial role.[28] Assessing a compound's stability in the presence of liver microsomes is a standard in vitro method to predict in vivo clearance.[29][30] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes (like CYPs) and Phase II enzymes.[28][31] By incubating the compound with microsomes and an essential cofactor (NADPH), we can measure the rate of metabolism by monitoring the disappearance of the parent compound over time.[28][32] This data allows for the calculation of key parameters like half-life (t1/2) and intrinsic clearance (CLint).[33] The difluorobenzene and chlorophenyl moieties are of particular interest here, as fluorination can block metabolic sites while the chlorine atom could be a site for oxidative metabolism.[4][5]

Experimental Protocol: Liver Microsomal Stability Assay

This protocol is a standard industry workflow for determining metabolic stability.[29][33]

  • Reagent Preparation: Thaw human liver microsomes (HLM) and prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare an NADPH regenerating system solution.[29][33]

  • Reaction Mixture: In a 96-well plate, prepare incubation mixtures containing the liver microsomal solution and the test compound (typically at 1 µM final concentration). Include positive control compounds (e.g., a high-clearance and a low-clearance drug) and a negative control incubation without the NADPH regenerating system.[31]

  • Initiate Reaction: Pre-warm the plate to 37°C. Start the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control.[29]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[31]

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint = (0.693/t1/2) * (mL incubation / mg microsomal protein)).

Data Presentation: Benchmarking Metabolic Stability

Hypothetical data for illustrative purposes.

Compound IDModificationHLM Half-Life (t1/2, min)HLM Intrinsic Clearance (CLint, µL/min/mg)
Parent-001 Base Scaffold2555.4
Deriv-004 Parent with -Cl replaced by -F> 60< 23.1
Deriv-005 Parent with additional -F on benzene ring> 60< 23.1
Benchmark Verapamil (High Clearance)< 10> 150
Benchmark Carbamazepine (Low Clearance)> 60< 23.1

Interpretation: The parent compound shows moderate metabolic clearance. Replacing the chlorine with fluorine (Deriv-004) or adding an additional fluorine (Deriv-005) significantly increases metabolic stability, likely by blocking a key site of CYP-mediated oxidation.[5] This is a common and powerful application of fluorine in drug design.[4] These derivatives would be predicted to have lower hepatic clearance and a longer half-life in vivo.

Conclusion: Synthesizing a Multi-Parameter Profile for Candidate Selection

Benchmarking the ADME properties of a chemical series like this compound derivatives requires a systematic, multi-parameter approach. By integrating data from solubility, permeability, and metabolic stability assays, a holistic profile of each compound emerges.

  • Promising Candidate Profile: An ideal candidate from this series would exhibit high aqueous solubility (>50 µM), high permeability (Papp >10 x 10-6 cm/s) with a low efflux ratio (<2), and high metabolic stability (t1/2 >30 min).

  • Actionable Insights: The hypothetical data presented suggests that while the parent scaffold may have efflux and metabolism liabilities, strategic modifications—such as adding a pyridyl group to improve solubility and abrogate efflux, or replacing chlorine with fluorine to block metabolism—can effectively address these shortcomings.

This guide provides the foundational workflows and rationale for generating high-quality, reproducible ADME data. This data is critical for driving the design-make-test-analyze cycle, ensuring that only the most robust and drug-like candidates are progressed into more complex and costly in vivo pharmacokinetic and efficacy studies, ultimately increasing the probability of clinical success.[3][10]

References

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  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Retrieved from [Link]

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  • Absorption Systems. (n.d.). Caco2 assay protocol. Absorption Systems. Retrieved from [Link]

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  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex. Retrieved from [Link]

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  • Farmakovijilans Derneği. (n.d.). New EMA Guideline on the Investigation of drug Interactions. Turkish Society of Pharmacovigilance. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Retrieved from [Link]

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  • PubMed. (2012). In vitro solubility assays in drug discovery. National Library of Medicine. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray. Retrieved from [Link]

  • ResearchGate. (2019). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot. Retrieved from [Link]

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  • Concept Life Sciences. (n.d.). Caco-2 Permeability. Concept Life Sciences. Retrieved from [Link]

  • Taylor & Francis Online. (2013). The role of fluorine in medicinal chemistry. Taylor & Francis. Retrieved from [Link]

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  • FDA. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is a critical component of our work. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene, a halogenated aromatic sulfone.

Given that a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, this protocol is grounded in the established principles for handling hazardous chemical waste, particularly halogenated organic compounds. The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Assessment and Classification

The molecular structure of this compound contains multiple halogen atoms (chlorine and fluorine) on aromatic rings, as well as a sulfone group. These features necessitate its classification as hazardous chemical waste .

  • Halogenated Aromatic Rings: Compounds containing chlorinated and fluorinated phenyl groups are often toxic and persistent in the environment.[1][2] Improper disposal can lead to long-lasting contamination. High-temperature incineration is typically required for their complete destruction.[3][4]

  • Sulfone Group: While the sulfone group itself is relatively stable, its presence contributes to the overall chemical properties that require careful disposal. It is crucial to avoid drain disposal for compounds containing sulfone groups as they can have adverse environmental effects.[5]

  • Toxicity: The toxicological properties of this specific chemical have likely not been fully investigated.[6] Therefore, it must be handled with the assumption that it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory system.[6][7][8]

Based on these structural components, the waste must be treated as hazardous, falling under regulations set by the Environmental Protection Agency (EPA) or equivalent local authorities.[9]

Personal Protective Equipment (PPE) and Safety

Before handling the compound or its waste, ensure all appropriate safety measures are in place.

  • Engineering Controls: All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent inhalation of any vapors or dust.[1][5][6] An eyewash station and safety shower must be readily accessible.[1]

  • Personal Protective Equipment: A complete set of PPE is mandatory.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.[1][8]Protects against accidental splashes.
Gloves Chemical-resistant gloves (e.g., nitrile), with double gloving recommended.[1][5]Prevents skin contact and absorption.[6]
Protective Clothing A standard laboratory coat.[1]Protects skin and personal clothing from contamination.

Step-by-Step Disposal Protocol

Disposal must adhere to a strict, documented procedure that ensures safety and regulatory compliance from the point of generation to final destruction by a licensed facility.

Step 1: Waste Segregation

Proper segregation is the most critical step in laboratory waste management.

  • Do Not Mix: Never mix this waste with non-hazardous waste or other incompatible chemical waste streams.[10]

  • Designated Waste Stream: This compound must be categorized as a halogenated organic waste .[11] It should be collected separately from non-halogenated solvents.[10][12]

Step 2: Waste Collection and Containerization
  • Primary Waste: Collect all unused product, reaction residues, and solutions containing this compound in a designated, leak-proof, and chemically compatible container with a secure screw cap.[5]

  • Contaminated Materials: Items lightly contaminated, such as gloves, pipette tips, and paper towels, should be collected in a separate, clearly labeled, sealed container or heavy-duty plastic bag for solid hazardous waste.[5][12]

  • Container Choice: Use containers that are in good condition and compatible with the waste. Do not use metal containers for potentially corrosive materials or glass for waste containing hydrofluoric acid (not applicable here, but a general best practice).

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Label Contents: The waste container must be clearly labeled with the words "HAZARDOUS WASTE ".[5][9][13]

  • Full Chemical Name: List the full chemical name: "this compound".[5] If it is part of a mixture, list all constituents and their approximate percentages.[13]

Step 4: On-Site Accumulation and Storage
  • Location: Store the sealed waste container in a designated satellite accumulation area near the point of generation.[13] This area should be well-ventilated, away from heat or ignition sources, and segregated from incompatible chemicals.[5]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent spills from reaching drains or the environment.[9][14]

  • Time Limits: Be aware of institutional and local regulations regarding the maximum amount of time waste can be stored in a satellite accumulation area (e.g., 90 days for large quantity generators).[9]

Step 5: Professional Disposal

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][15]

  • Licensed Contractor: Arrange for the collection of the hazardous waste by a licensed environmental services or hazardous waste disposal company.[5]

  • Manifest System: Ensure that the waste is tracked using a hazardous waste manifest system from the point of generation to the final treatment, storage, and disposal facility (TSDF).[16] Most of the University's hazardous waste is either incinerated in an EPA permitted hazardous waste incinerator or blended with fuel for incineration in a cement kiln to recover its heat energy.[17]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading or entering any drains.[14]

  • Cleanup: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to dike and contain the spill.[6] Transfer the absorbed material to a labeled hazardous waste container. Ventilate the area and wash the spill site after pickup is complete.[6]

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_disposal Storage & Final Disposal A Identify Compound: 2-(((4-Chlorophenyl)sulfonyl)methyl) -1,4-difluorobenzene B Assess Hazards: - Halogenated Aromatic - Sulfone Group - Treat as Hazardous Waste A->B C Wear Full PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat B->C D Work in Fume Hood C->D E Generate Waste (Residue, Contaminated Items) D->E F Segregate as 'Halogenated Organic Waste' E->F G Use Designated, Compatible, Leak-Proof Container F->G H Label Container: - 'HAZARDOUS WASTE' - Full Chemical Name - Accumulation Date G->H I Store in Secondary Containment in Satellite Accumulation Area H->I J Adhere to Storage Time Limits (e.g., <90 days) I->J K Arrange Pickup by Licensed Hazardous Waste Contractor J->K L Track via Hazardous Waste Manifest K->L M Final Disposal: High-Temperature Incineration L->M

Caption: Disposal workflow for halogenated hazardous waste.

References

  • Benchchem. (n.d.). Proper Disposal of Sulfone-Bis-PEG4-acid: A Step-by-Step Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Arkansas State University. (n.d.). Hazardous Waste Management.
  • Benchchem. (n.d.). Application Notes and Protocols for Handling and Disposal of 4-Chloro-2-fluorophenylacetonitrile Waste.
  • King County. (2015, December 1). Laboratory Waste Management Guide.
  • ResearchGate. (2025, August 5). The decomposition of halogenated hydrocarbons by MSO.
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  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Google Patents. (n.d.). WO1998056871A1 - Method for the disposal of waste products containing hydrocarbons and/or halogenated waste products.
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Mastering the Safe Handling of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene (CAS No. 470716-51-9). Given the compound's structure as a halogenated aromatic sulfone, this guide is built upon established safety protocols for related chemical classes to ensure the highest degree of operational safety and scientific integrity.

While a specific, comprehensive toxicological profile for this exact molecule is not widely documented, its constituent functional groups—a chlorophenyl sulfone and a difluorobenzene moiety—necessitate a cautious and well-defined approach to personal protection and waste management.[1] The procedures outlined below are designed to be a self-validating system of safety, minimizing exposure and ensuring regulatory compliance.

Hazard Assessment and Risk Mitigation

Understanding the potential hazards is the cornerstone of safe laboratory practice. Based on analogous chemical structures, this compound should be treated as a substance that is potentially harmful if inhaled, ingested, or absorbed through the skin.[1][2][3] It is expected to be an irritant to the skin, eyes, and respiratory system.[1][4]

Assumed Hazard Profile:

Hazard ClassPotential EffectsGHS Hazard Statements (Assumed)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][4]H302, H312, H332
Skin Corrosion/Irritation Causes skin irritation.[1][4]H315
Serious Eye Damage/Irritation Causes serious eye irritation.[1][4]H319
Specific Target Organ Toxicity May cause respiratory irritation.[4]H335
Aquatic Hazard Potentially toxic to aquatic life with long-lasting effects.[1]H411

This table is constructed based on data from structurally similar compounds. Always consult a specific Safety Data Sheet (SDS) if one becomes available.

The primary routes of exposure are inhalation of dust particles, direct skin contact, and eye contact. Therefore, a multi-layered Personal Protective Equipment (PPE) strategy is mandatory to create a robust barrier against these exposure pathways.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a checklist but a critical, risk-based decision. For handling this compound, a comprehensive PPE ensemble is required. This can be categorized into different levels of protection based on the nature of the procedure being performed.[5][6]

Standard Laboratory Handling (Low-Risk Operations)

For routine tasks such as weighing small quantities in a ventilated enclosure or preparing solutions in a fume hood.

  • Eye and Face Protection: Chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[2][7] If there is any risk of splashing, a face shield should be worn in addition to goggles.[4][8]

  • Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility chart for sulfonyl and halogenated aromatic compounds. Double gloving is recommended, especially when handling the solid compound.[7] Gloves must be inspected before use and changed immediately if contaminated or damaged.[8]

  • Body Protection: A laboratory coat is standard. For enhanced protection, a disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended.[7]

  • Respiratory Protection: All handling of the solid material that could generate dust must be performed in a certified chemical fume hood or a ventilated balance enclosure to avoid inhalation.[1][9]

High-Risk Operations and Spill Response

For procedures with a higher risk of exposure, such as handling large quantities, potential for aerosol generation, or cleaning up spills.

  • Respiratory Protection: If engineering controls like a fume hood are not feasible or in the event of a significant spill, a NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used.[1] Personnel must be fit-tested and trained in the use of respirators.[10]

  • Body Protection: A chemical-resistant suit or apron over a lab coat provides an additional layer of protection against splashes and contamination.[8]

  • Foot Protection: Chemical-resistant, steel-toed boots or shoe covers should be worn.[5]

PPE_Workflow start Assess Task fume_hood Work in Fume Hood? start->fume_hood standard_ppe Standard PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat/Gown fume_hood->standard_ppe  Yes high_risk High-Risk Task or Large Quantity? fume_hood->high_risk No spill_risk Risk of Splash or Spill? standard_ppe->spill_risk face_shield Add Face Shield spill_risk->face_shield Yes spill_risk->high_risk No face_shield->high_risk enhanced_ppe Enhanced PPE: - Chemical Suit/Apron - Respirator (if needed) - Boot Covers high_risk->enhanced_ppe Yes end_ppe Proceed with Task high_risk->end_ppe No enhanced_ppe->end_ppe

Caption: Waste segregation and disposal decision process.

By adhering to these rigorous safety and disposal protocols, researchers can confidently and safely work with this compound, ensuring personal safety and environmental responsibility.

References

  • Echemi. (n.d.). This compound.
  • Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from a university environmental health and safety website.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from a university research group's website.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
  • Pfaltz & Bauer. (n.d.). Safety Data Sheet for bis(p-Chlorophenyl)sulfone 95%.
  • BenchChem. (2025, December). Personal protective equipment for handling Pergolide sulfone.
  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE).
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet for 4,4'-Difluorobenzophenone.
  • Polovich, M. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Oncology Nursing Forum.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet for 2,4-Difluoronitrobenzene.
  • The Sarpong Group, University of California, Berkeley. (2013, June 10). Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS).
  • Fisher Scientific. (2025, December 18). Safety Data Sheet for 1,4-Difluorobenzene.
  • Autech Industry Co.,Limited. (2025, January 18). Safety Data Sheet.
  • Aldrich. (2024, September 6). Safety Data Sheet for D56829.
  • Angene Chemical. (2025, August 31). Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.